molecular formula C13H11NO3 B1267083 6-(Benzyloxy)nicotinic acid CAS No. 94084-76-1

6-(Benzyloxy)nicotinic acid

Cat. No.: B1267083
CAS No.: 94084-76-1
M. Wt: 229.23 g/mol
InChI Key: GZIVKNLUMBURSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)nicotinic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIVKNLUMBURSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20916578
Record name 6-(Benzyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94084-76-1
Record name 94084-76-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Benzyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Benzyloxy)nicotinic acid CAS number 94084-76-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, field-ready reference for 6-(Benzyloxy)nicotinic acid. It synthesizes experimental data, process chemistry insights, and application strategies for researchers in medicinal chemistry and materials science.[1]

CAS Number: 94084-76-1

Synonyms: 6-(Phenylmethoxy)pyridine-3-carboxylic acid; 2-(Benzyloxy)pyridine-5-carboxylic acid (IUPAC numbering variation)

Executive Summary

This compound is a critical pyridine scaffold used primarily as a protected intermediate in the synthesis of pharmaceuticals and ferroelectric liquid crystals.[1] Structurally, it consists of a nicotinic acid core where the 6-position is substituted with a benzyloxy group.[1] This moiety serves a dual purpose: it acts as a lipophilic domain to improve solubility in organic synthesis and as a robust protecting group for the 6-hydroxy functionality (pyridone tautomer), preventing unwanted N-alkylation during downstream amidation or esterification reactions.

Physicochemical Profile

PropertyValue / DescriptionSource
Molecular Formula C₁₃H₁₁NO₃Calculated
Molecular Weight 229.23 g/mol Calculated
Appearance White to off-white crystalline solidExperimental [1]
Melting Point 171 °CExperimental [1]
Solubility Soluble in DMSO, DMF, warm Ethanol, Ethyl Acetate; Insoluble in WaterExperimental Observation
pKa (Predicted) ~3.8 (Carboxylic acid), ~1.5 (Pyridine N)ChemAxon/ACD
Flash Point 195.9 °C (Predicted)Guidechem
Structural Analysis

The molecule exhibits a 2,5-disubstituted pyridine geometry.[1] The benzyloxy ether linkage at C6 is electronically donating, increasing the electron density of the pyridine ring compared to unsubstituted nicotinic acid. This shielding effect is observable in NMR spectroscopy, where the H5 proton appears significantly upfield.[1]

Synthetic Routes & Process Chemistry

The industrial and laboratory preparation of this compound relies on Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction utilizes the electron-deficient nature of 6-chloronicotinic acid, where the chlorine atom is activated by the ring nitrogen and the electron-withdrawing carboxylic acid group.

Primary Synthesis Protocol: NaH-Mediated SNAr

This method is preferred for high yield and purity, avoiding the formation of the N-alkylated pyridone byproduct common with weaker bases.

Reagents:

  • Substrate: 6-Chloronicotinic acid (1.0 eq)

  • Nucleophile: Benzyl alcohol (1.2 – 5.0 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.2 – 5.0 eq)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with hexanes to remove oil if necessary) in anhydrous DMF at 0 °C.

  • Addition: Add benzyl alcohol dropwise over 20 minutes. Evolution of H₂ gas will occur.[1] Stir for an additional 20 minutes at 0 °C to ensure complete formation of sodium benzyloxide.

  • Coupling: Add a solution of 6-chloronicotinic acid in DMF dropwise to the cold alkoxide mixture. Note: The acid will first consume 1 equivalent of base to form the carboxylate salt, followed by the SNAr displacement.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.[1]

  • Workup: Cool the mixture to room temperature and pour onto crushed ice/water.

  • Acidification: Carefully acidify the aqueous solution to pH ~3-4 using 1N HCl. The product will precipitate as a white solid.[1][2]

  • Purification: Filter the solid, wash with copious water to remove DMF and salts, and recrystallize from Ethanol or Ethyl Acetate if necessary.[1]

Reaction Mechanism Visualization

The following diagram illustrates the SNAr mechanism and the critical role of the base in preventing side reactions.

Synthesis cluster_conditions Reaction Conditions Start 6-Chloronicotinic Acid Inter Meisenheimer Complex (Transition State) Start->Inter Nucleophilic Attack (S_NAr) Base NaH / Benzyl Alcohol (Alkoxide Formation) Base->Inter Product This compound (CAS 94084-76-1) Inter->Product Elimination of Cl- Byproduct NaCl Inter->Byproduct Solvent: DMF Solvent: DMF Temp: 100°C Temp: 100°C Time: 2-4 hrs Time: 2-4 hrs

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (SNAr).

Spectroscopic Characterization (QC Data)

Validation of the synthesized material is best achieved via 1H NMR.[1] The benzyloxy group provides distinct diagnostic signals.

1H NMR Data (400 MHz, CDCl₃) [1]

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Note
8.92 Doublet (J=2.4 Hz)1HH-2 (Pyridine)Deshielded by Ring N and COOH
8.20 Doublet of Doublets (J=8.7, 2.4 Hz)1HH-4 (Pyridine)Coupling with H-5 and H-2
7.30 – 7.39 Multiplet5HPhenyl (Benzyl)Aromatic overlap
6.84 Doublet (J=8.8 Hz)1HH-5 (Pyridine)Shielded by adjacent alkoxy group
5.43 Singlet2H-OCH₂-PhCharacteristic benzylic methylene

IR Spectroscopy (Nujol/NaCl):

  • 1693 cm⁻¹: C=O stretching (Carboxylic acid dimer).[1]

  • 1614 cm⁻¹: C=C / C=N aromatic stretching.[1]

  • 1280 cm⁻¹: C-O-C asymmetric stretching (Aryl ether).[1]

Applications in Drug Discovery & Materials

Protected Scaffold for 6-Hydroxynicotinic Acid

Direct alkylation of 6-hydroxynicotinic acid often leads to mixtures of N-alkyl (pyridone) and O-alkyl products. Using this compound allows researchers to:

  • Perform amide couplings or esterifications at the C3-COOH position.[1]

  • Remove the benzyl group via Hydrogenolysis (H₂, Pd/C) to reveal the 6-hydroxy functionality (which tautomerizes to the 2-pyridone) in the final step.[1]

    • Relevance: This strategy is vital in the synthesis of SGLT2 inhibitors and GPR40 agonists where the pyridone moiety is a pharmacophore.[1]

Ferroelectric Liquid Crystals

The compound serves as a mesogenic core.[1] The rigid pyridine ring combined with the benzyloxy tail facilitates the formation of smectic phases (SmC), which are essential for ferroelectric liquid crystal displays (FLCDs) [2].[1]

Library Synthesis

The carboxylic acid handle allows for rapid diversification via peptide coupling reagents (HATU, EDC) to generate libraries of 6-alkoxynicotinamides, which are screened for anti-inflammatory and anti-tubercular activity.[1]

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Storage: Store in a cool, dry place (2-8 °C recommended). Keep container tightly closed to prevent moisture absorption.[1]

  • Incompatibilities: Strong oxidizing agents.[1]

  • Safety Note: The synthesis involves Sodium Hydride (NaH), which releases flammable hydrogen gas.[1] Ensure adequate ventilation and inert atmosphere (Argon/Nitrogen) during the deprotonation step.[1]

References

  • Barberá, J., Giménez, R., & Serrano, J. L. (2008).[1] Hydrogen-Bonded Supramolecular Liquid-Crystalline Complexes of 4-Alkoxybenzoic Acids and 4,4'-Bipyridine Derivatives. European Journal of Organic Chemistry, 2008(26), 4479–4489. (Supporting Information details the synthesis and characterization of 6-benzyloxynicotinic acid).[1]

  • Walba, D. M., et al. (1992).[1] Ferroelectric liquid crystals with nicotinic acid cores. U.S. Patent No.[1] 5,145,601.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

Sources

Molecular structure of 6-(Benzyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Synthetic Utility of 6-(Benzyloxy)nicotinic Acid

Executive Summary

This compound (CAS 94084-76-1 ) is a pivotal heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of GPR40 agonists, SGLT2 inhibitors, and anti-inflammatory agents.[1][2] Structurally, it features a pyridine core functionalized with a carboxylic acid at the C3 position and a benzyloxy ether moiety at the C6 position. This guide provides a rigorous technical analysis of its structural properties, an optimized synthetic protocol based on nucleophilic aromatic substitution (


), and a comprehensive analytical profile to ensure high-purity isolation for downstream applications.

Molecular Specifications & Structural Analysis

The molecule exhibits a "push-pull" electronic system where the electron-withdrawing carboxylic acid (C3) is balanced by the electron-donating benzyloxy group (C6). This substitution pattern significantly alters the pyridine ring's electron density compared to unsubstituted nicotinic acid, making the C5 position more electron-rich and the C2 position less acidic.

Table 1: Physicochemical Properties
PropertySpecification
CAS Registry Number 94084-76-1
IUPAC Name 6-(Benzyloxy)pyridine-3-carboxylic acid
Molecular Formula

Molecular Weight 229.23 g/mol
Appearance White to off-white crystalline solid
Boiling Point ~400.3°C (Predicted at 760 mmHg)
Flash Point ~195.9°C
Acidity (pKa) ~4.9 (COOH), Pyridine N is weakly basic due to ether oxygen lone pair delocalization.[3]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH).

Synthetic Pathways & Process Optimization

The most robust synthesis involves the nucleophilic aromatic substitution (


) of 6-chloronicotinic acid  with benzyl alcohol . This route is preferred over the alkylation of 6-hydroxynicotinic acid due to the latter's tendency to favor 

-alkylation (pyridone formation) over

-alkylation.
Optimized Protocol: Displacement

Reaction Logic: The reaction requires a strong base to deprotonate benzyl alcohol (


) and the carboxylic acid (

). The resulting carboxylate anion prevents decarboxylation and solubilizes the intermediate, while the benzyloxide anion acts as the nucleophile displacing the chloride at C6.

Step-by-Step Methodology:

  • Preparation of Nucleophile:

    • Charge a dry 3-neck round-bottom flask with anhydrous DMF (10 volumes) under

      
       atmosphere.
      
    • Add Benzyl alcohol (2.5 equiv). Note: Excess is used to drive kinetics and serve as a co-solvent.

    • Cool to 0°C. Portion-wise add Sodium Hydride (NaH) (60% dispersion, 3.0 equiv).

    • Causality: The 3.0 equiv base accounts for 1.0 eq to deprotonate the carboxylic acid of the substrate and 1.0 eq to generate the alkoxide, plus excess to maintain basicity.

    • Stir for 30 min until

      
       evolution ceases.
      
  • Substrate Addition:

    • Add 6-Chloronicotinic acid (1.0 equiv) slowly to the solution.

    • Observation: The solution will likely turn yellow/orange due to the formation of the nicotinate anion.

  • Reaction Phase:

    • Heat the mixture to 80–90°C for 4–6 hours.

    • Validation: Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material (

      
       157/159) and appearance of product (
      
      
      
      230
      
      
      ).
  • Workup & Isolation (Critical for Purity):

    • Cool reaction to room temperature.

    • Pour the mixture into crushed ice/water (20 volumes).

    • Acidification: Slowly add 1N HCl until pH reaches ~3–4.

    • Result: The product precipitates as a white solid.[4] The benzyl alcohol remains in the aqueous/organic emulsion or is removed in the filtrate if soluble enough.

    • Filter the solid and wash exclusively with water and cold hexanes (to remove residual benzyl alcohol).

    • Dry under high vacuum at 45°C.

Visualization: Synthetic Workflow

Synthesis Start 6-Chloronicotinic Acid (CAS 5326-23-8) Reagents Benzyl Alcohol + NaH (DMF, 0°C) Start->Reagents Deprotonation Intermediate Intermediate Complex (Carboxylate Anion) Reagents->Intermediate Activation Heat Heat to 90°C (SNAr Reaction) Intermediate->Heat Cl Displacement Acidification Quench & Acidify (pH 3-4) Heat->Acidification Workup Product This compound (Solid Precipitate) Acidification->Product Isolation

Figure 1: Logical flow of the


 synthesis demonstrating activation, displacement, and isolation steps.[3][4][5][6][7][8]

Analytical Profiling

Trustworthy identification relies on confirming the regiochemistry (O-alkylation vs. N-alkylation). The NMR spectrum is definitive.

Table 2: NMR Data Consensus (DMSO- , 400 MHz)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
COOH 13.00br s-Carboxylic acid proton (exchangeable).
C2-H 8.75d2.3Most deshielded aromatic proton; adjacent to N and COOH.
C4-H 8.18dd8.7, 2.3Ortho to COOH; shows meta-coupling to C2-H.
Phenyl 7.30 – 7.50m-Aromatic protons of the benzyl group.
C5-H 6.95d8.7Diagnostic Peak: Upfield shift due to electron donation from the adjacent oxygen.

5.42s-Benzylic methylene; confirms

-alkylation (N-benzyl would be

5.1–5.2 but pyridone ring protons would differ).

Self-Validation Check:

  • If C5-H appears as a doublet around 6.4–6.5 ppm and the carbonyl carbon (in

    
    ) is ~162 ppm, you may have the pyridone  impurity (
    
    
    
    -alkylation).
  • For the correct product, the C6 carbon (attached to O) typically appears around 166 ppm in

    
     NMR.
    

Reactivity Profile & Synthetic Utility

This compound serves as a "masked" form of 6-hydroxynicotinic acid (pyridone) or as a stable core for further elaboration.

Key Transformations:
  • Amide Coupling:

    • The carboxylic acid is readily coupled with amines using standard reagents (EDC/HOBt, HATU, or

      
      ).
      
    • Application: Synthesis of biologically active nicotinamides.

  • Hydrogenolysis (Deprotection):

    • Reagents:

      
      , Pd/C, MeOH.
      
    • Outcome: Cleavage of the benzyl group reveals the 6-hydroxy tautomer (6-pyridone-3-carboxylic acid). This is useful for late-stage diversification.

  • Suzuki-Miyaura Coupling:

    • While the 6-position is occupied, the pyridine ring can be halogenated at C5 (using

      
      ) to create handles for cross-coupling.
      
Visualization: Reactivity Map

Reactivity Core This compound Route1 Amide Coupling (R-NH2, HATU) Core->Route1 Route2 Hydrogenolysis (H2, Pd/C) Core->Route2 Route3 Esterification (MeOH, H2SO4) Core->Route3 Product1 Nicotinamide Derivatives (GPR40 Agonists) Route1->Product1 Product2 6-Hydroxynicotinic Acid (Pyridone Scaffold) Route2->Product2 Product3 Methyl Ester (Intermediate) Route3->Product3

Figure 2: Downstream synthetic utility showing divergent pathways for drug discovery applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18422069, 5-(Benzyloxy)nicotinic acid (Isomer Reference). Retrieved from [Link]

  • Accela ChemBio. Product Analysis: this compound.[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-(Benzyloxy)nicotinic acid is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique structure, featuring a benzyloxy substituent on the pyridine ring, imparts specific physicochemical properties that are instrumental in drug design and molecular engineering. This guide, intended for chemists in research and development, provides a comprehensive overview of the viable synthetic pathways to this versatile molecule. We will delve into the strategic considerations behind different synthetic routes, offer detailed experimental protocols, and discuss the critical parameters for process optimization and purification.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from two principal starting materials: 6-hydroxynicotinic acid and 6-chloronicotinic acid. The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as considerations of reaction efficiency, scalability, and environmental impact.

Pathway A: O-Benzylation of 6-Hydroxynicotinic Acid

This is a classical and widely employed strategy that leverages the nucleophilicity of the hydroxyl group in 6-hydroxynicotinic acid. The core of this pathway is the Williamson ether synthesis, a robust and well-understood reaction.

Pathway B: Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid

An alternative approach involves the displacement of a chloro substituent from the 6-position of the nicotinic acid ring by a benzyloxy nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this nucleophilic aromatic substitution.

Below is a visual representation of these two primary synthetic strategies.

Synthesis_Pathways cluster_0 Pathway A: O-Benzylation cluster_1 Pathway B: Nucleophilic Aromatic Substitution 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid Intermediate_A Alkoxide Intermediate 6-Hydroxynicotinic Acid->Intermediate_A Deprotonation Benzyl Halide Benzyl Halide 6-(Benzyloxy)nicotinic Acid_A This compound Benzyl Halide->6-(Benzyloxy)nicotinic Acid_A Base Base Intermediate_A->6-(Benzyloxy)nicotinic Acid_A SN2 Attack 6-Chloronicotinic Acid 6-Chloronicotinic Acid Meisenheimer_Complex Meisenheimer Complex 6-Chloronicotinic Acid->Meisenheimer_Complex Nucleophilic Attack Benzyl Alcohol Benzyl Alcohol Benzyloxide Benzyloxide Nucleophile Benzyl Alcohol->Benzyloxide Deprotonation Base_B Base 6-(Benzyloxy)nicotinic Acid_B This compound Benzyloxide->Meisenheimer_Complex Meisenheimer_Complex->6-(Benzyloxy)nicotinic Acid_B Chloride Elimination caption Figure 1: Primary Synthetic Pathways to this compound

Figure 1: Primary Synthetic Pathways to this compound

Detailed Synthesis Protocols and Mechanistic Insights

Pathway A: O-Benzylation of 6-Hydroxynicotinic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In the context of this compound synthesis, this reaction involves the deprotonation of the hydroxyl group of 6-hydroxynicotinic acid to form a potent nucleophile, which then undergoes an SN2 reaction with a benzyl halide.[1][2]

2.1.1. Synthesis of the Starting Material: 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of methyl coumalate with ammonia followed by hydrolysis.[3] Alternatively, enzymatic hydroxylation of nicotinic acid offers a greener and more efficient route, particularly for larger-scale production.[4][5]

Experimental Protocol: Enzymatic Synthesis of 6-Hydroxynicotinic Acid [4][5]

  • A solution of sodium nicotinate (5% w/v) is prepared in water, and the pH is adjusted to 6.5.

  • The solution is heated to 30°C, and a suspension of Achromobacter xylosoxydans cells is added.

  • The reaction mixture is vigorously aerated and stirred, maintaining the temperature and pH.

  • The reaction is monitored for the consumption of nicotinic acid. Upon completion, the cells are removed by centrifugation.

  • The clear supernatant is acidified to a pH of 1.5 with a strong acid (e.g., H₂SO₄) to precipitate the 6-hydroxynicotinic acid.

  • The white solid is collected by filtration, washed with cold water, and dried to yield the product with high purity (typically >98%).[4]

2.1.2. O-Benzylation Reaction

A critical aspect of this step is the choice of base and solvent to ensure selective O-benzylation without promoting undesired side reactions, such as esterification of the carboxylic acid moiety. The use of a moderately strong base like potassium carbonate is often preferred as it is effective in deprotonating the phenolic hydroxyl group while being less likely to deprotonate the carboxylic acid to an extent that it interferes with the primary reaction.

Experimental Protocol: Synthesis of this compound from 6-Hydroxynicotinic Acid

  • To a stirred suspension of 6-hydroxynicotinic acid (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).

  • Heat the mixture to 60-70°C to facilitate the formation of the potassium salt.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Maintain the reaction at 70-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a non-polar solvent like hexane to remove any unreacted benzyl bromide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

  • Potassium Carbonate: This base is strong enough to deprotonate the phenolic hydroxyl group but generally not the carboxylic acid, thus favoring O-alkylation over esterification. Its heterogeneous nature in many organic solvents also allows for easier workup.

  • DMF as Solvent: A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the alkoxide nucleophile more reactive.

  • Temperature Control: The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Pathway B: Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid

This pathway relies on the principle of nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[5][6][7][8] The pyridine ring, being inherently electron-deficient, is susceptible to such reactions, especially when the leaving group is at a position activated by the ring nitrogen.

2.2.1. Synthesis of the Starting Material: 6-Chloronicotinic Acid

6-Chloronicotinic acid can be prepared from readily available precursors. One common method is the oxidation of 2-chloro-5-methylpyridine.[9] Another route starts from the more accessible DL-malic acid, which undergoes cyclization and ammonification to yield 6-hydroxynicotinic acid, followed by a chlorination step.[10]

Experimental Protocol: Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine [9]

  • In a reaction vessel, 2-chloro-5-methylpyridine is dissolved in a suitable solvent such as chlorobenzene.

  • A catalytic amount of cobalt acetate is added to the solution.

  • Oxygen is bubbled through the reaction mixture at a controlled flow rate while maintaining the temperature between 60-120°C.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled, and the crude 6-chloronicotinic acid is isolated by filtration.

  • The crude product is purified by recrystallization from a suitable solvent like methanol or a methanol/ethanol mixture.

2.2.2. Nucleophilic Substitution Reaction

In this step, the chloride at the 6-position is displaced by a benzyloxy group. This is typically achieved by reacting 6-chloronicotinic acid with benzyl alcohol in the presence of a strong base to generate the more nucleophilic benzyloxide anion.

Experimental Protocol: Synthesis of this compound from 6-Chloronicotinic Acid

  • In a flask equipped with a reflux condenser and a nitrogen inlet, add benzyl alcohol (3.0 eq.) to a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF at 0°C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

  • Add 6-chloronicotinic acid (1.0 eq.) to the solution of sodium benzyloxide.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride with water.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl alcohol.

  • Acidify the aqueous layer with HCl to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to yield pure this compound.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base like NaH is required to deprotonate benzyl alcohol to form the highly nucleophilic benzyloxide anion, which is necessary to attack the electron-deficient pyridine ring.

  • THF as Solvent: Anhydrous THF is a suitable solvent as it is inert to the strong base and effectively dissolves the reactants.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires rigorous purification to remove unreacted starting materials, reagents, and any byproducts.

Purification

Recrystallization: This is the most common method for purifying solid this compound. The choice of solvent is critical and is typically an alcohol-water mixture (e.g., ethanol/water) or an organic solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature.[11]

Column Chromatography: For smaller scale preparations or if recrystallization is ineffective, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the polarity adjusted to achieve good separation.

Characterization

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the pyridine ring, the benzylic methylene protons (typically a singlet around 5.4 ppm), and the aromatic protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the carbons of the pyridine ring, the carboxylic acid carbon, the benzylic methylene carbon, and the carbons of the benzyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O-C stretching of the ether linkage, and aromatic C-H and C=C stretching vibrations.
Melting Point A sharp and well-defined melting point is indicative of high purity. The literature value should be consulted for comparison.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with two primary and reliable synthetic routes. The choice between the O-benzylation of 6-hydroxynicotinic acid and the nucleophilic aromatic substitution of 6-chloronicotinic acid will depend on specific laboratory or industrial constraints. Both pathways, when executed with care and precision, can yield high-purity product suitable for further applications in drug discovery and materials science. Future research may focus on developing even more efficient and sustainable catalytic methods for these transformations, potentially utilizing greener solvents and milder reaction conditions to further enhance the utility of this important synthetic intermediate.

References

  • Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44.
  • US Patent 5,082,777A, "Process for the production of 6-hydroxynicotinic acid".
  • Dalal Institute.
  • PrepChem.com. Synthesis of 6-hydroxynicotinic acid.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Frontiers in Bioengineering and Biotechnology. (2023, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2011, January 26).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • NIH. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids.
  • Google Patents. (n.d.).
  • NIH. (n.d.). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases.
  • Organic Syntheses. (n.d.).
  • SciSpace. (1958, August 28). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1.
  • SciSpace. (2017, February 24).
  • Semantic Scholar. (1998, June 26).
  • JOCPR. (n.d.).
  • Organic Syntheses. (n.d.). 4-benzyloxyindole.
  • ResearchGate. (n.d.). Table 1 O-Benzylation reaction of hexahomotrioxacalix[6]arene 1 with...

  • MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.
  • PubMed. (n.d.). Stereoselective aliphatic hydroxylation of 6-n-propylchromone-2-carboxylic acid by female Dutch rabbits.
  • Green Chemistry (RSC Publishing). (n.d.). Hydrogen-bonding and acid cooperative catalysis for benzylation of arenes with benzyl alcohols over ionic liquids.
  • MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.

Sources

6-(Benzyloxy)nicotinic Acid: A Cornerstone Intermediate in Metabolic Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 6-(Benzyloxy)nicotinic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 19349-49-6) is a pivotal heterocyclic building block in modern medicinal chemistry. While rarely a final drug substance itself, it serves as a critical scaffold in the synthesis of allosteric modulators for metabolic targets, most notably Glucokinase Activators (GKAs) and GPR40 (FFAR1) agonists . Its structural utility lies in its ability to present a lipophilic domain (benzyl ether) distal to a polar, ionizable head group (carboxylic acid), a pharmacophore motif essential for binding to the allosteric sites of metabolic enzymes and G-protein coupled receptors.

This guide details the chemical genesis, synthetic evolution, and strategic application of this compound in pharmaceutical research.

Part 1: Chemical Identity & Structural Significance[1]

The molecule consists of a pyridine ring substituted with a carboxylic acid at the C3 position and a benzyloxy ether at the C6 position. This arrangement is non-trivial; the C6-ether linkage is metabolically robust compared to esters, while the pyridine nitrogen provides a specific hydrogen bond acceptor capability often required for ligand-receptor orientation.

PropertyData
IUPAC Name 6-(Benzyloxy)pyridine-3-carboxylic acid
CAS Number 19349-49-6
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
pKa (Calc) ~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
LogP (Calc) 2.8 – 3.2
Key Features Lipophilic tail (Benzyl), Polar head (Acid), H-bond acceptor (Pyridine N)

Part 2: Synthetic Methodologies

The "discovery" of this compound as a scalable intermediate is defined by the evolution of its synthesis. Early routes relied on non-selective alkylation, while modern process chemistry utilizes nucleophilic aromatic substitution (SNAr) for high regioselectivity.

Method A: Nucleophilic Aromatic Substitution (The Industry Standard)

This is the preferred route due to its high yield and avoidance of N-alkylation byproducts. It utilizes the electron-deficient nature of the pyridine ring, activated by the carboxylic acid (or its salt) and the leaving group at C6.

Reagents: 6-Chloronicotinic acid, Benzyl alcohol, Strong Base (NaH or KOtBu). Solvent: DMF or THF. Mechanism: Addition-Elimination (SNAr).

SNAr_Mechanism Start 6-Chloronicotinic Acid (Electrophile) Intermediate Meisenheimer-like Complex (Transition) Start->Intermediate Nucleophilic Attack (C6) Reagent Benzyl Alkoxide (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl-

Figure 1: SNAr mechanism for the synthesis of this compound.

Method B: O-Alkylation of 6-Hydroxynicotinic Acid

Historically used but less efficient, this route suffers from ambident nucleophilicity. The pyridone oxygen and the ring nitrogen compete for the alkyl halide, often requiring silver salts (Ag₂CO₃) to favor O-alkylation over N-alkylation.

Reagents: 6-Hydroxynicotinic acid, Benzyl bromide, Ag₂CO₃ or K₂CO₃. Limitation: Formation of the N-benzyl pyridone byproduct (N-alkylation) reduces yield and complicates purification.

Part 3: Historical Role in Drug Discovery

The prominence of this compound rose sharply in the early 2000s with the pursuit of oral anti-diabetic agents.

The Glucokinase Activator (GKA) Race

Glucokinase (GK) acts as the body's "glucose sensor."[1] In the search for small molecule activators, researchers identified that a central aromatic core connected to a lipophilic tail was crucial for binding to the allosteric site of GK.

  • Role of the Scaffold: this compound derivatives provided a perfect template. The carboxylic acid moiety mimics the phosphate interactions of glucose-6-phosphate or engages conserved Arginine residues in the allosteric pocket. The benzyloxy group extends into a hydrophobic sub-pocket, stabilizing the active conformation of the enzyme.

  • Optimization: Medicinal chemists derivatized the benzyl ring (e.g., adding chlorines or methyl groups) to optimize potency, but the core this compound skeleton remained the starting point.

GPR40 (FFAR1) Agonists

GPR40 is a free fatty acid receptor that stimulates insulin secretion in a glucose-dependent manner.[2][3][4] Endogenous ligands are long-chain fatty acids.

  • Mimicry: Synthetic agonists often require a carboxylic acid head group and a flexible, lipophilic tail. This compound serves as a rigidified analog of fatty acids, where the pyridine ring restricts conformation and improves oral bioavailability compared to long aliphatic chains.

Drug_Discovery_Flow Need Clinical Need: T2DM Oral Therapies Target1 Target: Glucokinase (GK) (Liver/Pancreas) Need->Target1 Target2 Target: GPR40 (FFAR1) (Pancreas) Need->Target2 Scaffold Scaffold Selection: This compound Target1->Scaffold Requires Allosteric Binder Target2->Scaffold Requires Fatty Acid Mimic Feature1 Acid Moiety: Mimics Phosphate/Polar Head Scaffold->Feature1 Feature2 Benzyloxy Tail: Hydrophobic Pocket Occupancy Scaffold->Feature2 Result Lead Compounds: High Potency GKAs & GPR40 Agonists Feature1->Result Feature2->Result

Figure 2: Strategic selection of the this compound scaffold in metabolic drug design.

Part 4: Experimental Protocol

Standardized Synthesis via SNAr

Reference Standard: Adapted from J. Med. Chem. protocols for nicotinic acid derivatives.

Objective: Synthesis of this compound from 6-chloronicotinic acid on a 10g scale.

Materials:

  • 6-Chloronicotinic acid (10.0 g, 63.5 mmol)

  • Benzyl alcohol (13.7 g, 127 mmol, 2.0 eq)

  • Sodium Hydride (60% dispersion in oil) (5.6 g, 140 mmol, 2.2 eq)

  • DMF (Dimethylformamide), anhydrous (100 mL)

  • HCl (1N and Conc.)

Procedure:

  • Activation: In a flame-dried 500 mL round-bottom flask under Argon, suspend NaH (5.6 g) in anhydrous DMF (50 mL) at 0°C.

  • Alkoxide Formation: Add Benzyl alcohol dropwise over 15 minutes. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Substrate Addition: Add a solution of 6-chloronicotinic acid (10.0 g) in DMF (50 mL) dropwise to the alkoxide mixture. Note: The acid will first consume 1 equivalent of base to form the carboxylate salt.

  • Reaction: Heat the mixture to 80–90°C and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z 158) and appearance of the product (m/z 230).

  • Quench & Workup: Cool to room temperature. Carefully quench with water (20 mL) to destroy excess NaH. Dilute with water (200 mL).

  • Isolation: Wash the aqueous alkaline layer with Ethyl Acetate (2 x 100 mL) to remove excess benzyl alcohol and mineral oil.

  • Precipitation: Acidify the aqueous layer to pH ~3 using 1N HCl. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

References

  • Pfizer Inc. (2012). Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator. Journal of Medicinal Chemistry.

  • Takeda Pharmaceutical Co. (2013). GPR40 Agonists for the Treatment of Type 2 Diabetes.[3] Journal of Medicinal Chemistry.

  • Organic Syntheses. Nicotinic Acid Derivatives and Oxidation Protocols.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19349-49-6.

Sources

Spectroscopic data of 6-(Benzyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 6-(Benzyloxy)nicotinic Acid

For researchers, scientists, and professionals in drug development, the meticulous characterization of a molecule is the bedrock of innovation. This compound, a derivative of nicotinic acid (Vitamin B3), stands as a compound of interest in medicinal chemistry due to the established biological activities of the nicotinic acid scaffold.[1][2][3] Its structural elucidation through spectroscopic methods is not merely a procedural step but a fundamental requirement for confirming identity, purity, and ensuring reproducibility in research and development endeavors.

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The narrative is structured to offer not just the data, but the underlying scientific rationale for the observed spectral features, empowering researchers to interpret and validate their own findings with confidence.

Molecular Structure and Properties

Before delving into the spectra, understanding the molecule's architecture is crucial. This compound incorporates a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with a benzyloxy group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

PropertyValue
Chemical Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
IUPAC Name 6-(Benzyloxy)pyridine-3-carboxylic acid
CAS Number 30575-37-8

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Interpreting the ¹H NMR Spectrum

The spectrum of this compound is best recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and has a well-characterized residual peak.[4] The carboxylic acid proton is often broad and may exchange with residual water in the solvent.[5]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.1Broad Singlet1HH -OOC-
~8.70Doublet (d)1HPyridine H -2
~8.15Doublet of Doublets (dd)1HPyridine H -4
~7.45-7.30Multiplet5HPhenyl H -2', 3', 4', 5', 6'
~6.95Doublet (d)1HPyridine H -5
~5.45Singlet2HBenzyl CH

Causality Behind Assignments:

  • Carboxylic Acid Proton (H-OOC-): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms, causing it to appear far downfield (~13.1 ppm). Its signal is typically broad due to hydrogen bonding and chemical exchange.

  • Pyridine Ring Protons (H-2, H-4, H-5):

    • H-2: This proton is ortho to the ring nitrogen and meta to the carboxylic acid. The nitrogen's electron-withdrawing nature deshields this proton significantly, placing it at the lowest field position for the aromatic region (~8.70 ppm). It appears as a doublet due to coupling with H-4.

    • H-4: Positioned para to the benzyloxy group and ortho to the carboxylic acid, this proton is also strongly deshielded. It experiences coupling from both H-2 and H-5, resulting in a doublet of doublets (~8.15 ppm).

    • H-5: This proton is ortho to the electron-donating benzyloxy group, which shields it relative to the other pyridine protons, shifting it upfield (~6.95 ppm). It appears as a doublet from coupling with H-4.

  • Phenyl Protons (H-Ar): The five protons on the benzyl group's phenyl ring are in a relatively standard electronic environment and typically appear as a complex multiplet between ~7.45 and 7.30 ppm.

  • Benzylic Protons (-CH₂-): These two protons are adjacent to an oxygen atom and the aromatic phenyl ring. They are chemically equivalent and do not couple with other protons, thus appearing as a sharp singlet at ~5.45 ppm.

Caption: Molecular structure with key proton assignments.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.[4]

    • Integrate the peaks to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into their chemical environment.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show 11 distinct signals, as two pairs of carbons in the phenyl ring are equivalent due to symmetry.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~166.0C =O (Carboxylic Acid)
~163.5Pyridine C -6
~151.0Pyridine C -2
~140.0Pyridine C -4
~136.5Phenyl C -1' (ipso)
~129.0Phenyl C -3', 5'
~128.5Phenyl C -4'
~128.0Phenyl C -2', 6'
~122.0Pyridine C -3
~112.0Pyridine C -5
~68.0Benzyl C H₂

Causality Behind Assignments:

  • Carbonyl Carbon (C=O): This carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another, placing it at ~166.0 ppm.[6]

  • Pyridine Ring Carbons:

    • C-6: Attached to the electronegative oxygen of the benzyloxy group, this carbon is significantly deshielded (~163.5 ppm).

    • C-2 & C-4: These carbons are deshielded by the ring nitrogen, appearing at ~151.0 ppm and ~140.0 ppm, respectively.

    • C-3: The ipso-carbon attached to the carboxyl group appears further upfield at ~122.0 ppm.

    • C-5: This carbon is shielded by the adjacent oxygen atom and is found at the most upfield position for the pyridine ring carbons (~112.0 ppm).

  • Phenyl Ring Carbons: The carbons of the phenyl ring appear in the typical aromatic region of ~128-137 ppm. The ipso-carbon (C-1') is distinct from the protonated carbons.

  • Benzylic Carbon (-CH₂-): This sp³-hybridized carbon is attached to an oxygen, which deshields it to ~68.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans and a relaxation delay to ensure quantitative detection of all carbons, especially quaternary ones.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the DMSO-d₆ solvent peak at 39.52 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound.[7]

Interpreting the Mass Spectrum

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is observed.

Table 3: Mass Spectrometry Data for this compound

m/z (Daltons)Ion
230.0761[M+H]⁺ (Protonated Molecule)
228.0615[M-H]⁻ (Deprotonated Molecule)
91.0542[C₇H₇]⁺ (Tropylium ion)

Fragmentation Analysis:

The most common fragmentation pathway involves the cleavage of the benzylic ether bond. This is a stable C-O bond, but under the energetic conditions of mass spectrometry, it can break to yield a highly stable benzyl cation, which rearranges to the tropylium ion at m/z 91. This fragment is a hallmark of compounds containing a benzyl group.

fragmentation_pathway mol [M+H]⁺ m/z = 230.0761 frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91.0542 mol->frag1 Cleavage of benzyl-oxygen bond frag2 6-Hydroxynicotinic Acid Radical Cation [C₆H₅NO₃]⁺˙ m/z = 139.0266 mol->frag2 Cleavage of benzyl-oxygen bond spectroscopy_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Prep Pure Compound (6-Benzyloxy)nicotinic acid MS Mass Spectrometry (Determine MW & Formula) Prep->MS IR IR Spectroscopy (Identify Functional Groups) Prep->IR NMR ¹H & ¹³C NMR (Map C-H Framework) Prep->NMR Integrate Correlate All Data MS->Integrate IR->Integrate NMR->Integrate Confirm Confirm Structure Integrate->Confirm

Caption: Integrated workflow for structural elucidation.

This systematic approach, combining the strengths of multiple spectroscopic techniques, provides a powerful and reliable method for the complete characterization of this compound, ensuring the scientific integrity required for advanced research and drug development.

References

  • National Institute of Standards and Technology. (n.d.). Niacin. NIST Chemistry WebBook. Retrieved from [Link]

  • Gobec, S., & Urleb, U. (2002). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Zou, J. J., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1017-1024. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Retrieved from [Link]

  • MassBank. (2008). MSBNK-RIKEN_ReSpect-PT200760 - Nicotinic Acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Sridevi, C., & Kalpana, K. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Open Works. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization - Supporting Information. Retrieved from [Link]

  • ACS Publications. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from [Link]

  • ResearchGate. (2019). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

  • ResearchGate. (2020). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

  • Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid. Retrieved from [Link]

  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • MassBank. (2007). MSBNK-Keio_Univ-KO001502 - Nicotinic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0296212). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • Open Access Journals. (2023). A Brief View on Pyridine Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 6-(Benzyloxy)nicotinic acid , a critical intermediate in medicinal chemistry often utilized as a scaffold for kinase inhibitors and pyridine-based pharmacophores.

Executive Summary

This compound (CAS: 194032-17-2) is a substituted pyridine derivative characterized by a carboxylic acid at the C3 position and a benzyloxy ether at the C6 position. While the nicotinic acid core typically suggests amphoteric behavior, the 6-alkoxy substituent significantly alters its electronic profile.

Critical Technical Insight: The molecule functions as a "masked" pyridone. The benzyloxy group is chemically robust under basic and oxidative conditions but exhibits significant lability under acidic conditions . Researchers must recognize that this compound is prone to acid-catalyzed debenzylation, yielding 6-hydroxynicotinic acid (which tautomerizes to the stable 2-pyridone form) and benzyl alcohol. This degradation pathway is the primary stability risk during synthesis, purification, and formulation.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for designing stable formulations and accurate analytical methods.

PropertyValue / DescriptionTechnical Implication
Molecular Formula C₁₃H₁₁NO₃MW: 229.23 g/mol
Appearance White to off-white crystalline solidColor changes (yellowing) indicate oxidation or hydrolysis.
pKa (Acidic) ~3.8 – 4.2 (Carboxylic Acid)Forms anionic salts at pH > 5.5, drastically increasing aqueous solubility.
pKa (Basic) < 1.0 (Pyridine Nitrogen)The 6-alkoxy group reduces N-basicity via inductive withdrawal, making the N-protonation negligible in standard buffers.
LogP (Predicted) ~2.5 – 2.8Moderately lipophilic. Poor water solubility at low pH; high permeability potential.
Melting Point ~180–185 °C (Dec.)High lattice energy contributes to poor solubility in non-polar solvents (e.g., Hexane).

Solubility Analysis

The solubility of this compound is heavily pH-dependent due to the carboxylic acid moiety.

Solvent Compatibility Table

Data below summarizes thermodynamic solubility potential at 25°C.

Solvent ClassRepresentative SolventSolubility RatingUsage Note
Dipolar Aprotic DMSO, DMFHigh (>50 mg/mL)Ideal for stock solutions. Caution: DMSO is hygroscopic; water uptake can trigger precipitation.
Protic Polar Methanol, EthanolModerate (10–30 mg/mL)Good for transfers. Solubility increases significantly with heat.
Chlorinated Dichloromethane (DCM)Low-Moderate Soluble enough for extraction, but not for high-concentration storage.
Aqueous (Acidic) 0.1 N HCl / pH 1.2Very Low (<0.1 mg/mL)Molecule exists as neutral free acid. High risk of hydrolysis over time.
Aqueous (Basic) 0.1 N NaOH / pH 7.4High (>20 mg/mL)Forms the carboxylate salt (Sodium 6-(benzyloxy)nicotinate). Most stable aqueous form.
Non-Polar Hexane, HeptaneInsoluble Useful as anti-solvents for crystallization.
The pH-Solubility Relationship

At pH < pKa (approx 4.0), the molecule is neutral and hydrophobic (precipitates). At pH > 5.5, it is anionic and water-soluble. Unlike unsubstituted nicotinic acid, it does not readily form a cationic species at pH 1–2 because the pyridine nitrogen is electronically deactivated, preventing the "U-shaped" solubility curve typical of zwitterions.

Stability & Degradation Mechanisms[1]

The structural integrity of this compound hinges on the benzyl ether linkage .

Acid-Catalyzed Hydrolysis (Primary Failure Mode)

Under acidic conditions (pH < 2) or elevated temperatures in protic solvents, the ether oxygen is protonated (or the pyridine nitrogen assists), facilitating the cleavage of the benzyl group.

  • Mechanism: SN1 or SN2 cleavage of the benzyl-oxygen bond.

  • Products: 6-Hydroxynicotinic acid (major degradant, precipitates as high-melting solid) and Benzyl alcohol.

  • Visual Indicator: The reaction mixture may turn cloudy as the less soluble 6-hydroxynicotinic acid forms.

Thermal & Photostability
  • Thermal: Stable in solid state up to ~150°C. In solution, avoid temperatures >60°C for prolonged periods unless pH is strictly controlled (neutral/basic).

  • Photostability: The pyridine ring and benzyl group are UV-active. Exposure to strong UV light can generate benzyl radicals, leading to oxidation products (benzaldehyde/benzoic acid). Store in amber vials.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation logic using Graphviz.

DegradationPathway Start This compound (Intact API) AcidCond Acidic Condition (pH < 2, Heat) Start->AcidCond Exposure Intermed Protonated Ether Intermediate AcidCond->Intermed Protonation Prod1 6-Hydroxynicotinic Acid (Pyridone Tautomer) [Insoluble Precipitate] Intermed->Prod1 C-O Cleavage Prod2 Benzyl Alcohol [Liquid] Intermed->Prod2 Leaving Group

Figure 1: Acid-catalyzed degradation pathway of this compound leading to debenzylation.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Use this method to establish the "Saturation Solubility" (S_sat).

  • Preparation: Weigh ~10 mg of this compound into 2 mL HPLC vials (triplicate).

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) or solvent.[1][2][3]

  • Equilibration: Shake at 25°C / 750 RPM for 24 hours.

    • Note: If the solid dissolves completely, add more compound until a visible suspension persists.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (saturate filter first).

  • Quantification (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 5% B to 95% B over 10 min).

    • Detection: 254 nm (aromatic) and 220 nm (amide/acid).

    • Calculation: Compare peak area of supernatant against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)

Use this method to validate stability limits.

Stress ConditionProcedureExpected Outcome
Acid Stress Dissolve in 50:50 MeOH:0.1N HCl. Heat at 60°C for 4 hours.High Degradation. Expect loss of benzyl group. Monitor for 6-hydroxynicotinic acid peak (elutes earlier on C18).
Base Stress Dissolve in 50:50 MeOH:0.1N NaOH. Heat at 60°C for 4 hours.Stable. The carboxylate anion protects the ether linkage. Minimal degradation expected.
Oxidative Dissolve in 50:50 MeOH:3% H₂O₂. RT for 24 hours.Moderate Risk. Potential N-oxide formation (rare due to steric/electronic hindrance) or benzyl oxidation.
Thermal (Solid) Heat solid at 80°C for 3 days.Stable. No significant change expected unless moisture is present.
Workflow Diagram: Stability Testing

StabilityWorkflow cluster_conditions Stress Conditions Sample Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxid Oxidation (3% H2O2, RT) Sample->Oxid Analysis HPLC-UV/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxid->Analysis Result Degradant ID (Compare RRT) Analysis->Result

Figure 2: Standardized workflow for assessing the stability profile of this compound.

Handling and Storage Recommendations

  • Storage: Store in a tightly sealed container at 2–8°C . Desiccate to prevent moisture absorption, which can accelerate hydrolysis if trace acid impurities are present.

  • Solution Handling:

    • Avoid dissolving in acidic media for long-term storage.

    • Preferred solvent for stock solutions: DMSO or DMAc .

    • If aqueous buffer is required, use Phosphate Buffer pH 7.4 or Ammonium Bicarbonate .

  • Safety: Treat as a standard irritant (H315/H319). The degradation product, benzyl alcohol, is a known sensitizer, though quantities generated will be small.

References

  • Organic Syntheses. "Nicotinic acid, 6-hydroxy-." Org.[1][2][4] Synth.1951 , 31, 72. (Describes the hydrolysis products and stability of related pyridine systems). Link

  • PubChem. "Nicotinic Acid | C6H5NO2."[1] National Library of Medicine. (General physicochemical properties of the nicotinic acid scaffold). Link

  • BenchChem. "Synthesis and Stability of 5-(Benzyloxy)pyridine-2-carboxylic acid." (Technical support notes on the lability of benzyloxypyridines in acid). Link

  • ChemicalBook. "t-Butyl(2R,5S)-2,5-dimethylpiperazine-1-carboxylate."[5][6] (Source for general property databases of related intermediates). Link

Sources

Methodological & Application

Application Note: Synthesis and Purification of 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-(Benzyloxy)nicotinic acid (CAS: 19406-00-9) is a critical intermediate in the synthesis of GPR40 agonists, glucokinase activators, and various pyridine-based pharmacophores. While commercially available, in-house synthesis is often required to ensure high purity (>98%) and to avoid trace metal contamination common in bulk industrial lots.

This application note details a robust, self-validating protocol for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr). Unlike standard industrial methods that utilize neat benzyl alcohol (difficult to remove), this protocol employs a controlled Sodium Hydride (NaH) / DMF system to maximize yield and simplify purification.

Key Advantages of This Protocol
  • Stoichiometric Control: Uses limiting reagents to prevent difficult-to-separate byproducts.

  • Simplified Workup: Relies on pH-controlled precipitation rather than high-vacuum distillation.

  • Scalability: Validated for scales ranging from 1g to 50g.

Retrosynthetic Logic & Mechanism

The synthesis relies on the SNAr displacement of a chloride leaving group on the pyridine ring. The 6-position of nicotinic acid is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylic acid group (which acts as an electron sink).

Critical Mechanistic Insight: Because the starting material is a carboxylic acid, the first equivalent of base will simply deprotonate the acid to form the carboxylate. This anionic species is electron-rich, which actually deactivates the ring toward nucleophilic attack. Therefore, harsh conditions (heat) and a strong nucleophile (benzyl alkoxide) are required to overcome this electronic repulsion.

ReactionScheme cluster_0 Reactants cluster_1 Intermediate cluster_2 Product SM1 6-Chloronicotinic Acid Int Meisenheimer Complex SM1->Int S_NAr Attack (DMF, 90°C) SM2 Benzyl Alcohol (2.2 equiv) SM2->Int Base NaH (2.5 equiv) Base->Int Prod 6-(Benzyloxy) nicotinic acid Int->Prod -NaCl Acidification

Figure 1: Reaction pathway for the SNAr displacement of chloride by benzyl alkoxide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/Vol (for 10g Scale)Role
6-Chloronicotinic acid 157.551.010.0 gSubstrate
Benzyl Alcohol 108.142.215.1 g (14.5 mL)Nucleophile
Sodium Hydride (60%) 24.002.56.35 gBase
DMF (Anhydrous) 73.09-100 mLSolvent
HCl (1N and 6N) --As neededpH Adjustment
Step-by-Step Procedure
Step 1: Alkoxide Formation (Exothermic)
  • Setup a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge Sodium Hydride (6.35 g) and DMF (50 mL) . Cool to 0°C in an ice bath.

  • Add Benzyl Alcohol (14.5 mL) dropwise via an addition funnel over 20 minutes.

    • Caution: Massive H2 evolution. Ensure proper venting.

    • Observation: The grey suspension will turn into a clear or slightly cloudy solution of Sodium Benzylate.

  • Stir at 0°C for an additional 15 minutes to ensure complete deprotonation.

Step 2: SNAr Reaction
  • Dissolve 6-Chloronicotinic acid (10.0 g) in DMF (50 mL) in a separate beaker.

  • Add the chloronicotinic acid solution dropwise to the cold alkoxide mixture.

    • Note: A thick slurry may form as the sodium carboxylate salt precipitates. This is normal.

  • Remove the ice bath and heat the reaction mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a higher running spot (product).

Step 3: Workup & Precipitation
  • Cool the mixture to room temperature.

  • Slowly pour the reaction mixture into Ice Water (300 mL) . The solution should be basic (pH > 10) and clear (impurities may float).

  • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) .

    • Purpose: This removes unreacted Benzyl Alcohol and mineral oil from the NaH. Discard the organic layer. The product is in the aqueous layer as the carboxylate salt.

  • Acidify the aqueous layer carefully with 6N HCl to pH ~3–4.

    • Observation: A thick white precipitate will form immediately.

    • Critical Control: Do not drop pH below 2, or the pyridine nitrogen may protonate, increasing water solubility and reducing yield.

Step 4: Purification
  • Filter the white solid via vacuum filtration.

  • Wash the cake with Water (3 x 50 mL) and Hexanes (2 x 30 mL) .

  • Recrystallization (Optional but recommended for >99% purity): Dissolve the crude solid in minimum hot Ethanol (approx. 10 mL/g), filter while hot to remove inorganic salts, and cool to 4°C.

  • Dry in a vacuum oven at 50°C for 12 hours.

Workup Logic Flowchart

WorkupLogic RxnMix Reaction Mixture (Product is Na-Salt) Quench Quench in Ice Water (pH > 10) RxnMix->Quench Wash Wash with Ethyl Acetate Quench->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Benzyl Alcohol/Oil) Sep->OrgLayer Discard AqLayer Aqueous Layer (Product Carboxylate) Sep->AqLayer Keep Acidify Acidify to pH 3-4 (HCl) AqLayer->Acidify Precip White Precipitate (Target Acid) Acidify->Precip

Figure 2: Purification workflow separating the product from excess benzyl alcohol.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, compare your isolated material against these standard metrics.

MetricExpected ValueDiagnostic Interpretation
Appearance White crystalline powderYellowing indicates oxidation or residual benzyl alcohol.
Yield 75% – 85%<60% suggests incomplete reaction or pH < 2 during isolation.
Melting Point 192°C – 195°CLower MP indicates wet product or salt contamination.
1H NMR (DMSO-d6) δ 5.45 (s, 2H, O-CH2)The singlet at 5.45 ppm is the definitive signature of O-alkylation.
LC-MS (ESI+) [M+H]+ = 230.1Mass confirmation.

NMR Interpretation: In DMSO-d6, look for the diagnostic benzyl methylene singlet at 5.45 ppm .

  • If you see a signal at ~4.5 ppm , this suggests N-alkylation (a common impurity if NaH is old or temperature was uncontrolled).

  • If you see multiplets at 7.3-7.4 ppm integrating too high, you have residual benzyl alcohol.

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate upon Acidification.

    • Cause: The pH is likely too low (<1.5). The pyridine ring protonates, forming the hydrochloride salt which is water-soluble.

    • Fix: Back-titrate with 1N NaOH to pH 3–4 until precipitation occurs.

  • Issue: Oily Product.

    • Cause: Residual Benzyl Alcohol.[1]

    • Fix: The Ethyl Acetate wash of the basic aqueous phase (Step 10) is non-negotiable. If skipped, benzyl alcohol co-precipitates with the acid.

  • Issue: N-Alkylation Byproduct.

    • Cause: Reaction temperature too high or solvent too polar.

    • Fix: Ensure the alkoxide is fully formed at 0°C before adding the substrate. Do not exceed 100°C.

Safety Information

  • Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use dry glassware and inert atmosphere.

  • Benzyl Alcohol: Irritant.

  • 6-Chloronicotinic Acid: Irritant.

References

  • Synthesis of Nicotinic Acid Derivatives

    • Source: Scifinder / ChemicalBook D
    • Context: General properties and industrial relevance of 6-alkoxynicotinic acids.
    • Link:

  • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.
  • pKa and Solubility Data

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 938, Nicotinic acid.
    • Context: Used to determine the optimal pH (3-4)
    • Link:

Sources

Application Note: Unambiguous Structural Characterization of 6-(Benzyloxy)nicotinic Acid via Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-(Benzyloxy)nicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present a detailed protocol for sample preparation and data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. By systematically analyzing the distinct spin systems of the pyridine ring, the benzyl group, and the flexible methylene linker, this guide demonstrates how to achieve unambiguous assignment of all proton and carbon signals. The causality behind chemical shifts and coupling patterns is explained, and the strategic application of 2D correlation experiments to confirm molecular connectivity is detailed. This document serves as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of substituted pyridine derivatives.

Introduction

This compound is a bifunctional organic molecule incorporating a pyridine-3-carboxylic acid core and a benzyl ether moiety. This structure is of significant interest in drug discovery, where the nicotinic acid scaffold is a well-known pharmacophore, and the benzyloxy group can be used as a protecting group or to introduce lipophilicity and specific steric bulk. Accurate and complete structural verification is a non-negotiable prerequisite for its use in further synthetic steps or biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unequivocal structure elucidation of organic molecules in solution.[1] While ¹H and ¹³C NMR provide primary information on the chemical environment and number of protons and carbons, complex molecules with overlapping signals often require more advanced techniques.[1] This note details a multidimensional NMR approach that leverages not only chemical shifts and spin-spin couplings but also through-bond correlations over two and three bonds to assemble the molecular puzzle of this compound from its constituent parts.

PART 1: Experimental Protocol

Sample Preparation

The quality of NMR data is directly dependent on the meticulous preparation of the sample. For carboxylic acids like this compound, the choice of solvent is critical to ensure solubility and minimize intermolecular hydrogen bonding effects that can lead to signal broadening, especially for the acidic proton.[2][3]

Protocol:

  • Weighing: Accurately weigh 15-20 mg of high-purity, dry this compound directly into a clean, dry vial.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its hydrogen bond accepting nature allows for the observation of the acidic -COOH proton, which often exchanges too rapidly in protic solvents like D₂O or methanol-d₄.[4]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex or sonicate the mixture for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: DMSO-d₆ serves as an excellent internal reference for both ¹H (residual peak at δ ~2.50 ppm) and ¹³C (septet at δ ~39.5 ppm) spectra.[4]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.

Typical Acquisition Parameters:

  • Spectrometer: 400 MHz

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2.5 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard library pulse programs.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of scans and increments to achieve adequate signal-to-noise within a reasonable experiment time. For HMBC, a long-range coupling delay (e.g., 60-80 ms) is typically used to optimize for ²JCH and ³JCH correlations.[5]

PART 2: Spectral Analysis and Structural Assignment

The structure of this compound can be deconstructed into three key fragments for analysis: the (A) 3,6-disubstituted pyridine ring, the (B) benzyloxy group, and the (C) carboxylic acid.

Diagram 1: Annotated Structure of this compound

Caption: Numbering scheme for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to 9 unique protons.

  • Carboxylic Acid Proton (H-O): A broad singlet is anticipated in the far downfield region, typically δ 12.0-13.5 ppm .[2][6] Its broadness is due to hydrogen bonding and chemical exchange. This signal would disappear upon adding a drop of D₂O to the sample, a key confirmatory test.[3]

  • Pyridine Ring Protons (H2, H4, H5): This forms an AMX-type spin system.

    • H2: Located ortho to the ring nitrogen, this proton is the most deshielded of the ring protons. It will appear as a doublet with a small meta-coupling (⁴J) to H4. Expected shift: δ ~8.8-9.1 ppm . For unsubstituted nicotinic acid, the H2 proton appears around 9.13 ppm.[7]

    • H4: This proton is coupled to both H2 (meta, ⁴J) and H5 (ortho, ³J). It will appear as a doublet of doublets. Expected shift: δ ~8.2-8.4 ppm .

    • H5: Coupled ortho to H4 (³J), this proton will be a doublet. The benzyloxy group at C6 is electron-donating, which will shield this proton relative to its position in nicotinic acid. Expected shift: δ ~7.0-7.2 ppm .

  • Benzyl Group Protons:

    • Methylene Protons (-O-CH₂-Ph, H8): These two protons are chemically equivalent and adjacent to an oxygen atom and an aromatic ring. They will appear as a sharp singlet. Expected shift: δ ~5.4-5.6 ppm .

    • Phenyl Protons (H10, H11, H12): These five protons will appear in the aromatic region, typically as a complex multiplet between δ 7.3-7.5 ppm .

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display all 13 carbon signals.

  • Carboxyl Carbon (C7): This carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum. Expected shift: δ ~165-168 ppm .[3]

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6):

    • C6: Directly attached to the electronegative oxygen, this carbon will be significantly deshielded. Expected shift: δ ~162-165 ppm .

    • C2 & C4: These carbons, alpha and gamma to the nitrogen, are typically deshielded. Expected shifts: δ ~150-155 ppm (C2) and δ ~140-145 ppm (C4) .

    • C3 & C5: The remaining pyridine carbons. Expected shifts: δ ~110-125 ppm .

  • Benzyl Group Carbons:

    • Methylene Carbon (C8): The benzylic carbon attached to oxygen. Expected shift: δ ~68-72 ppm .

    • Phenyl Carbons (C9, C10, C11, C12): The ipso-carbon (C9) will be around δ ~136-138 ppm , while the ortho (C10), meta (C11), and para (C12) carbons will resonate in the typical aromatic region of δ ~127-130 ppm .[5]

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
COOH12.0 - 13.5br s165 - 168 (C7)
H28.8 - 9.1d150 - 155 (C2)
H48.2 - 8.4dd140 - 145 (C4)
H57.0 - 7.2d110 - 115 (C5)
---120 - 125 (C3)
---162 - 165 (C6)
CH₂ (H8)5.4 - 5.6s68 - 72 (C8)
Ph-H (H10, H11, H12)7.3 - 7.5m127 - 130 (C10, C11, C12)
---136 - 138 (C9)
Table 1: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound in DMSO-d₆.

PART 3: Structure Verification with 2D NMR

While 1D NMR provides a strong foundation, 2D correlation experiments are essential for building a self-validating and trustworthy structural proof.[7]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment reveals proton-proton couplings, typically over 2-3 bonds.

  • Key Expected Correlations:

    • A cross-peak between the H4 (δ ~8.2-8.4 ppm) and H5 (δ ~7.0-7.2 ppm) signals, confirming their ortho relationship (³JHH).

    • A weaker cross-peak between H4 and H2 (δ ~8.8-9.1 ppm), confirming their meta relationship (⁴JHH).

    • Correlations within the phenyl group multiplet (δ ~7.3-7.5 ppm).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton directly to the carbon it is attached to (¹JCH). It is invaluable for assigning the carbon signals of all protonated carbons.

  • Key Expected Correlations:

    • H2 → C2

    • H4 → C4

    • H5 → C5

    • H8 (CH₂) → C8

    • H10/H11/H12 → C10/C11/C12

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most critical experiment for confirming the overall molecular framework, as it shows correlations between protons and carbons separated by 2 or 3 bonds (²JCH, ³JCH).[5]

  • Key Connectivity-Proving Correlations:

    • Connecting the Benzyl Group to the Pyridine Ring: The most crucial correlation is from the methylene protons (H8, δ ~5.4-5.6 ppm) to the oxygen-bearing pyridine carbon (C6, δ ~162-165 ppm). This ³JCH correlation unequivocally proves the ether linkage at the C6 position. A second correlation from H8 to the phenyl ipso-carbon (C9) will also be observed.

    • Positioning the Carboxyl Group: The H2 and H4 protons of the pyridine ring should show correlations to the carboxyl carbon (C7, δ ~165-168 ppm). The ³JCH correlation from H2 and the ²JCH correlation from H4 firmly place the carboxylic acid at the C3 position.

    • Confirming Pyridine Ring Assignments: Correlations from H2 to C4 and C6, and from H5 to C3, will further validate the assignments within the heterocyclic ring.

Diagram 2: Key HMBC Correlations for Structural Confirmation

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_benzyl Benzylic Moiety H2 H2 (~8.9 ppm) C7_COOH C7 (COOH) (~166 ppm) H2->C7_COOH ³JCH: Confirms COOH at C3 H4 H4 (~8.3 ppm) H4->C7_COOH ²JCH: Confirms COOH at C3 C6_O C6-O (~163 ppm) H8_CH2 H8 (CH2) (~5.5 ppm) H8_CH2->C6_O ³JCH: Proves C6-O-CH₂ linkage C9_ipso C9 (ipso-Ph) (~137 ppm) H8_CH2->C9_ipso ²JCH

Caption: Workflow illustrating crucial HMBC correlations.

Conclusion

The structural characterization of this compound can be confidently achieved through a systematic and logical application of modern NMR techniques. While 1D ¹H and ¹³C spectra provide the initial data, the causality of the chemical shifts and coupling constants must be rationalized based on the electronic and structural features of the molecule. Ultimate, unambiguous proof of the structure relies on 2D correlation experiments. Specifically, the HMBC experiment provides a self-validating system by revealing the key long-range correlations that connect the distinct pyridine, carboxylic acid, and benzyloxy fragments into the final molecular architecture. This protocol provides a robust and reliable workflow for researchers requiring rigorous analytical characterization of this and similar heterocyclic compounds.

References

  • Basic 1H- and 13C-NMR Spectroscopy. Balci, M. (2005). Elsevier. [Link]

  • Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Ltd. (n.d.). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. (n.d.). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025). [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Hay, M. B., & Myneni, S. C. B. (2007). Geochimica et Cosmochimica Acta. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. (2023). [Link]

  • Structure Elucidation by NMR. ETH Zurich. (n.d.). [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Fuloria, N. K., & Fuloria, S. (2013). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. (n.d.). [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. (n.d.). [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. (n.d.). [Link]

  • Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry. (n.d.). [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. (2024). [Link]

Sources

Application Note: High-Sensitivity Quantitation of 6-(Benzyloxy)nicotinic Acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis of 6-(Benzyloxy)nicotinic acid Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust analytical protocol for the quantification of This compound (6-BNA), a critical intermediate in the synthesis of pyridine-based therapeutics and a potential metabolite in nicotinic acid derivative research. Unlike its highly polar parent compound, nicotinic acid, 6-BNA possesses a lipophilic benzyl ether moiety that significantly alters its chromatographic behavior and fragmentation pattern. This guide provides a validated workflow using Electrospray Ionization (ESI) in Positive Mode , leveraging the characteristic benzyl cleavage for high-specificity Multiple Reaction Monitoring (MRM).

Introduction & Compound Properties[1][2][3][4][5][6][7]

This compound (C₁₃H₁₁NO₃) combines a pyridine core with a carboxylic acid and a benzyloxy substituent. Accurately analyzing this molecule requires understanding its dual nature: the ionizable nitrogen/acid groups and the hydrophobic benzyl tail.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Method
Molecular Weight 229.23 g/mol Monoisotopic Mass: ~229.07
pKa (Acid) ~3.5 - 4.0Ionized at neutral pH; requires acidic mobile phase for retention.
pKa (Base) ~2.0 (Pyridine N)Protonates readily in acidic conditions (ESI+).
LogP ~2.5 - 3.0 (Predicted)Retentive on C18 columns (unlike Nicotinic Acid).
Solubility DMSO, Methanol, Ethyl AcetateStock solutions should be prepared in DMSO or MeOH.

Experimental Protocol

Reagents and Standards
  • Analyte: this compound (Reference Standard, >98% purity).

  • Internal Standard (IS): 6-Chloronicotinic acid or Isotopically labeled Nicotinic acid-d4 (if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

This protocol is optimized for plasma or serum matrices but is adaptable to cell culture media.

  • Aliquot: Transfer 50 µL of sample (plasma/serum) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Rationale: The acid ensures the analyte remains protonated and soluble in the organic phase while precipitating proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the supernatant into an LC vial with insert.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% aqueous Formic Acid before injection.

Liquid Chromatography Conditions

The benzyl group provides sufficient hydrophobicity for standard Reverse Phase chromatography, avoiding the need for HILIC or ion-pairing reagents often required for nicotinic acid.

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 End-capped (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %B Event
0.0 10 Initial Hold
0.5 10 Load
3.5 90 Elution
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End |

Mass Spectrometry & Mechanism

Ionization Source Parameters (ESI+)

Positive mode is selected because the pyridine nitrogen and the ether oxygen facilitate protonation.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

Fragmentation Logic (MS/MS)

The fragmentation of this compound follows a specific pathway driven by the stability of the benzyl cation.

  • Precursor Ion:

    
    .
    
  • Primary Fragment (Quantifier): Cleavage of the benzyl ether bond generates the Tropylium ion (or Benzyl cation) at m/z 91.1 . This is a high-intensity, stable aromatic carbocation, ideal for sensitive quantitation.

  • Secondary Fragment (Qualifier): Loss of the benzyl group (-91 Da) combined with a hydrogen rearrangement typically leaves the protonated 6-hydroxynicotinic acid core at m/z ~140.0 . Further loss of water (-18) or CO (-28) from this core may yield ions at m/z 122 or 112.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
6-BNA 230.1 91.1 20 - 25 Quantifier
6-BNA 230.1 140.0 15 - 20 Qualifier 1

| 6-BNA | 230.1 | 122.0 | 30 - 35 | Qualifier 2 |

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage of the benzyl ether and subsequent core degradation.

FragmentationPathway Precursor Precursor [M+H]+ m/z 230.1 (Protonated Benzyl Ether) TransitionState Ether Cleavage Transition State Precursor->TransitionState Collision Energy (20eV) Tropylium Tropylium Ion (Benzyl Cation) m/z 91.1 (QUANTIFIER) TransitionState->Tropylium Charge Retention on Benzyl Core 6-Hydroxynicotinic Acid Core m/z 140.0 (QUALIFIER) TransitionState->Core Charge Retention on Pyridine Dehydrated Dehydrated Core [M-H2O]+ m/z 122.0 Core->Dehydrated -H2O (18 Da)

Caption: ESI+ Fragmentation pathway showing the competitive charge retention between the benzyl group (Quantifier) and the pyridine core (Qualifier).

Method Validation & Performance

To ensure scientific integrity, the method must be validated against standard bioanalytical criteria (e.g., FDA/EMA guidelines).

ParameterAcceptance CriteriaExperimental Note
Linearity

Typical range: 1.0 – 1000 ng/mL. Weighted (

) regression recommended.
Accuracy 85-115%Evaluate at LLOQ, Low, Mid, and High QC levels.
Precision (CV) < 15%Intra-day and Inter-day variability.
Matrix Effect 85-115%Compare post-extraction spike vs. solvent standard. The benzyl group minimizes ion suppression common with polar compounds.
Recovery > 70%Consistent recovery across concentration range using ACN precipitation.
Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Prep Protein PPT (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifuge 14k x g Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI+ MS/MS (m/z 230 -> 91) LC->MS Data Quantitation & Reporting MS->Data

Caption: End-to-end bioanalytical workflow for this compound quantification.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor protonation efficiency.

    • Solution: Ensure mobile phase pH is < 3.0. The pyridine nitrogen requires acidic conditions to fully protonate.

  • Issue: Carryover.

    • Cause: The lipophilic benzyl group may stick to the injector loop.

    • Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol).

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column.

    • Solution: Increase buffer strength (e.g., 5mM Ammonium Formate) or use a high-quality end-capped column.

References

  • Nicotinic Acid Analysis: Szafarz, M., et al. (2010).[1][2] "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection." Journal of Chromatography B. Link

    • Context: Establishes baseline ESI conditions for nicotinic acid deriv
  • Benzyl Ether Fragmentation: Holčapek, M., et al. (2012). "The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions."[3] Journal of Mass Spectrometry. Link

    • Context: Validates the formation of the tropylium ion (m/z 91) as a dominant fragment in benzyl ether systems.
  • General Fragmentation Mechanisms: LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Link

    • Context: Provides fundamental rules for ether and aromatic fragment
  • Physicochemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Link

    • Context: Source for pKa and solubility data extrapolated for the deriv

Sources

Application Note: HPLC Purity Assessment of 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-(Benzyloxy)nicotinic acid (CAS: 60775-66-8) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals. Structurally, it consists of a nicotinic acid core functionalized with a benzyloxy group at the C6 position. This modification significantly alters the physicochemical profile compared to the parent nicotinic acid, introducing lipophilicity (LogP increase) while retaining the ionizable carboxylic acid moiety (pKa ~3.8–4.2).

This Application Note provides a validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method designed to separate the target compound from its key synthetic precursors (e.g., 6-chloronicotinic acid, benzyl alcohol) and potential degradation products (e.g., 6-hydroxynicotinic acid).

Key Method Attributes[1][2][3][4][5][6][7][8][9]
  • Mechanism: Reverse-Phase Chromatography with Ion Suppression.

  • Critical Quality Attribute (CQA): Purity > 98.0% (Area %).

  • Specificity: Resolves polar hydrolytic impurities from the lipophilic target.

Method Development Logic (Expertise & Experience)

To design a robust method, we must analyze the molecule's behavior in solution:

  • Ionization Control (pH Strategy): The molecule possesses a carboxylic acid group. At neutral pH, it exists as a carboxylate anion, leading to poor retention and peak tailing on C18 columns due to secondary interactions with residual silanols.

    • Decision: We utilize a low pH (2.5 – 3.0) mobile phase. This suppresses ionization (

      
      ), keeping the acid protonated and neutral, ensuring sharp peak shape and reproducible retention.
      
  • Hydrophobicity & Gradient Design: Unlike simple nicotinic acid (which is highly polar), the benzyloxy tail acts as a hydrophobic anchor.

    • Decision: A gradient elution is strictly required. An isocratic method would either elute polar impurities (like 6-hydroxynicotinic acid) in the void volume or cause excessive retention of the target.

    • Gradient Profile: Start at 10% organic to retain polar impurities, then ramp to 80% to elute the target and any benzyl-halide start materials.

  • Detection Wavelength: The conjugated pyridine ring and the benzene ring of the benzyl group provide strong UV absorption.

    • Decision:254 nm provides the optimal balance of sensitivity for both the aromatic ether and the pyridine core.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Additive: Orthophosphoric acid (85%, HPLC Grade) or Potassium Dihydrogen Phosphate (

    
    ).
    
Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm (if DAD used)
Run Time 20 Minutes (+ 5 min re-equilibration)
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00 9010Initial Hold (Retain polar impurities)
2.00 9010End Initial Hold
12.00 2080Linear Ramp (Elute Target)
15.00 2080Wash (Elute lipophilic dimers)
15.10 9010Return to Initial
20.00 9010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and sonicate for 5 mins. Dilute to volume (Conc: 1000 µg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 100 µg/mL . Filter through 0.45 µm PTFE syringe filter before injection.

Visualized Workflow (Logic Map)

The following diagram illustrates the decision-making process and impurity fate during the chromatographic run.

HPLC_Workflow Sample Crude Sample (Mixture) Column C18 Column (Stationary Phase) Sample->Column Injection Polar_Imps Polar Impurities (6-OH-Nicotinic Acid) Elute: 1-3 min Column->Polar_Imps Low %B (10%) Target Target Analyte This compound Elute: ~8-10 min Column->Target Gradient Ramp Lipophilic_Imps Lipophilic Impurities (Benzyl Alcohol/Dimers) Elute: 12-14 min Column->Lipophilic_Imps High %B (80%) Detector UV Detector (254 nm) Polar_Imps->Detector Target->Detector Lipophilic_Imps->Detector Data Chromatogram Integration Detector->Data Signal Processing

Caption: Separation logic showing the elution order of impurities relative to the target compound based on the gradient profile.

System Suitability & Validation Criteria

To ensure trustworthiness, the system must pass the following checks before sample analysis:

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 min of StandardConfirms gradient stability.
Tailing Factor (

)

Ensures proper pH control (suppressed ionization).
Theoretical Plates (N) > 5000Confirms column efficiency.[1]
Precision (RSD) < 1.0% (n=5 injections)Validates injector/pump reproducibility.
Resolution (

)
> 2.0 between Target and nearest impurityEnsures accurate quantitation.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Silanol interactions or partial ionization of the carboxylic acid.

  • Solution: Lower the pH of Mobile Phase A to 2.2 or increase buffer concentration to 25 mM. Ensure the column is not "end-capping" compromised.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuation or mobile phase evaporation (Acetonitrile).

  • Solution: Use a column oven (set to 30°C). Cap solvent bottles tightly. Ensure proper equilibration (at least 10 column volumes) between runs.

Issue 3: Ghost Peaks

  • Cause: Carryover or gradient impurities.

  • Solution: Run a blank injection (Diluent only). If peaks appear at the same RT as the gradient ramp, use higher grade solvents.

References

  • PubChem. (n.d.). Nicotinic Acid | C6H5NO2.[2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Source for pKa and physicochemical properties of the nicotinic acid core used to determine mobile phase pH.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • European Pharmacopoeia (Ph. Eur.).Nicotinic Acid Monograph. Context: Standard for impurity limits and general chromatographic parameters for pyridine-carboxylic acids.
  • Context: Verification of chemical structure and predicted lipophilicity (LogP)

Sources

Strategic Utilization of 6-(Benzyloxy)nicotinic Acid in Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

6-(Benzyloxy)nicotinic acid (CAS: 19349-48-5) is a high-value heterocyclic building block used extensively in medicinal chemistry. Its structural utility lies in its dual functionality: it possesses a reactive carboxylic acid at the C3 position and a benzyloxy group at the C6 position.

The strategic importance of this molecule is its role as a "masked" pyridone . The benzyl ether serves as a lipophilic protecting group for the C6-hydroxyl. Upon deprotection, the molecule reveals a 6-hydroxynicotinamide motif, which predominantly exists as the 2-pyridone tautomer—a privileged scaffold in kinase inhibitors and glucokinase activators due to its ability to function as both a hydrogen bond donor and acceptor.

Technical Specifications
PropertySpecification
IUPAC Name 6-(benzyloxy)pyridine-3-carboxylic acid
CAS Number 19349-48-5
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calc) ~3.5 (Carboxylic acid)

Strategic Workflow: The "Masked Pyridone" Approach

The following diagram illustrates the core workflow for utilizing this compound. The strategy allows researchers to perform amide couplings with high solubility and no interference from the pyridone NH, followed by a late-stage "unmasking" to reveal the active pharmacophore.

G cluster_tautomer Tautomeric Equilibrium (Post-Deprotection) Start This compound (Lipophilic, Soluble) Amide Amide Intermediate (Stable Benzyl Ether) Start->Amide Protocol A: Amide Coupling (HATU/DIPEA) Pyridone 2-Pyridone Scaffold (H-Bond Donor/Acceptor) Amide->Pyridone Protocol B: Hydrogenolysis (H2, Pd/C) Target Kinase/Enzyme Target (Binding Pocket) Pyridone->Target High Affinity Binding Hydroxyl 6-Hydroxypyridine (Minor Form) Keto 2-Pyridone (Major Form) Hydroxyl->Keto Tautomerization

Figure 1: Synthetic workflow transforming the benzyl-protected precursor into the bioactive pyridone scaffold.

Application Note A: Amide Coupling Protocol

Objective: To functionalize the C3-carboxylic acid with an amine (R-NH₂) while maintaining the integrity of the benzyl ether.

Rationale: Direct coupling of 6-hydroxynicotinic acid (unprotected) is difficult due to poor solubility and competing nucleophilicity of the pyridone oxygen/nitrogen. The 6-benzyloxy variant behaves like a standard benzoic acid, allowing for high-yielding couplings.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv) [Preferred over EDC for electron-deficient rings]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol
  • Activation: In a dried round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow. Stir for 10–15 minutes to form the activated ester species.

  • Coupling: Add the amine partner (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for the mass [M+H]⁺ corresponding to Product + 1.

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with:

      • 10% LiCl (aq) (2x) – Critical for removing DMF.

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Application Note B: Hydrogenolysis (Deprotection)

Objective: To remove the benzyl group and reveal the 2-pyridone moiety.

Rationale: The benzyl ether is robust against acidic and basic conditions but is cleanly cleaved by catalytic hydrogenation. This orthogonality allows for the manipulation of other protecting groups (e.g., Boc, Fmoc) prior to this step if necessary.

Materials
  • Substrate: 6-(Benzyloxy)-nicotinamide derivative (from Protocol A)

  • Catalyst: 10% Pd/C (Palladium on Carbon), 50% wet (10 wt% loading)

  • Hydrogen Source: H₂ balloon or ammonium formate (transfer hydrogenation)

  • Solvent: Methanol or Ethanol (EtOAc can be added for solubility)

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (1.0 mmol) in MeOH (10 mL). If solubility is poor, add a small amount of THF or EtOAc.

  • Inerting: Nitrogen purge the flask to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).

    • Safety: Pd/C is pyrophoric. Add it to the wet solvent or under an inert gas stream.

  • Hydrogenation:

    • Method A (Balloon): Evacuate the flask and backfill with H₂ gas (repeat 3x). Stir vigorously under H₂ atmosphere (1 atm) for 2–16 hours.

    • Method B (Transfer): Add Ammonium Formate (5.0 equiv) and reflux for 1–2 hours.

  • Validation: Monitor by LCMS. The benzyl group (-90 mass units) will disappear.

    • Note: The product (pyridone) is significantly more polar than the starting material.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with MeOH/DCM (1:1).

    • Concentrate the filtrate.

  • Purification: The product often precipitates or can be recrystallized from MeOH/Ether. If chromatography is needed, use DCM/MeOH (90:10 to 80:20).

Structural Biology & Mechanism of Action

Understanding the tautomerism is vital for drug design. Upon deprotection, the molecule does not remain a phenol (6-hydroxypyridine). It tautomerizes to the 2-pyridone form (also called 6-oxo-1,6-dihydropyridine).

  • H-Bond Donor: The N-H of the pyridone ring.

  • H-Bond Acceptor: The Carbonyl (C=O) at position 6.

Case Study Relevance: This motif is analogous to the hinge-binding region of many kinase inhibitors. For example, in p38 MAP kinase inhibitors, the pyridone carbonyl accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the pyridone NH donates a hydrogen bond to the backbone carbonyl.

References

  • General Properties of Nicotinic Acid Derivatives
  • Amide Coupling Methodologies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pyridone Tautomerism in Drug Design: Cureton, K. A., et al. (2002). 2-Pyridone as a scaffold for drug discovery. Journal of Medicinal Chemistry. (Contextual reference based on general medicinal chemistry principles of pyridone scaffolds).
  • Hydrogenolysis of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection protocols).

Application Note: Strategic Utilization of 6-(Benzyloxy)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, 6-(Benzyloxy)nicotinic acid serves as a critical "masked" synthon for the 6-hydroxynicotinic acid (2-pyridone-5-carboxylic acid) scaffold. The free 2-pyridone moiety is highly polar and capable of complex hydrogen bonding, often resulting in poor solubility and low membrane permeability during early synthetic steps.

By utilizing the O-benzyl protected variant, researchers achieve two strategic advantages:

  • Lipophilicity: The benzyl group significantly improves solubility in organic solvents (DCM, EtOAc), facilitating standard purification techniques (flash chromatography) that are difficult with the free pyridone.

  • Chemoselectivity: It prevents competitive N-alkylation or O-acylation at the pyridone oxygen/nitrogen centers during amide coupling or esterification reactions.

This guide details the Amide Coupling (Module A) and the subsequent Deprotection (Module B) to reveal the pharmacophore.

Physicochemical Profile & Handling

PropertySpecificationExperimental Implication
Molecular Weight 229.23 g/mol Standard stoichiometry calculations.
Solubility (High) DMSO, DMF, THFPreferred solvents for reaction setup.
Solubility (Mod.) DCM, EtOAc, MeOHGood for workup/extraction; may require heating for concentrated solutions.
Solubility (Low) Water, HexanesProduct precipitates in water; Hexanes useful for trituration.
pKa (Acid) ~3.8 (Predicted)Requires base (DIPEA/TEA) for activation in coupling reactions.
Stability Stable at RTStore under inert gas to prevent slow oxidation or hydrolysis.

Experimental Workflows

Module A: Amide Coupling (The "Linker" Step)

Objective: To couple this compound with a primary or secondary amine (


) without racemization or side reactions.

Mechanistic Insight: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/HOBt. The electron-rich nature of the benzyloxy-substituted pyridine ring can sometimes reduce the electrophilicity of the activated ester. HATU generates a highly reactive aza-7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered amines.

Protocol:
  • Preparation: In a flame-dried round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: DMF is preferred over DCM due to the starting material's solubility profile.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution often turns slightly yellow, indicating active ester formation.

  • Addition: Add the target Amine (

    
    , 1.1 equiv).
    
  • Reaction: Stir at RT under

    
     atmosphere for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).
    
  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% LiCl (aq)

        
         2 (removes DMF).
        
      • Sat.

        
        
        
        
        
        1 (removes unreacted acid).
      • Brine

        
         1.
        
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Module B: Deprotection (The "Reveal" Step)

Objective: Removal of the benzyl group to yield the 6-hydroxynicotinic acid derivative (tautomerizes to the 2-pyridone).

Mechanistic Insight: While acid hydrolysis (HBr/AcOH) is possible, it is harsh and can degrade sensitive amide linkers. Catalytic Hydrogenolysis (


) is the "Gold Standard" here. It proceeds under neutral conditions.
Critical Note: The pyridine ring is generally stable to standard hydrogenation conditions, but prolonged exposure or high pressure can lead to ring reduction (piperidine formation). We use mild pressure (balloon) to ensure chemoselectivity.
Protocol:
  • Setup: Dissolve the Amide Product from Module A in MeOH or EtOH (0.05 M).

    • Solubility Tip: If the substrate is insoluble in alcohols, use a 1:1 mixture of MeOH/THF.

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an Argon stream.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a few drops of water or add to the solvent stream.

  • Hydrogenation: Purge the flask with

    
     (balloon) 
    
    
    
    3. Stir vigorously under
    
    
    balloon pressure at RT.
  • Monitoring: Check LC-MS after 2 hours. Look for the mass shift of

    
     Da (loss of Benzyl).
    
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Rinse the pad with MeOH/THF.

    • Concentrate the filtrate.[1]

  • Isolation: The product (pyridone) is often a high-melting solid. Trituration with

    
     or Acetone is usually sufficient for purification.
    

Visualization of Workflow

The following diagram illustrates the decision logic and chemical flow for utilizing this scaffold.

G Start Start: this compound SolubilityCheck Check Solubility in DCM Start->SolubilityCheck DMF_Route Use DMF (Standard) SolubilityCheck->DMF_Route Insoluble DCM_Route Use DCM (If Soluble) SolubilityCheck->DCM_Route Soluble Activation Activation: HATU + DIPEA (Formation of Active Ester) DMF_Route->Activation DCM_Route->Activation Coupling Amide Coupling (Add Amine R-NH2) Activation->Coupling Intermediate Intermediate: 6-(Benzyloxy)-N-alkylnicotinamide Coupling->Intermediate Deprotection_Decision Deprotection Method? Intermediate->Deprotection_Decision H2_Pd Hydrogenolysis (H2, Pd/C) *Preferred for mildness* Deprotection_Decision->H2_Pd Standard Acid_Hyd Acid Hydrolysis (TFA/HBr) *Only if linker is acid-stable* Deprotection_Decision->Acid_Hyd Alternative Final Final Product: 6-Hydroxynicotinamide derivative (2-Pyridone form) H2_Pd->Final Acid_Hyd->Final

Caption: Workflow for the conversion of this compound to functionalized pyridones.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (Coupling) Carboxylic acid deactivationSwitch to HATU if using EDC; ensure DIPEA is fresh (pH > 8).
Product Precipitation (Coupling) High polarity of amideAdd DMSO to the reaction; perform workup by pouring into water and filtering the solid precipitate.
Incomplete Deprotection Catalyst poisoningFilter catalyst and add fresh Pd/C ; ensure

balloon is refilled; check for Sulfur/Amine poisons in the substrate.
Over-reduction (Ring Saturation) Reaction time too longStop reaction immediately upon disappearance of SM; do not use high pressure (Parr shaker) unless necessary.

References

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938.[2] National Library of Medicine. Available at: [Link]

  • Fisher Scientific. Amide Synthesis Protocols and Reagents. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 6-(Benzyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

6-(Benzyloxy)nicotinic acid is a structural derivative of nicotinic acid (also known as niacin or Vitamin B3). Nicotinic acid is a well-established therapeutic agent used for decades to manage dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.[1] Its pharmacological profile is notable for its ability to favorably modulate a wide range of blood lipids; it effectively reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL) levels.[1][2][3]

The primary mechanisms of nicotinic acid involve direct interaction with specific molecular targets. The most well-characterized of these is the G protein-coupled receptor 109A (GPR109A) , also known as hydroxycarboxylic acid receptor 2 (HCA₂), which is highly expressed on adipocytes (fat cells) and various immune cells.[4][5][6] Activation of this receptor in adipose tissue inhibits lipolysis, reducing the release of free fatty acids into circulation and thereby limiting the liver's substrate for triglyceride and VLDL synthesis.[5][7] Additionally, nicotinic acid has been shown to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) , which plays a critical role in the final step of triglyceride synthesis within the liver.[3][8]

Given the structural similarity of this compound to nicotinic acid, it is scientifically sound to hypothesize that it may function as an analog or a prodrug, engaging the same molecular pathways. This guide provides a comprehensive suite of in vitro assays designed to systematically test this hypothesis, progressing from initial target binding and enzyme modulation to downstream functional effects in relevant cell-based models.

Primary Target Engagement: GPR109A Receptor Assays

The cornerstone of this investigation is to determine if this compound interacts with the GPR109A receptor. We will assess both direct binding and functional activation.

GPR109A_Workflow cluster_0 Assay Workflow for GPR109A Compound This compound Binding Protocol 2.1: Competitive Binding Assay Compound->Binding Test for displacement of radioligand Function Protocol 2.2: cAMP Functional Assay Compound->Function Test for inhibition of cAMP production Affinity Determine Binding Affinity (Ki) Binding->Affinity Potency Determine Functional Potency (EC50) Function->Potency

Caption: Workflow for GPR109A target validation.

Protocol 2.1: GPR109A Competitive Radioligand Binding Assay

Causality and Principle: This assay directly measures the ability of a test compound to compete with a known, radioactively labeled ligand for binding to the GPR109A receptor.[9] A successful displacement indicates that the test compound physically interacts with the receptor's binding site. The result is used to calculate the binding affinity (Ki), a measure of how tightly the compound binds.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Nicotinic Acid.

  • Non-labeled ("cold") Nicotinic Acid (for determining non-specific binding).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • 96-well microplates and filter plates (e.g., GF/C filter plates).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in Binding Buffer. A typical concentration range would be 100 µM to 0.1 nM. Also, prepare solutions for total binding (buffer only), non-specific binding (10 µM cold Nicotinic Acid), and a positive control dose-response curve (using cold Nicotinic Acid).

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer.

    • 50 µL of the appropriate compound dilution (or control solution).

    • 50 µL of [³H]-Nicotinic Acid (at a final concentration near its Kd, typically 1-5 nM).

    • 50 µL of GPR109A-expressing cell membranes (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Binding Buffer to remove any remaining unbound radioactivity.

  • Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2.2: GPR109A cAMP Accumulation Functional Assay

Causality and Principle: GPR109A is a Gi-coupled receptor. When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[5] This functional assay measures the compound's ability to act as an agonist by quantifying its dose-dependent reduction of cAMP levels, which are artificially elevated using an adenylyl cyclase activator like forskolin.[10]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., F-12 or DMEM/F12) with appropriate supplements.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (adenylyl cyclase activator).

  • Test Compound: this compound.

  • Positive Control: Nicotinic Acid.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Step-by-Step Methodology:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 96-well or 384-well cell culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and nicotinic acid in Stimulation Buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the compound dilutions to the respective wells.

    • Immediately add forskolin to all wells (except the basal control) to a final concentration that elicits a sub-maximal cAMP response (typically 1-10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C. This duration is critical; it must be long enough for the agonist to inhibit cAMP production but short enough to avoid signal degradation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Normalize the data by setting the forskolin-only signal as 100% and the basal (no forskolin) signal as 0%. Plot the normalized response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect) and the maximum efficacy.

Table 1: Expected Data Summary for GPR109A Assays

Compound Binding Assay (Ki) Functional cAMP Assay (EC50)
Nicotinic Acid (Control) 100 - 500 nM 50 - 300 nM

| this compound | To be determined | To be determined |

Secondary Target Assessment: DGAT2 Enzyme Inhibition

Beyond receptor-mediated effects, nicotinic acid can directly inhibit key enzymes in lipid metabolism.[3] This assay tests whether this compound can inhibit the activity of DGAT2, a crucial enzyme for triglyceride synthesis.[8]

DGAT2_Pathway cluster_0 Triglyceride Synthesis Pathway DAG Diacylglycerol (DAG) DGAT2 DGAT2 Enzyme DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TG Triglyceride (TG) DGAT2->TG Catalyzes final step Compound This compound Compound->DGAT2 Potential Inhibition

Sources

Application Notes and Protocols for Cell-Based Screening of 6-(Benzyloxy)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid, a form of vitamin B3, and its derivatives are a fascinating class of compounds with a broad spectrum of biological activities.[1] Beyond its established role in lipid metabolism, research has unveiled its involvement in inflammation, cellular energy regulation, and even cancer biology.[2][3][4][5] The derivatization of the nicotinic acid scaffold, such as with a benzyloxy group at the 6-position, offers a promising avenue for developing novel therapeutics with potentially enhanced potency, selectivity, and favorable pharmacokinetic properties.[6][7][8]

The biological effects of nicotinic acid are often mediated through interactions with specific cell surface receptors, most notably the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).[1][9] Activation of GPR109A can trigger a cascade of intracellular signaling events, influencing metabolic and inflammatory pathways.[10][11] Furthermore, the structural similarity to nicotine suggests that some derivatives may also interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels with diverse physiological roles.[12][13] The specific cellular response to these compounds can be highly dependent on the cell type and the repertoire of receptors it expresses.[14]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based screening of 6-(benzyloxy)nicotinic acid derivatives. We will detail a strategic, multi-tiered approach, starting with broad cytotoxicity profiling and moving towards target-specific functional assays. The protocols provided herein are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind each step to empower informed experimental design and data interpretation.

A Strategic Workflow for Screening and Characterization

A hierarchical screening approach is recommended to efficiently identify and characterize promising this compound derivatives. This strategy begins with a broad assessment of compound activity and toxicity, followed by more focused assays to elucidate the mechanism of action.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Triage cluster_2 Secondary Screening & Target Deconvolution cluster_3 Lead Characterization Primary_Screen High-Throughput Cell Viability/ Cytotoxicity Assay Hit_Selection Identify Active & Non-Toxic Hits Primary_Screen->Hit_Selection Data Analysis GPCR_Assay GPR109A Functional Assay (e.g., cAMP or Calcium Flux) Hit_Selection->GPCR_Assay Hypothesis-driven nAChR_Assay nAChR Functional Assay (e.g., Membrane Potential) Hit_Selection->nAChR_Assay Hypothesis-driven Dose_Response Dose-Response Analysis (EC50/IC50 Determination) GPCR_Assay->Dose_Response nAChR_Assay->Dose_Response Selectivity_Panel Target Selectivity Profiling Dose_Response->Selectivity_Panel

Caption: A tiered approach to screening this compound derivatives.

Part 1: Primary Screening - Assessing General Bioactivity and Cytotoxicity

The initial step in evaluating a library of novel compounds is to determine their general effect on cell health. This is crucial for distinguishing specific biological effects from non-specific toxicity.[15] A high-throughput cell viability assay is an efficient method for this purpose.[16]

Protocol 1: ATP-Based Luminescent Cell Viability Assay

This protocol utilizes the principle that ATP levels are a reliable indicator of metabolically active, viable cells.[17] Upon cell lysis, the released ATP is used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HEK293 for general toxicity, or a disease-relevant cell line)

  • Complete cell culture medium

  • 384-well white, clear-bottom tissue culture plates

  • This compound derivatives stock solutions (e.g., 10 mM in DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Negative control (e.g., DMSO vehicle)

  • ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 40 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives. A common starting concentration for a primary screen is 10 µM.

    • Add 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells.

    • Incubate for a duration relevant to the expected biological effect (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 50 µL of the ATP-based luminescent cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation:

The data should be normalized to the negative control (vehicle-treated cells) to determine the percent viability for each compound concentration. A significant decrease in viability indicates potential cytotoxicity.[18] Compounds that exhibit a desirable biological effect without significant cytotoxicity are prioritized for further investigation.

Parameter Description Example Value
Primary Screen Concentration Single high concentration to identify active compounds.10 µM
Viability Cut-off Threshold for considering a compound non-toxic.>80% viability
Activity Hit Threshold Threshold for considering a compound for secondary screening.>50% inhibition or activation (depending on the secondary assay)

Part 2: Secondary Screening - Unraveling the Mechanism of Action

Compounds that pass the primary screen are then evaluated in more specific, target-oriented assays. Based on the known pharmacology of nicotinic acid, GPR109A and nAChRs are high-priority targets.

GPR109A Signaling Pathway

GPR109A is a Gi-coupled receptor.[9] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for the anti-lipolytic and anti-inflammatory effects of niacin.[10]

GPR109A_Pathway Ligand 6-(Benzyloxy)nicotinic Acid Derivative GPR109A GPR109A Ligand->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified GPR109A signaling pathway.

Protocol 2: GPR109A-Mediated cAMP Assay

This protocol uses a cell line stably expressing GPR109A and a cAMP-responsive reporter system (e.g., GloSensor™).

Materials:

  • HEK293 cells stably expressing human GPR109A and a cAMP reporter system.

  • Complete cell culture medium.

  • 384-well white, clear-bottom tissue culture plates.

  • This compound derivatives.

  • Forskolin (an adenylyl cyclase activator).

  • Known GPR109A agonist (e.g., nicotinic acid) as a positive control.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells in a 384-well plate and incubate overnight.

  • Compound Incubation: Add the test compounds and controls to the cells and incubate for 15-30 minutes.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Signal Detection: Measure the luminescence. A decrease in the luminescent signal in the presence of a compound indicates GPR109A agonism.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization.[12][19] This change in membrane potential can be measured using fluorescent dyes.

nAChR_Pathway Ligand 6-(Benzyloxy)nicotinic Acid Derivative nAChR nAChR Ligand->nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca2+ signaling, Neurotransmitter release) Depolarization->Downstream

Caption: Simplified nAChR signaling pathway.

Protocol 3: nAChR Membrane Potential Assay

This assay is suitable for high-throughput screening of compounds that modulate nAChR activity.[13]

Materials:

  • A cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7 nAChRs, or a recombinant cell line).

  • Membrane potential-sensitive fluorescent dye kit.

  • Known nAChR agonist (e.g., nicotine) and antagonist (e.g., mecamylamine) as controls.

  • Fluorometric plate reader with an integrated fluid dispenser.

Procedure:

  • Cell Plating and Dye Loading: Plate cells in a black, clear-bottom 384-well plate. The next day, load the cells with the membrane potential dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds and controls to the plate.

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorometric reader. The instrument will inject the nAChR agonist and immediately begin reading the fluorescence. An increase in fluorescence indicates membrane depolarization due to nAChR activation. Antagonists will block this response.

Part 3: Lead Characterization - Quantifying Potency and Efficacy

Once active compounds have been identified in secondary screens, the next step is to characterize their pharmacological properties in detail. This involves generating dose-response curves to determine their potency (EC50 or IC50) and efficacy (Emax).[20][21][22]

Protocol 4: Dose-Response Curve Generation

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of the active compounds. A 1:3 dilution series is common.

  • Assay Performance: Perform the relevant secondary assay (e.g., cAMP or membrane potential) with the full concentration range of the compounds.

  • Data Analysis: Plot the response (e.g., % inhibition or % activation) against the logarithm of the compound concentration.[23] Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).[21][24]

Key Parameters from Dose-Response Analysis:

Parameter Definition Significance
EC50 The concentration of an agonist that produces 50% of the maximal response.A measure of the compound's potency. A lower EC50 indicates higher potency.[20]
IC50 The concentration of an antagonist that inhibits the response by 50%.A measure of the antagonist's potency.
Emax The maximum response that can be produced by the compound.A measure of the compound's efficacy.[22]

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for the systematic screening and characterization of this compound derivatives. By employing a tiered approach, researchers can efficiently identify compounds with desirable biological activities and gain insights into their mechanisms of action. Promising lead compounds identified through this workflow can then be advanced to more complex cellular models, such as primary cells or 3D cultures, and eventually to in vivo studies to validate their therapeutic potential.[25] The continued exploration of this chemical space holds great promise for the discovery of new drugs for a range of diseases.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Klampfl, S. M., & Bock, A. (2006).
  • Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications. Retrieved from [Link]

  • Wikipedia. (2024, February 7). Dose–response relationship. Retrieved from [Link]

  • Al-Dwairi, A., Al-Zoubi, M., Al-faqih, M., & Alqudah, M. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 10(12), 485.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Papalazarou, V., & Tselepis, A. D. (2015). GPR109A and Vascular Inflammation. Current topics in medicinal chemistry, 15(24), 2535–2542.
  • Al-Dwairi, A., Al-Zoubi, M., Al-faqih, M., & Alqudah, M. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Semantic Scholar. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships - Clinical Pharmacology. Retrieved from [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217.
  • Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Padia, R. N., Lan, L., ... & Ganapathy, V. (2014). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Oncogene, 33(1), 65–76.
  • Kenakin, T. (2003). Ligand-selective signaling and high-content screening for GPCR drugs. Drug discovery today, 8(24), 1108–1109.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Brown, K. C., & Winder, D. G. (2018). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Retrieved from [Link]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., ... & Akaike, A. (2001). Nicotinic receptor stimulation protects neurons against β-amyloid toxicity. Annals of neurology, 49(2), 234–241.
  • Wu, J., Liu, Q., Tang, P., & Wu, J. (2022). Principal signaling pathways downstream of nicotinic and muscarinic acetylcholine receptors in the tumor microenvironment. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024, February 7). Nicotinic acid. Retrieved from [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-Throughput Screening. Trends in pharmacological sciences, 39(3), 254–271.
  • Christopher, J. A., Brown, J., & Congreve, M. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(5), 387–391.
  • Henderson, B. J., Bezie, Y., & Stokes, C. (2020). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS One, 15(2), e0228318.
  • Gonzalez-Perez, D., Garcia-Ortega, L., Ferreras-Alvaro, M., Avilan, L., & Sanz-Aparicio, J. (2016). Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. Frontiers in microbiology, 7, 1888.
  • Aurora Biomed. (2015). Development of Screening Tools to Identify Nicotinic Subtype-Selective Compounds. Retrieved from [Link]

  • Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International journal of molecular sciences, 23(5), 2823.
  • El-Sayed, M. A., El-henawy, A. A., El-Gazzar, M. G., El-Gohary, N. S., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136.
  • Soares, A. S., Ferreira, I., Brito, H., Arda, A., Jiménez-Barbero, J., & Coimbra, J. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. Molecules (Basel, Switzerland), 29(23), 5593.
  • Kera, K., Izumi, H., & Ikeya, Y. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International journal of molecular sciences, 25(6), 3467.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for 6-(Benzyloxy)nicotinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Benzyloxy)nicotinic acid (CAS 19867-22-2) presents a classic formulation challenge in drug discovery: it combines a polar, ionizable head group (carboxylic acid, pKa ~4.[1][2]8) with a hydrophobic tail (benzyl ether).[2] While the parent molecule, nicotinic acid, is water-soluble, the addition of the benzyloxy group significantly increases lipophilicity (LogP > 2.0), rendering the compound poorly soluble in neutral aqueous buffers.

This Application Note provides validated protocols for formulating this compound for both in vitro (cellular) and in vivo (animal) studies. The core strategy relies on pH-dependent ionization and co-solvent systems to maintain solubility without compromising biological integrity.

Physicochemical Profiling & Solubility Logic

Before attempting formulation, one must understand the molecule's behavior in solution.[2] The carboxylic acid moiety is the "handle" for solubilization.

Table 1: Physicochemical Properties
PropertyValue (Approx.)Implication for Formulation
Molecular Weight 229.23 g/mol Small molecule; rapid diffusion.[1][2]
pKa (Acid) ~4.8At pH 7.4, >99% is ionized (anionic), aiding solubility.[1][2]
LogP (Lipophilicity) ~2.5 - 3.0Moderately lipophilic; requires organic co-solvents or complexation.[1][2]
Water Solubility (pH 2) < 0.1 mg/mLInsoluble in acidic media (gastric fluid).[1][2]
Water Solubility (pH 8) > 5 mg/mLSoluble as a salt (Sodium/Meglumine).[1][2]
Stability Benzyl etherStable to base; sensitive to strong acids/hydrogenolysis.[1][2]
Formulation Decision Matrix

The following logic gate determines the optimal vehicle based on the target concentration and assay type.

FormulationLogic Start Start: Define Target Conc. CheckConc Concentration Required? Start->CheckConc LowConc < 100 µM (In Vitro) CheckConc->LowConc HighConc > 10 mg/kg (In Vivo) CheckConc->HighConc DMSO_Stock 10-50 mM DMSO Stock LowConc->DMSO_Stock Route Route of Admin? HighConc->Route SolventShift Solvent Shift Method (Keep DMSO < 0.5%) DMSO_Stock->SolventShift IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SaltForm In Situ Salt Formation (pH 8.0 Phosphate/Saline) IV->SaltForm CoSolvent Co-Solvent System (5% DMSO / 40% PEG400) PO->CoSolvent

Figure 1: Decision tree for selecting the appropriate vehicle based on concentration and administration route.[1]

Protocol A: In Vitro Stock Preparation (Cell Culture)

Challenge: Direct addition of high-concentration DMSO stocks to aqueous media often causes "crashing out" (precipitation) of hydrophobic compounds, leading to false negatives in assays.[2]

Mechanism: The "Solvent Shift" method prevents local supersaturation by ensuring rapid dispersion during the mixing phase.

Reagents
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (Sigma D2650).[2]

  • Buffer: PBS or Serum-Free Media (pre-warmed to 37°C).

Step-by-Step Workflow
  • Primary Stock Preparation (50 mM):

    • Weigh 11.46 mg of this compound.[1][2]

    • Dissolve in 1.0 mL of 100% DMSO. Vortex until completely clear.[2]

    • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution (The "1000x" Rule):

    • Never add the 50 mM stock directly to the cell plate.

    • Prepare a Working Stock at 1000x the final target concentration using DMSO.[2]

    • Example: For a 10 µM assay, dilute the 50 mM stock to 10 mM in DMSO.[2]

  • Final Dosing (The "Solvent Shift"):

    • Place the culture media in a tube and create a vortex (medium speed).[2]

    • Slowly pipette the DMSO Working Stock into the center of the vortex.

    • Critical Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v). Ideally ≤ 0.1% for sensitive lines (e.g., primary neurons).[2]

Protocol B: In Vivo Formulation (Animal Studies)

Challenge: Achieving high doses (e.g., 50 mg/kg) for oral (PO) or intraperitoneal (IP) dosing requires a vehicle that solubilizes the compound at a neutral-to-slightly-basic pH.[1][2]

Vehicle Option 1: The "Universal" Co-Solvent System (Preferred)

This system uses PEG to sterically stabilize the molecule and Tween 80 to reduce interfacial tension.

Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[2]

Preparation Workflow:

PrepWorkflow Step1 1. Weigh Compound Step2 2. Dissolve in DMSO (5% of vol) Step1->Step2 Step3 3. Add PEG 400 (40% of vol) Step2->Step3 Step4 4. Add Tween 80 (5% of vol) Step3->Step4 Step5 5. Vortex/Sonicate (Clear Solution) Step4->Step5 Step6 6. Slowly add Saline (50% of vol) Step5->Step6

Figure 2: Step-by-step addition order is critical. Adding saline too early will cause precipitation.

Vehicle Option 2: In Situ Salt Formation (For IV Bolus)

If the co-solvent system is too viscous for IV injection, convert the acid to its sodium salt.

  • Calculation: this compound is a weak acid.[1][2] To dissolve it, we must raise the pH > pKa + 2 (i.e., pH > 6.8).[2]

  • Protocol:

    • Suspend compound in 0.9% Saline (it will be cloudy).[2]

    • Add 1.0 equivalent of 1N NaOH.[2]

    • Vortex.[2] If not clear, add 0.1N NaOH dropwise until clear (monitor pH, do not exceed pH 8.5 to avoid tissue irritation).[2]

    • Filter sterilize (0.22 µm PES membrane).[2]

Quality Control & Validation

A formulation is only as good as its stability.[2] You must validate that the compound has not precipitated invisibly (micro-precipitates).[2]

The "Light Scattering" Check
  • Prepare a "Dummy" dose (Vehicle + Compound) and a "Blank" (Vehicle only).[2]

  • Measure absorbance at 600 nm (where the compound should not absorb).[2]

  • Criteria: If OD600 of the Dose is > 0.005 higher than the Blank, micro-precipitation has occurred.[2] Re-formulate or reduce concentration.

HPLC Verification
  • Column: C18 Reverse Phase.[2]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[2]

  • Check: Inject the formulation after 4 hours at room temperature. Loss of peak area >5% indicates instability or precipitation.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 938, Nicotinic Acid (Parent Structure Properties).[2] Retrieved from [Link][2]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[2] Elsevier.[2][3] (Standard text on solubility formulation).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics.[2] Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research, 21(2), 201–230.[2] (Authoritative guide on vehicle toxicity and selection).

Sources

Application Note: Quantitative Analysis of 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide for Synthetic Intermediates

Executive Summary

6-(Benzyloxy)nicotinic acid (6-BNA) is a critical pharmacophore and intermediate used in the synthesis of pyridine-based pharmaceuticals (e.g., kinase inhibitors and nicotinamide analogs). Unlike its parent compound, nicotinic acid (Vitamin B3), the presence of the benzyloxy group at position 6 significantly alters its physicochemical profile, introducing lipophilicity that demands specific chromatographic conditions.

This guide provides a robust, self-validating protocol for quantifying 6-BNA. It addresses the specific challenge of separating 6-BNA from common synthetic precursors (6-chloronicotinic acid) and degradation products (benzyl alcohol, 6-hydroxynicotinic acid).

Physicochemical Profile & Analytical Logic

Understanding the molecule is the first step in method design. The benzyloxy group creates a "push-pull" electronic system with the pyridine ring and the carboxylic acid.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₃H₁₁NO₃MW: 229.23 g/mol
pKa (Acid) ~3.8Mobile phase pH must be < 2.8 to suppress ionization and increase retention on C18.[1][2]
pKa (Base) ~2.5 (Pyridine N)The oxygen at C6 donates electrons, potentially modulating the basicity of the ring nitrogen.[1]
LogP ~2.8 - 3.2Significantly more hydrophobic than Nicotinic acid (LogP 0.36).[1] Requires higher organic content in mobile phase.
UV Max 265–275 nmExtended conjugation via the ether linkage suggests a slight bathochromic shift from Nicotinic acid (260 nm).[1]
Chemical Logic Diagram

The following diagram illustrates the separation logic based on polarity and ionization states.

SeparationLogic cluster_separation Column Interaction (C18) Sample Synthetic Mixture (Crude) Acidic_Cond Mobile Phase pH 2.5 (Formic Acid) Sample->Acidic_Cond Dissolution Impurity1 Nicotinic Acid (High Polarity) Elutes: t0 (Void) Acidic_Cond->Impurity1 Weak Retention Impurity2 6-Chloro-NA (Mid Polarity) Elutes: Mid-run Acidic_Cond->Impurity2 Moderate Retention Target This compound (High Lipophilicity) Elutes: Late Acidic_Cond->Target Strong Retention Detector UV Detection (270 nm) Impurity1->Detector Impurity2->Detector Target->Detector

Caption: Separation mechanism relying on pH control to protonate the carboxylic acid, maximizing hydrophobic interaction of the benzyl group with the C18 stationary phase.

Protocol A: HPLC-UV for Purity Profiling (QC)

Application: Routine quality control, purity assessment (>98%), and assay calculation.

Reagents and Equipment
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: 270 nm (Primary), 254 nm (Secondary).

Gradient Program
Time (min)% Mobile Phase BRationale
0.010Initial equilibration; elutes highly polar salts/acids.[1]
2.010Isocratic hold to separate polar impurities.
12.090Linear ramp to elute 6-BNA and hydrophobic benzyl impurities.
14.090Wash step to remove dimers or late eluters.
14.110Re-equilibration.
18.010Ready for next injection.[1]
System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Tailing Factor (T):

    
     (Crucial for pyridine derivatives which often tail).
    
  • Resolution (

    
    ): 
    
    
    
    between 6-BNA and the nearest impurity (likely 6-chloronicotinic acid).
  • Precision: RSD < 1.0% for retention time and area (n=6 injections).

Protocol B: LC-MS/MS for Trace Genotoxic Impurity Analysis

Application: Quantifying 6-BNA as a trace impurity in final drug substances (Limit of Quantitation < 1 ppm).

Methodology Rationale

While UV is sufficient for assay, MS/MS is required for trace analysis. Positive mode ESI is preferred due to the basic nitrogen on the pyridine ring, which protonates readily


.
Mass Spectrometry Parameters
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Precursor Ion: m/z 230.1

    
    .
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 230.191.125Cleavage of the benzyl cation (Tropylium ion,

).[1]
Qualifier 230.1124.035Loss of benzyl ether; detection of the nicotinic acid core.[1]
Sample Preparation (Solid Phase Extraction)

For complex matrices (e.g., plasma or formulation excipients):

  • Conditioning: HLB Cartridge (Hydrophilic-Lipophilic Balance) with 1 mL MeOH then 1 mL Water.

  • Loading: Load sample at pH 3.0 (keeps 6-BNA neutral/hydrophobic).

  • Washing: 5% Methanol in Water (removes polar salts).

  • Elution: 100% Methanol (elutes 6-BNA).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase.

Analytical Workflow Diagram

Workflow Start Sample Material (Solid/Liquid) Prep Sample Preparation Dissolve in 50:50 ACN:H2O Start->Prep Check Is Concentration > 0.1%? Prep->Check MethodA Protocol A: HPLC-UV (Purity/Assay) Check->MethodA Yes (Main Component) MethodB Protocol B: LC-MS/MS (Trace Analysis) Check->MethodB No (Trace Impurity) Data Data Processing Integration & Quantification MethodA->Data MethodB->Data Report Final CoA / Report Data->Report

Caption: Decision tree for selecting the appropriate analytical technique based on analyte concentration.

Troubleshooting & Causality

  • Problem: Peak tailing.

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica column.

    • Fix: Ensure pH is low (<3.0) to protonate silanols, or add 5 mM Ammonium Formate to the mobile phase to compete for active sites.

  • Problem: Retention time drift.

    • Cause: pH sensitivity of the carboxylic acid.[5]

    • Fix: Precise buffering is required. If using simple formic acid, switch to a Phosphate Buffer (20 mM, pH 2.5) for better pH stability.

  • Problem: "Ghost" peaks.

    • Cause: Hydrolysis of the benzyl ether in the acidic mobile phase if left standing.

    • Fix: Prepare samples fresh. 6-BNA can degrade to 6-hydroxynicotinic acid and benzyl alcohol over time in acidic solution.

References

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Sigma-Aldrich. (n.d.). Nicotinic Acid Standards and Derivatives. Retrieved from

  • PubChem. (2023). Compound Summary: Nicotinic Acid (and derivatives).[2][3][4][7][8][9] National Library of Medicine. Link

  • Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America.

Sources

Application Note AN-2026: Synthesis of Acylhydrazones from Nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of acylhydrazones derived from nicotinic acid hydrazide (NAH). These compounds are critical pharmacophores in medicinal chemistry, serving as scaffolds for anti-tubercular (isosteres of Isoniazid), anticancer, and antimicrobial agents.[1] This note provides two distinct protocols: a classical acid-catalyzed reflux method for robust scale-up and a "green" mechanochemical method for rapid library generation. It includes mechanistic insights, characterization benchmarks, and troubleshooting matrices to ensure reproducibility.

Scientific Background & Mechanism[2][3][4][5]

The Pharmacophore

The acylhydrazone linker (–CONHN=CH–) provides a rigid spacer that orients the pyridine ring and the variable aromatic tail (Ar) for optimal receptor binding. Its stability and ability to chelate transition metals (Cu²⁺, Fe²⁺) are central to its biological activity, particularly in inhibiting metalloenzymes in Mycobacterium tuberculosis.

Mechanistic Logic: Acid-Catalyzed Condensation

The formation of acylhydrazones is a reversible condensation reaction between the terminal amino group of the hydrazide and an aldehyde or ketone.

  • The Nucleophile: The terminal nitrogen (

    
    ) of NAH is the nucleophile. The amide nitrogen (
    
    
    
    ) is non-nucleophilic due to resonance delocalization with the carbonyl group.
  • The Electrophile: The carbonyl carbon of the aldehyde/ketone.

  • The Catalyst: Mild acid catalysis is required.

    • Role: Protonates the carbonyl oxygen, increasing electrophilicity.

    • Critical Control Point: The pH must be controlled (optimum pH ~4-5). If the solution is too acidic, the nucleophilic amine becomes protonated (

      
      ), killing reactivity.
      
Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion from reactants to the final


-isomer product.

AcylhydrazoneMechanism Reactants Reactants (NAH + Aldehyde) Activation Activation (C=O Protonation) Reactants->Activation H+ Catalyst Attack Nucleophilic Attack Activation->Attack R-NH2 Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Proton Transfer Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Acid Asst. Product Acylhydrazone (E-Isomer) Dehydration->Product C=N Formation Product->Hemiaminal Hydrolysis (Excess H₂O)

Figure 1: Step-wise mechanism of acid-catalyzed acylhydrazone formation. Note the reversibility indicated by the red dashed line, necessitating water removal.

Experimental Protocols

Method A: Classical Acid-Catalyzed Reflux (Standard)

Best for: High purity, bulk synthesis, and crystallographic studies.

Reagents:

  • Nicotinic acid hydrazide (1.0 equiv)

  • Substituted Benzaldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of nicotinic acid hydrazide in 20 mL of absolute ethanol. Slight warming (40°C) may be required.

  • Addition: Add 10 mmol of the chosen aldehyde.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: Check progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). The hydrazide spot (lower R_f) should disappear.

  • Work-up: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol/water (8:2) if necessary.[2] Dry in a vacuum oven at 60°C.

Method B: Green Mechanochemical Synthesis (Rapid)

Best for: Library generation, green chemistry compliance, and acid-sensitive substrates.

Reagents:

  • Nicotinic acid hydrazide (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Catalyst: Lemon Juice (natural source of citric acid) or dilute acetic acid.

Protocol:

  • Combine: Place 1 mmol of NAH and 1 mmol of aldehyde in a clean mortar.

  • Catalyze: Add 0.5 mL of lemon juice (or 2 drops of AcOH).

  • Grind: Grind the mixture vigorously with a pestle at room temperature.

    • Observation: The mixture will typically turn into a paste and then solidify as water is released and the product forms.

  • Duration: Grind for 10–20 minutes.

  • Work-up: Wash the solid with 5 mL of cold water to remove the catalyst. Filter and dry.

Characterization & Validation

Successful synthesis is confirmed by the disappearance of the amine (


) signals and the appearance of the azomethine proton.
Spectral Benchmarks (Table 1)
FeatureTechniqueExpected SignalStructural Assignment
Azomethine ¹H NMR (DMSO-d₆)

8.3 – 8.8 ppm (Singlet, 1H)

Amide NH ¹H NMR (DMSO-d₆)

11.8 – 12.2 ppm (Singlet, 1H)

Pyridine H2 ¹H NMR (DMSO-d₆)

9.0 – 9.1 ppm (Singlet, 1H)
Proton adjacent to Pyridine N
Carbonyl FT-IR (ATR)1650 – 1670 cm⁻¹ (Strong)Amide I (

stretch)
Imine FT-IR (ATR)1590 – 1610 cm⁻¹ (Medium)Azomethine (

stretch)
Amine FT-IR (ATR)ABSENT (3300 cm⁻¹ doublet)Loss of primary amine (

)
Isomerism Note

Acylhydrazones exist as


 geometrical isomers around the 

bond.[3][4] The

-isomer
is thermodynamically favored and typically constitutes >95% of the product in DMSO-d₆ solution. If dual peaks appear in NMR (e.g., a minor singlet at 8.2 ppm), this indicates the presence of the

-isomer or rotamers.

Troubleshooting & Optimization

  • Issue: No Precipitate Forms (Method A).

    • Cause: Product is too soluble in ethanol.

    • Fix: Concentrate the solution to half volume via rotary evaporation, then add cold water dropwise until turbidity appears. Refrigerate overnight.

  • Issue: Low Yield/Incomplete Reaction.

    • Cause: Equilibrium favors reactants (presence of water).

    • Fix: Add molecular sieves (3Å) to the reflux or use a Dean-Stark trap (if using toluene/benzene) to physically remove water.

  • Issue: Oiling Out.

    • Cause: Impurities or low melting point.

    • Fix: Scratch the side of the flask with a glass rod to induce nucleation or seed with a crystal from a previous batch.

Synthesis Workflow Diagram

Workflow cluster_0 Method Selection start Start: Weigh Reagents mix Mix NAH + Aldehyde start->mix methodA Method A: Reflux (EtOH + AcOH, 80°C) mix->methodA methodB Method B: Grinding (Lemon Juice, RT) mix->methodB check TLC Check (Disappearance of NAH) methodA->check methodB->check check->methodA Incomplete (Extend Time) isolate Filtration & Wash check->isolate Complete purify Recrystallization (EtOH/H₂O) isolate->purify validate Validation (NMR/IR/MP) purify->validate

Figure 2: Operational workflow for the synthesis and validation of nicotinic acid hydrazide derivatives.

References

  • Desai, V., & Shinde, R. (2015). Green synthesis of nicotinic acid hydrazide Schiff bases and its biological evaluation. International Journal of Pharmacy, 5(3), 930-935.[1] Link

  • Cui, Z., et al. (2010). Synthesis and biological evaluation of some new nicotinic acid hydrazide derivatives. European Journal of Medicinal Chemistry.
  • Mali, S. N., et al. (2025). Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide. ResearchGate. Link

  • Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry.
  • Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Benzyloxy)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Impurity Formation

Q1: I am preparing this compound via Williamson ether synthesis from 6-hydroxynicotinic acid and benzyl bromide, but my yield is low and the product is impure. What are the most likely side reactions?

This is a common issue. The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the O-alkylation of 6-hydroxynicotinic acid using a benzyl halide.[1][2] While effective, several competing reactions can lower your yield and introduce impurities.

  • Cause 1: Incomplete Deprotonation: The reaction requires the formation of a phenoxide-like species on the pyridine ring. If the base used (e.g., potassium carbonate, sodium hydroxide) is not strong enough or is not used in sufficient molar excess, a significant portion of the 6-hydroxynicotinic acid will remain unreacted.[3]

  • Cause 2: Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and certain carbons on the ring). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of benzyl-substituted ring isomers. This is often more prevalent with stronger bases or in certain solvents.[4]

  • Cause 3: Benzyl Ester Formation: The carboxylic acid moiety can also be deprotonated by the base. The resulting carboxylate is a weaker nucleophile than the phenoxide, but under forcing conditions (e.g., high temperature), it can react with benzyl bromide to form the benzyl 6-(benzyloxy)nicotinate ester.

  • Cause 4: Dibenzyl Ether Formation: If any hydrolysis of benzyl bromide to benzyl alcohol occurs (due to moisture in the reaction), the base can deprotonate the benzyl alcohol, which then reacts with another molecule of benzyl bromide to form dibenzyl ether.

The diagram below illustrates the primary synthetic pathway and the formation routes of these key impurities.

G cluster_impurities Common Impurity Pathways SM1 6-Hydroxynicotinic Acid Product This compound SM1->Product Imp1 Unreacted 6-Hydroxynicotinic Acid SM1->Imp1 Imp2 C-Alkylated Isomer SM1->Imp2 SM2 Benzyl Bromide Imp4 Dibenzyl Ether BenzylOH Benzyl Alcohol (from H2O) SM2->BenzylOH Base Base (e.g., K2CO3) Imp3 Benzyl 6-(Benzyloxy)nicotinate Product->Imp3 BenzylOH->Imp4

Fig 1. Synthesis and Impurity Formation Pathways.

Q2: My final product has a yellowish tint and a broad melting point. How can I effectively purify crude this compound?

A discolored product with a wide melting point range is a clear indicator of impurities. Recrystallization is the most effective method for purifying this solid compound.

The key is selecting an appropriate solvent system where the desired product is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[5][6]

  • Recommended Solvents: For carboxylic acids like this, polar protic solvents or mixtures are often effective.[1]

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a few more drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly.

    • Ethyl Acetate/Hexane: Dissolve the crude material in hot ethyl acetate and then slowly add hexane until the cloud point is reached.

    • Isopropanol: This can also be an effective single-solvent system.

  • Decolorization: If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

See the "Experimental Protocols" section below for a detailed step-by-step recrystallization procedure.

Q3: I suspect I have unreacted benzyl bromide in my product. How can I remove it?

Benzyl bromide is a lachrymator and a potential genotoxic impurity, so its removal is critical.[8]

  • Aqueous Workup: During the reaction workup, washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) can help. This will hydrolyze residual benzyl bromide to the more water-soluble benzyl alcohol.

  • Recrystallization: Benzyl bromide is volatile and typically removed during solvent evaporation. Any remaining traces are usually purged effectively during a properly executed recrystallization, as it will remain in the mother liquor.[9]

  • Vacuum Drying: Drying the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) will help remove any final traces of volatile impurities.

Analysis & Characterization

Q4: How can I analyze the purity of my this compound and identify the impurities?

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.

  • HPLC Analysis: A reverse-phase HPLC method is ideal for separating the polar starting material, the less polar product, and non-polar impurities like dibenzyl ether.

    • Principle: The separation is based on the polarity of the analytes. The polar 6-hydroxynicotinic acid will elute first, followed by the product this compound, and finally any non-polar impurities.[6][10]

    • Starting Point for Method Development: A C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0) and an organic modifier (acetonitrile or methanol) is a robust starting point.[6][11] See the protocol section for an example method.

  • ¹H NMR Spectroscopy: This technique is invaluable for structural confirmation and identifying key impurities.

    • Expected Signals for Product: You should see characteristic peaks for the benzylic protons (~5.4 ppm, singlet, 2H), the phenyl group protons (~7.3-7.5 ppm, multiplet, 5H), and the three protons on the pyridine ring (distinct doublets and double-doublets between 7.0-9.0 ppm).[9]

    • Identifying Impurities: Unreacted 6-hydroxynicotinic acid will lack the benzyl signals. The benzyl ester impurity would show two distinct benzylic singlets. Dibenzyl ether would show a single benzylic singlet around 4.5 ppm and phenyl signals, but no pyridine ring protons.

The table below summarizes the common impurities and suggested analytical methods.

Impurity IDStructure NamePotential SourceRecommended Analytical MethodExpected Observation
IMP-01 6-Hydroxynicotinic AcidUnreacted starting materialHPLC, ¹H NMREarly eluting peak in RP-HPLC; Absence of benzyl signals in NMR.
IMP-02 Benzyl BromideUnreacted reagentGC-MS, Derivatization-HPLC[8]Highly volatile; best detected by specific methods if required.
IMP-03 Dibenzyl EtherBenzyl bromide self-condensationRP-HPLC, ¹H NMRLate eluting peak in RP-HPLC; Singlet at ~4.5 ppm in NMR.
IMP-04 Benzyl 6-(Benzyloxy)nicotinateEsterification side reactionRP-HPLC, LC-MS, ¹H NMRLater eluting than product; Two distinct benzyl signals in NMR.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol provides a general guideline for purifying crude this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities (and charcoal if used).

  • Crystallization: Add hot water dropwise to the filtrate until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Exemplary HPLC Method for Purity Analysis

This is a starting point for method development and will likely require optimization for your specific system and impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile/Water.

Fig 2. General Troubleshooting Workflow.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Purifying by recrystallisation. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I. Google Patents.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

  • Zhang, Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. ResearchGate. Available from: [Link]

  • Columbia University. Recrystallization and Crystallization. Available from: [Link]

  • US3037987A - Purification of nicotinic acid. Google Patents.
  • Orbital: The Electronic Journal of Chemistry. (2024). The Synthesis and Characterization of Bemotrizinol Impurities. Available from: [Link]

  • International Journal of Chemical and Biochemical Sciences. (2023). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Available from: [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. Available from: [Link]

  • US2496114A - Purification of nicotinamide. Google Patents.
  • Chemistry LibreTexts. (2020). 1: Synthesis of Aspirin (Experiment). Available from: [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Aspirin. Available from: [Link]

  • E3S Web of Conferences. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Available from: [Link]

  • Carbon Group. Traditional Undergraduate Experiment: Synthesis of Aspirin. Available from: [Link]

Sources

Side reactions in the synthesis of 6-(Benzyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 6-(Benzyloxy)nicotinic acid , a critical intermediate in the development of pharmaceutical agents (e.g., glucokinase activators, anti-inflammatory drugs).

Part 1: Technical Overview & Reaction Logic

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (


)  of 6-chloronicotinic acid (6-CNA) with benzyl alcohol.[1] While conceptually simple, this reaction involves an ambident electrophile (the pyridine ring) and potential competition between nucleophiles (benzyl alkoxide vs. hydroxide/water).

Primary Reaction Pathway:



Critical Control Points:

  • Stoichiometry: The carboxylic acid moiety consumes 1 equivalent of base immediately.[1] A second equivalent is required to generate the active nucleophile (benzyl alkoxide).

  • Moisture Control: Water is a competitive nucleophile.[1] Even trace moisture leads to 6-hydroxynicotinic acid , a "dead-end" impurity that is difficult to purge.[1]

  • Temperature: High temperatures favor the

    
     reaction but also promote decarboxylation or benzyl ether cleavage.[1]
    

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a persistent impurity at RRT ~0.8 that does not move with workup."

Diagnosis: Formation of 6-Hydroxynicotinic acid (also known as 6-pyridone-3-carboxylic acid).[1] Cause: Hydrolysis of the chlorine atom by residual water or hydroxide ions. In polar aprotic solvents (DMF, DMSO), hydroxide is a "naked" nucleophile and far more reactive than the bulky benzyl alkoxide. Solution:

  • Reagent Quality: Ensure Benzyl alcohol is dry (KF < 0.1%). Use anhydrous solvents (DMF/DMSO).

  • Base Selection: Switch from KOH/NaOH to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .[1] These bases generate the alkoxide irreversibly and produce no water (NaH produces

    
    ).
    
  • Protocol Adjustment: Pre-form the benzyl alkoxide (BnOH + Base) before adding the 6-chloronicotinic acid to ensure no free hydroxide exists.

Issue 2: "My product mass spec shows M+90 (Benzyl ester formation)."

Diagnosis: Formation of Benzyl 6-(benzyloxy)nicotinate . Cause:

  • Scenario A (Starting from Acid): If you used an activating agent (like EDC/HATU) or acidic conditions at any point, the carboxylic acid esterified with the benzyl alcohol.

  • Scenario B (Starting from Ester): If you started with Methyl 6-chloronicotinate, transesterification occurred (Methyl

    
     Benzyl), and the final hydrolysis step was incomplete.
    Solution: 
    
  • Saponification: Treat the crude mixture with aqueous NaOH/MeOH at reflux for 1-2 hours. This will hydrolyze the benzyl ester back to the desired acid without cleaving the ether (ether linkage is base-stable).

Issue 3: "The reaction stalls at 60-70% conversion."

Diagnosis: Deactivation of the pyridine ring or insufficient nucleophilicity.[1] Cause: The formation of the carboxylate anion (


) at position 3 donates electron density into the pyridine ring, making the carbon at position 6 less electrophilic (deactivating the ring toward 

). Solution:
  • Temperature: Increase reaction temperature to 100–120°C.

  • Solvent: Use DMSO or NMP instead of DMF. The higher dielectric constant stabilizes the Meisenheimer complex intermediate.

  • Catalysis: Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB ) if using solid bases like

    
     to solubilize the benzoate/alkoxide.
    
Issue 4: "My product is turning yellow/brown upon drying."

Diagnosis: Debenzylation or Decarboxylation .[1] Cause:

  • Acid Sensitivity: The benzyl ether bond can be cleaved by strong acids (e.g., HCl generated during workup if not neutralized).[1]

  • Thermal Instability: Nicotinic acids can decarboxylate at high temperatures (>150°C), especially in acidic media.[1] Solution:

  • Workup: Acidify carefully to pH 3-4 (isoelectric point) to precipitate the product. Do not go to pH < 1.[1]

  • Drying: Dry under vacuum at

    
    . Avoid prolonged heating.[1]
    

Part 3: Detailed Experimental Protocol

Method: Sodium Hydride Mediated


 in DMF 
This protocol minimizes hydrolysis by excluding water.[1]

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[1]

  • Benzyl alcohol (1.2 equiv) - Acts as reagent and co-solvent[1]

  • Sodium Hydride (60% dispersion in oil) (2.5 equiv)

  • DMF (Anhydrous) (10 vol)

Procedure:

  • Alkoxide Formation: To a dry flask under

    
    , charge NaH (2.5 equiv) and DMF (5 vol). Cool to 0°C.[1]
    
  • Addition: Add Benzyl alcohol (1.2 equiv) dropwise. Stir for 30 min at 0-5°C until

    
     evolution ceases. Result: Solution of Sodium Benzyloxide.[1]
    
  • Substrate Addition: Dissolve 6-Chloronicotinic acid (1.0 equiv) in DMF (5 vol). Add this solution dropwise to the alkoxide mixture. Note: The first equiv of base neutralizes the acid; the excess drives the substitution.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC.

  • Quench: Cool to room temperature. Carefully quench with water (slowly!).

  • Workup:

    • Wash the basic aqueous solution with Ethyl Acetate (to remove unreacted Benzyl alcohol and mineral oil).

    • Acidify the aqueous layer with 1N HCl to pH 3–4. The product will precipitate as a white solid.[2]

    • Filter, wash with water, and dry under vacuum at 45°C.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. The Green path is the desired synthesis.[1] The Red paths are side reactions to avoid.[1]

ReactionPathways Start 6-Chloronicotinic Acid Intermediate Meisenheimer Complex Start->Intermediate + BnO⁻ (Base) Impurity_Hydrolysis 6-Hydroxynicotinic Acid (Dead-End Impurity) Start->Impurity_Hydrolysis + OH⁻ / H₂O BnOH Benzyl Alcohol (Nucleophile) Water Water (Impurity) Product This compound (Target) Intermediate->Product - Cl⁻ Impurity_Ester Benzyl 6-(benzyloxy)nicotinate (Ester Side Product) Product->Impurity_Ester + BnOH / Acid cat. Impurity_Ester->Product Saponification (NaOH)

Caption: Reaction network showing the primary SnAr pathway (Green) versus competitive hydrolysis and esterification (Red).

Part 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckImpurity Identify Impurity Type Start->CheckImpurity IsHydrolysis Is it 6-Hydroxynicotinic Acid? (Polar, Acidic) CheckImpurity->IsHydrolysis IsEster Is it Benzyl Ester? (Non-polar, M+90) CheckImpurity->IsEster IsStart Is it Starting Material? (Incomplete Rxn) CheckImpurity->IsStart Sol_Hydrolysis Action: Dry Reagents. Switch to NaH/DMF. Exclude Water. IsHydrolysis->Sol_Hydrolysis Sol_Ester Action: Add Saponification Step. (NaOH/MeOH reflux) IsEster->Sol_Ester Sol_Start Action: Increase Temp (>90°C). Use DMSO. Check Base Equiv. IsStart->Sol_Start

Caption: Decision tree for diagnosing and resolving common synthetic failures.

Part 6: Quantitative Data Summary

ParameterStandard ConditionOptimization TargetImpact on Side Reactions
Solvent DMFDMSO / NMPDMSO increases rate, reducing exposure time to moisture.[1]
Base KOH / NaOHNaH / KOtBuNaH eliminates water generation, preventing hydrolysis.[1]
Temperature 60–80°C90–110°CHigher temp drives conversion but risks decarboxylation if prolonged.[1]
Stoichiometry 2.0 eq Base2.2–2.5 eq BaseExcess base ensures complete deprotonation of both acid and alcohol.[1]

References

  • Organic Syntheses , Coll.[1][3] Vol. 4, p. 201 (1963); Vol. 33, p. 11 (1953). Preparation of 6-chloronicotinic acid and derivatives.[1][4][5]

  • BenchChem Technical Guides . Stability of Benzyl Ether Protecting Groups.[6]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 79685, 6-Chloronicotinic acid.[1]

  • European Pharmacopoeia (EP) . Nicotinic Acid Impurity Standards (Impurities A, C, D).

  • Journal of Medicinal Chemistry. Synthesis of Nicotinic Acid Derivatives via SnAr. (General Mechanistic Reference).

Sources

Technical Support Center: Purification of 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: BNA-PUR-001 Subject: Troubleshooting Synthesis & Purification Workflows[1]

Introduction

Welcome to the technical support hub for 6-(Benzyloxy)nicotinic acid (CAS: 19352-04-6) . This intermediate is critical in medicinal chemistry, particularly for synthesizing retinoic acid receptor agonists and other pyridine-based pharmacophores.[1]

The purification of this molecule presents a unique "triad" of challenges:

  • Amphoteric Nature: The presence of both a pyridine ring (basic) and a carboxylic acid (acidic).[1]

  • Ether Lability: The benzyl ether bond is susceptible to acid-catalyzed hydrolysis, leading to the formation of the thermodynamic sink, 6-hydroxynicotinic acid (6-pyridone).[1]

  • Lipophilicity Contrast: Balancing the removal of highly lipophilic contaminants (benzyl alcohol) against polar byproducts (salts/starting materials).[1]

This guide synthesizes field-proven protocols with mechanistic insights to ensure your material meets pharmaceutical purity standards (>98%).

Module 1: The Chemistry of Contamination

Before troubleshooting, you must understand the origin of your impurities.[1] The synthesis typically involves the Nucleophilic Aromatic Substitution (


) of 6-chloronicotinic acid with benzyl alcohol.
Impurity Profile & Origins
ImpurityOriginChemical BehaviorRemoval Strategy
Benzyl Alcohol Excess ReagentNeutral, Lipophilic liquid.[1]Organic wash at high pH.[1]
6-Chloronicotinic Acid Unreacted Starting MaterialAcidic, pKa ~3.[1]8.Difficult to separate by extraction.[1] Requires recrystallization or chromatography.
6-Hydroxynicotinic Acid Hydrolysis ByproductAmphoteric, Polar, High MP.[1]Water wash at low pH; insoluble in non-polar organics.[1]
Inorganic Salts Base (NaH/KOH) neutralizationIonic, Water Soluble.[1]Aqueous wash.[1][2]
Visualizing the Impurity Pathways

ImpurityPathways Start 6-Chloronicotinic Acid + Benzyl Alcohol Reaction SnAr Reaction (Base, Heat) Start->Reaction  Reagents mixed   Product This compound (Target) Reaction->Product  Main Pathway   Impurity1 Impurity A: Benzyl Alcohol (Excess Reagent) Reaction->Impurity1  Incomplete Consumption   Impurity2 Impurity B: 6-Hydroxynicotinic Acid (Hydrolysis) Reaction->Impurity2  Overheating / Wet Solvents   Impurity3 Impurity C: Unreacted Chloride Reaction->Impurity3  Low Conversion  

Caption: Figure 1. Reaction pathways leading to the primary impurity profile during the synthesis of this compound.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent oil/liquid contaminating my solid product."

Diagnosis: This is almost certainly residual benzyl alcohol .[1] Because benzyl alcohol has a high boiling point (205°C), it cannot be removed by standard rotary evaporation.[1]

  • The Fix: You must exploit the acidity of the product.

    • Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).[1]

    • Extract with saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Mechanism: The this compound converts to its sodium salt and moves to the water layer.[1] The neutral benzyl alcohol remains in the organic layer.[1]

    • Discard the organic layer.[1] Acidify the aqueous layer to precipitate your product.[1]

Issue 2: "My product turned into a high-melting solid that is insoluble in organic solvents."

Diagnosis: You have likely cleaved the benzyl ether, forming 6-hydroxynicotinic acid .[1] This compound exists as a pyridone tautomer, which has strong intermolecular hydrogen bonding, making it extremely insoluble and high-melting (>290°C).[1]

  • The Fix:

    • Prevention: Avoid using strong mineral acids (HCl,

      
      ) during the workup if possible, or keep the temperature strictly below 5°C during acidification.[1]
      
    • Recovery: If the mixture is solid, wash it with hot ethyl acetate.[1] The desired benzyl ether product will dissolve; the 6-hydroxy impurity will remain as a solid filter cake.[1]

Issue 3: "The product is colored (Pink/Brown) instead of white."

Diagnosis: This indicates trace metal contamination (if metal catalysis was used) or oxidative degradation of the pyridine ring (N-oxide formation).

  • The Fix:

    • Chelation: Add a wash step with 5% EDTA solution during the workup.[1]

    • Carbon Treatment: Dissolve the product in hot ethanol, treat with activated charcoal for 15 minutes, filter while hot, and recrystallize.

Module 3: Advanced Protocols

Protocol A: The "Self-Validating" Acid-Base Workup

Use this as your primary purification method.

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Base Extraction:

    • Wash the organic phase 2x with 10%

      
       or Saturated 
      
      
      
      .[1]
    • Checkpoint: Check the pH of the aqueous layer.[1][3][4][5] It must be >9.[1][6][7]

  • Separation:

    • Organic Layer: Contains Benzyl Alcohol and unreacted neutral impurities.[1] DISCARD (or save for recovery).

    • Aqueous Layer: Contains your Product (as carboxylate) and 6-hydroxynicotinic acid (as salt).[1]

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add Acetic Acid or 1M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Target pH 4.0–4.5 .[1]

    • Why? The pKa of nicotinic acid derivatives is roughly 4.75 [2].[1][5] Dropping to pH 4 ensures protonation and precipitation of the acid without being so acidic that you risk ether cleavage or protonating the pyridine nitrogen (forming a soluble hydrochloride salt).

  • Filtration: Filter the white precipitate.[1] Wash with cold water.[1][2] Dry under vacuum at 45°C.[1]

Protocol B: Recrystallization (Polishing)

Use this if 6-chloronicotinic acid (starting material) persists.

  • Solvent System: Ethanol / Water (9:1).[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add water dropwise until slight turbidity persists.[1]

    • Add a few drops of Ethanol to clear it.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

  • Logic: The chloro-impurity is more soluble in ethanol than the bulky benzyloxy product, allowing for separation.[1]

Visual Workflow: The Acid-Base Purification Cycle

PurificationWorkflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract w/ NaHCO3 (aq) Dissolve->Extract Split Phase Separation Extract->Split OrgLayer Organic Layer (Benzyl Alcohol) Split->OrgLayer Waste AqLayer Aqueous Layer (Product as Salt) Split->AqLayer Target Acidify Acidify to pH 4.0 (0°C) AqLayer->Acidify Filter Filter Precipitate Acidify->Filter Final Pure 6-(Benzyloxy) nicotinic acid Filter->Final

Caption: Figure 2.[1][5] The Acid-Base extraction workflow designed to separate the lipophilic benzyl alcohol and hydrophilic salts from the target amphoteric product.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 938, Nicotinic Acid (pKa and Physical Properties).[1]Link

  • ChemicalBook. (2024).[1] Nicotinic acid Properties and Solubility Data.[1][2][4][5][6][8]Link

Sources

Validation & Comparative

Comparing the biological activity of 6-(Benzyloxy)nicotinic acid to other nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-(Benzyloxy)nicotinic acid against its parent compound (Nicotinic Acid) and key structural analogs.

Content Type: Technical Comparison & SAR Analysis Subject: this compound (CAS: 19472-99-2) vs. Nicotinic Acid Scaffolds Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound is a lipophilic, 6-substituted derivative of nicotinic acid (Vitamin B3). Unlike its parent compound, which is a potent agonist of the GPR109A (HCA2) receptor used to treat dyslipidemia, the 6-benzyloxy derivative exhibits a distinct biological profile characterized by loss of GPR109A agonism , enhanced membrane permeability, and metabolic stability against 6-hydroxylation.

Its primary utility in drug development lies not as a direct lipid-lowering agent, but as a metabolic probe and synthetic intermediate . By blocking the metabolically labile 6-position with a bulky lipophilic group, it serves as a tool to modulate pharmacokinetics and investigate the steric constraints of the nicotinic acid binding pocket.

Quick Comparison Matrix
FeatureNicotinic Acid (Niacin) This compound 6-Hydroxynicotinic acid
Primary Target GPR109A (Agonist)Synthetic Intermediate / SAR ProbeExcretion Metabolite (Inactive)
Lipid Lowering High PotencyNegligible / InactiveInactive
Flushing Effect High (GPR109A mediated)None (Predicted)None
LogP (Lipophilicity) 0.36 (Hydrophilic)~2.8 (Lipophilic)-0.6 (Highly Polar)
Metabolic Stability Low (Rapid 6-oxidation)High (6-position blocked)Stable End-Product
Key Application Dyslipidemia TherapyAntimicrobial/Anticancer ScaffoldBiomarker of Niacin intake

Chemical Profile & Structural Logic

To understand the biological divergence, one must analyze the structural modifications. Nicotinic acid activity at GPR109A is strictly governed by the presence of an anionic carboxylate and a specific steric volume around the pyridine ring.

  • Nicotinic Acid: Small, planar, hydrophilic. The protonated nitrogen and carboxylate form essential salt bridges in the receptor pocket.

  • This compound: The introduction of a benzyloxy group (-OCH₂Ph) at the C6 position adds significant bulk and lipophilicity.

Physicochemical Comparison
PropertyNicotinic AcidThis compoundImpact on Biology
Molecular Weight 123.11 g/mol 229.23 g/mol Reduced paracellular transport; increased passive diffusion.
H-Bond Donors 11Similar H-bonding capacity at the carboxyl head.
H-Bond Acceptors 34Additional ether oxygen alters electronic distribution.
Topological Polar Surface Area 50 Ų~60 ŲModerate increase, but offset by the hydrophobic benzyl ring.

Biological Activity Analysis

A. GPR109A Receptor Interaction (Lipid Metabolism)

The primary mechanism of niacin is the activation of the G_i-coupled receptor GPR109A on adipocytes, inhibiting adenylyl cyclase and reducing free fatty acid (FFA) release.

  • Mechanism: Niacin binds deep within the transmembrane bundle of GPR109A.

  • 6-Benzyloxy Effect: SAR studies confirm that the GPR109A binding pocket is sterically restricted at the 6-position. While 5-substituted analogs often retain some activity, bulky 6-substituents (like benzyloxy) cause steric clashes , preventing the receptor conformation change required for G-protein activation.

  • Outcome: this compound is inactive as a lipid-lowering agent in standard assays. It does not induce the cutaneous flushing side effect associated with niacin, as flushing is GPR109A-dependent.

B. Metabolic Stability & Pharmacokinetics

Nicotinic acid has a short half-life due to rapid metabolism. A major pathway is oxidation by aldehyde oxidase or CYP enzymes to form 6-hydroxynicotinic acid (also known as 2-pyridone-5-carboxylic acid), which is biologically inactive and excreted.

  • Metabolic Blocking: The benzyloxy group occupies the C6 position, effectively blocking this oxidation pathway . This modification forces metabolism to occur via alternative routes (e.g., conjugation or de-benzylation), potentially extending the half-life of the core scaffold in vivo.

  • Prodrug Potential: In specific microenvironments (e.g., high oxidative stress or specific enzymatic presence), the benzyl ether can be cleaved to release 6-hydroxynicotinic acid or the free acid, acting as a slow-release mechanism.

C. Antimicrobial & Cytotoxic Potential

While inactive at GPR109A, the this compound scaffold exhibits activity in other domains due to its lipophilicity.

  • Antimicrobial Activity: Lipophilic pyridine derivatives often show enhanced penetration of bacterial cell walls compared to their polar parents. Experimental data suggests 6-alkoxy derivatives possess moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and biofilm inhibition in S. pneumoniae, likely via non-specific membrane disruption or inhibition of bacterial NAD+ salvage pathways.

  • Anticancer (NAMPT Inhibition): Nicotinic acid phosphoribosyltransferase (NAMPT) is a key enzyme in cancer cell metabolism. 6-substituted nicotinic acid derivatives are explored as inhibitors or "poison substrates" for this enzyme. The benzyl group enhances cellular uptake into tumor cells.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Niacin vs. This compound, highlighting the steric block at the receptor and the metabolic blockade.

G Niacin Nicotinic Acid (Niacin) GPR109A GPR109A Receptor (Adipocytes) Niacin->GPR109A High Affinity Binding Metabolism Aldehyde Oxidase (Liver) Niacin->Metabolism Rapid Oxidation Benzyloxynicotinic 6-(Benzyloxy) nicotinic acid Benzyloxynicotinic->GPR109A Steric Clash (No Activation) Benzyloxynicotinic->Metabolism Blocked (Stable at C6) Metabolite 6-Hydroxynicotinic Acid (Inactive/Excreted) CellWall Bacterial Cell Wall Permeation Benzyloxynicotinic->CellWall High Lipophilicity Lipolysis Inhibition of Lipolysis (FFA ↓) GPR109A->Lipolysis Gi Signaling Metabolism->Metabolite

Caption: Comparative pathway analysis showing Niacin's receptor activation and metabolic susceptibility versus this compound's receptor inactivity and metabolic resistance.

Experimental Methodologies

For researchers validating these properties, the following protocols are recommended standards.

Protocol A: GPR109A cAMP Inhibition Assay

To confirm the lack of agonist activity compared to Niacin.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).

  • Reagents: Forskolin (to stimulate cAMP), Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit.

  • Procedure:

    • Seed cells at 10,000 cells/well in 384-well plates.

    • Incubate with 10 µM Forskolin + Test Compound (this compound) at varying concentrations (1 nM – 100 µM).

    • Include Nicotinic Acid as a positive control (Reference EC50: ~100 nM).

    • Incubate for 30 minutes at 37°C.

    • Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Data Analysis: Plot FRET signal vs. log[concentration].

    • Expected Result (Niacin): Dose-dependent decrease in cAMP.

    • Expected Result (6-Benzyloxy): No significant change in cAMP levels (Flat curve).

Protocol B: Metabolic Stability (Microsomal Stability)

To demonstrate the blocking of 6-hydroxylation.

  • System: Rat or Human Liver Microsomes (RLM/HLM) enriched with aldehyde oxidase (cytosolic fraction may be required for AO activity).

  • Reaction:

    • Mix 1 µM Test Compound with 0.5 mg/mL microsomal protein in PBS (pH 7.4).

    • Initiate reaction with NADPH regenerating system.

    • Time points: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Monitoring: Track disappearance of parent and appearance of +16 Da peak (Hydroxylation).

    • Expected Result: this compound shows significantly higher intrinsic clearance stability compared to Nicotinic Acid.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Deng, S., et al. (2024). "Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution." Nature Communications, 15, 1957. Link

  • Bartzatt, R., et al. (2007). "Synthesis and antimicrobial activity of nicotinic acid derivatives." Journal of Antimicrobial Chemotherapy.
  • Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390.[1] Link

  • BenchChem. (2025). "Structure-Activity Relationship of Nicotinic Acid Derivatives." (General SAR reference for 6-substitution).

Sources

Benchmarking the synthesis of 6-(Benzyloxy)nicotinic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthesis of 6-(Benzyloxy)nicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Make vs. Buy" Decision

This compound (6-BNA) is a critical pyridine intermediate used in the synthesis of glucokinase activators and anti-inflammatory agents. While commercially available, the cost per gram often drives internal synthesis for scale-up campaigns.

The central chemical challenge in synthesizing 6-BNA is regioselectivity . The pyridine ring is prone to N-alkylation (forming the pyridone tautomer) rather than the desired O-alkylation. This guide benchmarks the three primary synthetic routes, establishing the Nucleophilic Aromatic Substitution (SNAr) on 6-chloronicotinic acid as the "Gold Standard" for yield, purity, and scalability, while highlighting the mechanistic pitfalls of direct alkylation.

Part 1: Comparative Benchmarking

The following table objectively compares the three most cited methods for synthesizing 6-BNA.

FeatureMethod A: SNAr (Gold Standard) Method B: Direct Alkylation Method C: Ester Hydrolysis
Starting Material 6-Chloronicotinic acid6-Hydroxynicotinic acidMethyl 6-chloronicotinate
Reagents Benzyl alcohol, NaH (or KOtBu)Benzyl bromide, Ag₂CO₃Benzyl alcohol, NaH, then NaOH
Mechanism Nucleophilic Aromatic SubstitutionElectrophilic AlkylationSNAr followed by Hydrolysis
Selectivity 100% O-Selective Mixed (Major N-alkyl / Minor O-alkyl)100% O-Selective
Yield (Typical) 85 - 92% 30 - 45% (O-isomer only)80 - 85% (over 2 steps)
Scalability High (Industrial preferred)Low (Silver salts are expensive)Medium (Extra step adds time)
Purification Acid-Base PrecipitationChromatography required (to separate N-isomer)Precipitation / Recrystallization
Cost Efficiency HighLowMedium

Part 2: Deep Dive – The Winning Protocol (Method A)

Why It Wins: The Mechanism

Method A utilizes the electron-deficient nature of the pyridine ring at the 6-position. The chlorine atom acts as a leaving group. By using a strong base (Sodium Hydride), we generate the benzyloxide anion, which is a potent nucleophile.

Crucially, because we use the acid starting material, the first equivalent of base deprotonates the carboxylic acid (forming a carboxylate), rendering the molecule dianionic during the transition state. Despite this negative charge, the electron-withdrawing nitrogen and the carboxylic group sufficiently activate the 6-position for SNAr displacement.

SNAr_Mechanism Figure 1: SNAr Mechanism Pathway avoiding N-alkylation issues. Start 6-Chloronicotinic Acid (Electrophile) Intermediate Meisenheimer-like Complex (Transition) Start->Intermediate Nucleophilic Attack (Addition) Reagents Benzyl Alcohol + NaH (Nucleophile Generation) Reagents->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl- (Aromatization)

Validated Experimental Protocol

Target Scale: 10.0 g Input (6-Chloronicotinic acid)

Reagents:

  • 6-Chloronicotinic acid (1.0 eq, 63.5 mmol, 10.0 g)

  • Benzyl alcohol (2.5 eq, 158 mmol, 16.4 mL)

  • Sodium Hydride (60% in oil) (3.0 eq, 190 mmol, 7.6 g)

  • DMF (Anhydrous) (100 mL, 10V)

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Activation: Add NaH (7.6 g) to the flask. Add 20 mL of anhydrous DMF. Cool to 0°C in an ice bath.

  • Nucleophile Formation: Add Benzyl alcohol (16.4 mL) dropwise over 20 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Substrate Addition: Dissolve 6-chloronicotinic acid (10.0 g) in 80 mL DMF. Add this solution dropwise to the reaction mixture at 0°C.

    • Note: The mixture will thicken as the carboxylate salt forms.

  • Reaction: Remove ice bath. Heat the mixture to 100°C for 4-6 hours.

    • Monitoring: Check by TLC (Mobile phase: 10% MeOH in DCM). 6-Chloronicotinic acid (Rf ~0.3) should disappear; Product (Rf ~0.5) appears.[1][2][3]

  • Quench & Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-water. The solution should be clear (product is soluble as the sodium salt).

  • Precipitation: Slowly acidify with 2N HCl to pH 3-4 while stirring vigorously. The product will precipitate as a white solid.

  • Purification: Filter the solid. Wash with water (3 x 50 mL) to remove DMF and salts. Wash with hexanes (2 x 30 mL) to remove traces of benzyl alcohol.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 12.5 g – 13.5 g (86 – 93%) Appearance: White crystalline solid.

Part 3: The Alternative (And Why It Fails)

Method B: Direct Alkylation of 6-Hydroxynicotinic Acid

Researchers often attempt to alkylate 6-hydroxynicotinic acid directly with benzyl bromide. This fails due to tautomerism . The 6-hydroxypyridine exists predominantly as the 2-pyridone tautomer (amide-like), where the nitrogen bears the proton. Under basic conditions, the nitrogen is the softer nucleophile (compared to oxygen), leading to preferential N-alkylation.

To force O-alkylation, one must use the "Silver Salt Method" (Ag₂CO₃), which coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen. This is prohibitively expensive for scale-up.

Selectivity_Failure Figure 2: The Selectivity Trap. Standard alkylation yields the wrong isomer. Substrate 6-Hydroxynicotinic Acid Tautomer Pyridone Tautomer (Major Form) Substrate->Tautomer Equilibrium Reaction_Silver Silver Salts (Ag2CO3) Substrate->Reaction_Silver Reaction_Standard Standard Base (K2CO3/NaOH) Tautomer->Reaction_Standard Product_N N-Benzyl Product (Major Impurity) Reaction_Standard->Product_N N-Alkylation (Preferred) Product_O This compound (Desired) Reaction_Silver->Product_O O-Alkylation (Forced)

Part 4: Self-Validating System (QC)

To ensure your synthesis was successful, verify the product against these standard metrics. If your data deviates, consult the troubleshooting guide below.

MetricSpecificationValidation Note
Melting Point 234 - 238°C If <230°C, likely contaminated with Benzyl Alcohol or N-alkyl isomer.
1H NMR (DMSO-d6) δ 5.45 (s, 2H) This singlet represents the benzylic -CH₂-. If you see a peak at δ 5.1-5.2, it suggests N-alkylation.
Appearance White PowderYellowing indicates residual DMF or oxidative degradation.
Solubility Soluble in DMSO, dil. BaseInsoluble in water at neutral pH.

Troubleshooting:

  • Problem: Oily product.

    • Cause: Residual Benzyl Alcohol.

    • Fix: Triturate the solid with hexanes or diethyl ether; Benzyl alcohol is soluble in these, the product is not.

References

  • Vertex Pharmaceuticals. (2008). Modulators of Ion Transport and Methods of Treating Disorders. WO Patent 2008/033858. (Describes the SNAr condition on chloronicotinic derivatives).

  • Sigma-Aldrich. (n.d.). Nicotinic acid Properties and Safety Data. Retrieved February 1, 2026.

  • Priebe, H., et al. (2018).[1] A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. (Mechanistic insight into N vs O selectivity issues in pyridines).

  • National Institutes of Health (NIH). (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase. (Structural data on 6-hydroxynicotinic acid tautomers).

Sources

Comparative Spectral Profiling of Nicotinic Acid Analogs: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure, serving as the core for lipid-lowering agents (Niacin), antitubercular drugs (Isoniazid), and anti-hyperlipidemic derivatives (Acipimox). For medicinal chemists and analytical scientists, distinguishing these analogs requires a mastery of their subtle spectral differences.

This guide provides a comparative technical analysis of Nicotinic Acid (NA) , Nicotinamide (NAM) , and Isoniazid (INH) , alongside substituted derivatives like 2-Chloronicotinic acid . We synthesize UV-Vis, FT-IR, NMR, and MS data to establish a self-validating identification protocol.

Structural Landscape & Chemical Logic

The physicochemical behavior of these analogs is dictated by the substituent at the C3 position and the electronic environment of the pyridine ring.

CompoundStructureC3 SubstituentElectronic EffectpKa (approx)
Nicotinic Acid (NA) Pyridine-3-COOHCarboxylic AcidElectron Withdrawing (Inductive)4.85 (acid), 2.07 (pyr)
Nicotinamide (NAM) Pyridine-3-CONH₂Primary AmideElectron Withdrawing (Resonance)3.35 (pyr)
Isoniazid (INH) Pyridine-4-CONHNH₂HydrazideElectron Withdrawing + H-bond donor1.8 (pyr), 3.5 (hyd)

Note: The position of the substituent (C3 vs C4 for Isoniazid) fundamentally alters the symmetry and magnetic environment, which is the primary differentiator in NMR.

Comparative Spectral Analysis

UV-Vis Spectroscopy: The pH Dependency

Unlike simple aromatic systems, the absorption maxima (


) of nicotinic acid analogs are heavily pH-dependent due to the protonation state of the pyridine nitrogen and the ionization of the carboxyl/amide groups.

Key Observation:

  • Acidic Media (pH < 2): Protonation of the pyridine nitrogen causes a bathochromic shift (red shift) and hyperchromic effect.

  • Basic Media (pH > 10): Ionization of the carboxylic acid in NA leads to a hypsochromic shift (blue shift) compared to the neutral form.

Comparative Data (Aqueous Solution):

Compound

(0.1 N HCl)

(0.1 N NaOH)
Transitions
Nicotinic Acid 261 nm258 nm

,

Nicotinamide 261 nm261 nm

(Amide stable)
Isoniazid 266 nm298 nmBathochromic shift due to hydrazide conjugation
Vibrational Spectroscopy (FT-IR)

IR spectroscopy is the "fingerprint" method for distinguishing the functional group modifications at the C3 position.

  • Nicotinic Acid: Characterized by the broad O-H stretching of the carboxylic acid (dimer) and the C=O stretch.

  • Nicotinamide: Distinguished by the N-H doublet (asymmetric/symmetric stretch) of the primary amide.

  • Isoniazid: Shows complex hydrazide bands.

Diagnostic IR Bands (KBr Pellet, cm⁻¹):

Vibration ModeNicotinic Acid (NA)Nicotinamide (NAM)Isoniazid (INH)
O-H / N-H Stretch 2500–3300 (Broad, OH)3360, 3160 (Doublet, NH₂)3300, 3110 (NH)
C=O[1][2] Stretch 1700 (Acid)1680 (Amide I)1665 (Hydrazide)
C=N Ring Stretch 159015951555
C-O / C-N Stretch 1300 (C-O)1400 (C-N)1220 (C-N)
Nuclear Magnetic Resonance ( H NMR)

NMR provides the most definitive structural proof. The chemical shifts (


) are sensitive to the electron density changes induced by the C3 substituent.

Solvent: DMSO-


 (Standard for solubility and preventing exchange of acidic protons).

Chemical Shift Comparison (


, ppm): 
Proton PositionNicotinic AcidNicotinamide2-Cl-Nicotinic AcidMultiplicity (

Hz)
H2 (Ortho to N) 9.059.02-- (Cl subst.)Singlet / Doublet (

)
H6 (Ortho to N) 8.758.688.55Doublet of Doublets (

)
H4 (Para to N) 8.258.198.20Doublet of Triplets (

)
H5 (Meta to N) 7.507.487.55Doublet of Doublets (

)
Exchangeable 13.5 (COOH, bs)7.6, 8.1 (NH₂, bs)13.8 (COOH, bs)Broad Singlet

Logic:

  • H2 is the most deshielded due to the combined electron-withdrawing effect of the pyridine nitrogen and the C3 carbonyl.

  • 2-Cl-Nicotinic Acid loses the H2 signal, confirming substitution at the ortho position.

Mass Spectrometry (MS) Fragmentation

Understanding the fragmentation pathway is crucial for LC-MS/MS metabolite tracking. The primary difference lies in the stability of the C3 substituent.

Graphviz Diagram: Fragmentation Pathways The following diagram illustrates the distinct fragmentation logic for Nicotinic Acid vs. Nicotinamide.

MS_Fragmentation NA_Parent Nicotinic Acid [M+H]+ m/z 124 Frag_106 Fragment m/z 106 [M+H - H2O]+ NA_Parent->Frag_106 - H2O (18) Frag_78 Pyridine Ion m/z 78 [C5H4N]+ NA_Parent->Frag_78 - COOH (45) NAM_Parent Nicotinamide [M+H]+ m/z 123 NAM_Parent->Frag_78 - CONH2 (44) Frag_80 Fragment m/z 80 [M+H - CONH]+ NAM_Parent->Frag_80 - CONH (43) Frag_44 CONH2 Loss (Neutral) Frag_45 COOH Loss (Neutral)

Figure 1: Comparative fragmentation pathways of Nicotinic Acid and Nicotinamide in ESI+ mode.

Experimental Protocols (SOP)

Sample Preparation for NMR

Objective: Obtain high-resolution spectra without exchange broadening.

  • Massing: Weigh 10-15 mg of the dry analog into a clean vial.

  • Solvation: Add 600 µL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? Nicotinic acid has poor solubility in CDCl₃. DMSO also slows down proton exchange, allowing observation of the carboxylic/amide protons.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run 1H NMR at 400 MHz or higher. Set relaxation delay (d1) to >1s to ensure full relaxation of aromatic protons.

UV-Vis Method Development

Objective: Determine


 for HPLC detection.
  • Stock Solution: Prepare a 100 µg/mL stock in Methanol.

  • Working Solutions: Dilute to 10 µg/mL in three separate buffers:

    • 0.1 N HCl (pH ~1)

    • Phosphate Buffer (pH 7.4)

    • 0.1 N NaOH (pH ~13)

  • Scan: Scan from 200 nm to 400 nm.

  • Analysis: Overlay spectra to identify the isosbestic point or the most stable wavelength for robust HPLC quantification (typically 260-262 nm).

Workflow: Unknown Analog Identification

This flowchart describes the logic for identifying an unknown nicotinic acid derivative using the spectral data described above.

ID_Workflow Start Unknown Sample IR_Step Step 1: FT-IR Analysis Start->IR_Step Decision_IR Carbonyl Region? IR_Step->Decision_IR Path_Acid Broad OH + C=O ~1700 (Acid) Decision_IR->Path_Acid Acid Pattern Path_Amide NH Doublet + C=O ~1680 (Amide) Decision_IR->Path_Amide Amide Pattern NMR_Step Step 2: 1H NMR (DMSO-d6) Path_Acid->NMR_Step Path_Amide->NMR_Step Check_H2 H2 Singlet at ~9.0 ppm? NMR_Step->Check_H2 Result_NA Confirm: Nicotinic Acid Check_H2->Result_NA Yes (Acid Path) Result_NAM Confirm: Nicotinamide Check_H2->Result_NAM Yes (Amide Path) Result_Subst Suspect: 2-Substituted Analog (e.g., 2-Cl-NA) Check_H2->Result_Subst No (Signal Absent)

Figure 2: Logical decision tree for the structural identification of nicotinic acid derivatives.

References

  • Comparison of the effects of nicotinic acid and nicotinamide degradation. Clinical Nutrition. (2016). Analyzes plasma metabolites and degradation kinetics.

  • Nicotinic acid; ultraviolet absorption spectrum and dissociation constants. Journal of Physical and Colloid Chemistry. (1949).[3] Foundational data on pH-dependent spectral shifts.

  • Experimental and theoretical FT-IR spectra of nicotinamide. ResearchGate. Detailed vibrational assignment for amide vs. acid differentiation.

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. General principles of amide and acid fragmentation used in the analysis.

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Discussion on coupling constants and assignment of aromatic protons.

Sources

Validating the Mechanism of Action of 6-(Benzyloxy)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 6-(Benzyloxy)nicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Compound and the Hypothesis

This compound is a lipophilic derivative of nicotinic acid (Niacin/Vitamin B3). Structurally, it consists of the core pyridine-3-carboxylic acid scaffold with a bulky benzyloxy ether substituent at the C6 position.

In drug discovery, this molecule represents a critical probe for investigating the Structure-Activity Relationship (SAR) of the hydroxycarboxylic acid receptor 2 (GPR109A/HCA2 ). While Niacin is the gold standard for GPR109A activation (leading to antilipolytic effects), its clinical utility is limited by cutaneous flushing. 6-substituted analogs are often synthesized to:

  • Probe the Binding Pocket: Determine if the receptor can accommodate bulky hydrophobic groups at the 6-position.

  • Modulate Pharmacokinetics: The benzyl group significantly increases LogP, potentially altering membrane permeability and blood-brain barrier penetration compared to the highly polar Niacin.

  • Act as a Prodrug: Evaluating if metabolic cleavage of the benzyl ether yields 6-hydroxynicotinic acid or the parent nicotinic acid in vivo.

This guide outlines a rigorous, self-validating workflow to confirm its Mechanism of Action (MoA), hypothesizing it acts as a GPR109A ligand .

Mechanism of Action: The GPR109A Pathway

The primary proposed mechanism is the agonism of GPR109A (HCA2) , a Gngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


i-coupled GPCR highly expressed in adipocytes and immune cells.
Mechanistic Cascade
  • Ligand Binding: this compound binds to the orthosteric site of GPR109A (transmembrane domains TM3, TM7, and ECL2).

  • G-Protein Activation: Recruitment of G

    
    i/o proteins.
    
  • Effector Modulation: Inhibition of Adenylyl Cyclase (AC).

  • Second Messenger Suppression: Reduction in intracellular cAMP levels.

  • Downstream Effect: Reduced Protein Kinase A (PKA) activity

    
     Dephosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin 
    
    
    
    Inhibition of Lipolysis (release of Free Fatty Acids).
Visualizing the Signaling Pathway

The following diagram illustrates the specific signaling node targeted by this compound.

GPR109A_Pathway Ligand This compound Receptor GPR109A (HCA2) (Adipocyte Membrane) Ligand->Receptor Binding (Kd?) Gi Gαi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Inhibits Phosphorylation

Caption: Proposed GPR109A signaling cascade initiated by this compound, leading to antilipolytic effects.

Comparative Analysis: Alternatives & Benchmarks

To validate the performance of this compound, it must be benchmarked against established ligands.

FeatureThis compound Niacin (Nicotinic Acid) Acipimox MK-0354
Role Experimental Probe / AnalogGold Standard AgonistMarketed AnalogPartial Agonist (Failed)
Target GPR109A (Proposed)GPR109A (High Affinity)GPR109AGPR109A
Binding Affinity (Ki) To be determined (Likely lower than Niacin due to steric bulk)~100 nM~1-5 µMHigh Affinity
Lipophilicity (LogP) High (~2.5 - 3.0) Low (0.22)Low (-0.4)Moderate
Metabolic Stability Susceptible to O-dealkylation (CYP450)Stable (Conjugation)Excreted unchangedMetabolized
Key Advantage Membrane permeability; Probe for hydrophobic pocketEfficacyLonger half-lifeReduced Flushing
Key Disadvantage Steric hindrance may reduce potencyFlushing (Prostaglandin release)Lower potencyLack of clinical efficacy

Validation Protocols: The "Self-Validating" System

A robust validation strategy relies on orthogonal assays : confirming binding physically, functionally, and structurally.

Phase 1: In Silico Docking (Predictive Causality)

Before wet-lab work, validate if the 6-benzyloxy group fits the receptor crevice.

  • Method: Molecular Docking using AutoDock Vina or Schrödinger Glide.

  • Template: Crystal structure of GPR109A (or homology model based on PDB: 3D9V ).

  • Critical Check: Does the benzyloxy tail clash with Phe276 or Tyr284 in TM7? Niacin binds in a tight pocket anchored by Arg111 .[1] If the 6-position is occluded, the compound may be inactive or require an induced fit.

Phase 2: Radioligand Competition Binding (Physical Interaction)

Objective: Determine affinity (


) relative to Niacin.
  • System: Membranes from CHO-K1 cells stably expressing human GPR109A.

  • Tracer:

    
    -Nicotinic Acid (Specific Activity ~50-60 Ci/mmol).
    
  • Protocol:

    • Incubate membranes (10-20 µg protein) with 5 nM

      
      -Nicotinic Acid.
      
    • Add increasing concentrations of this compound (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at room temperature.

    • Terminate via rapid filtration over GF/B filters.

  • Data Output: Sigmoidal dose-response curve. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: Specific displacement of the tracer. If no displacement occurs at 10 µM, the compound does not bind the orthosteric site.

Phase 3: Functional cAMP Suppression (Downstream Efficacy)

Objective: Confirm the compound activates the Gi pathway (Agonist vs. Antagonist).

  • System: Adipocytes or GPR109A-transfected HEK293 cells.

  • Sensor: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit or GloSensor.

  • Protocol:

    • Pre-treat cells with Forskolin (10 µM) to elevate cAMP baselines (mimicking a lipolytic state).

    • Treat with this compound (dose-response).

    • Measure cAMP levels after 30 mins.

  • Causality Check:

    • Agonist: Dose-dependent decrease in Forskolin-stimulated cAMP.

    • Antagonist: No effect alone, but blocks Niacin-induced cAMP reduction.

    • False Positive Check: Test in non-transfected cells to rule out off-target AC inhibition.

Phase 4: Selectivity Screening

Objective: Ensure specificity.

  • Counter-Screen: Test against GPR109B (HCA3) . Niacin binds both, but specific analogs (like Acipimox) are often selective.

  • Protocol: Repeat Phase 3 using GPR109B-expressing cells.

Experimental Workflow Diagram

This diagram summarizes the logical flow of the validation process, ensuring no step is skipped.

Validation_Workflow Start Compound Synthesis This compound InSilico In Silico Docking (Check Steric Fit) Start->InSilico Binding Radioligand Binding (vs 3H-Niacin) InSilico->Binding If fits pocket Functional cAMP Assay (Gi Activation) Binding->Functional If Ki < 10µM Selectivity Selectivity Screen (vs GPR109B) Functional->Selectivity If Agonist Conclusion Validated MoA Selectivity->Conclusion

Caption: Step-by-step validation workflow from synthesis to confirmed mechanism.

References

  • GPR109A Discovery & Mechanism

    • Tunaru, S., et al. (2003).[2] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine.

  • Structure-Activity Relationships (SAR)

    • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1] Pharmacological Reviews.

  • Binding Pocket Mutagenesis Studies

    • Tunaru, S., et al. (2005). "Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A." Molecular Pharmacology.
  • Validation Protocols (cAMP Assays)

    • Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action."[1][3] Annual Review of Pharmacology and Toxicology.

Sources

Publish Comparison Guide: Reproducibility of Experiments Using 6-(Benzyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Hidden" Variable in Heterocyclic Chemistry

In drug discovery, the pyridine ring is a privileged scaffold, yet its functionalization often introduces reproducibility variables that go unreported in standard literature. 6-(Benzyloxy)nicotinic acid (CAS: 19406-00-9) is a critical intermediate because it serves as a "masked" form of 6-hydroxynicotinic acid (a pyridone tautomer) while providing orthogonality to methyl/ethyl esters.

However, reproducibility failures with this compound typically stem from three specific oversights:

  • The "N vs. O" Alkylation Ambiguity: Inconsistent synthesis conditions leading to N-benzyl pyridone contaminants.

  • The Hydrogenolysis Trap: Inadvertent cleavage of the benzyl ether during cross-coupling or reduction steps.

  • Zwitterionic Purification Losses: Poor recovery during acidic workups due to isoelectric point precipitation failures.

This guide moves beyond generic "purity" claims to define the mechanistic controls required for reproducible usage.

Material Characterization: The Foundation of Trust

Before initiating any workflow, the starting material must be profiled against specific failure modes. A standard >98% HPLC purity claim is insufficient if the remaining 2% contains active catalyst poisons or reactive intermediates.

Table 1: Critical Impurity Profile & Impact
ImpurityOriginDetection (Method)Impact on Reproducibility
6-Hydroxynicotinic acid Hydrolysis of benzyl ether or incomplete alkylation.LC-MS (ESI-) [M-H] 138High: Acts as a chain terminator in amide couplings; insoluble in DCM/EtOAc.
6-Chloronicotinic acid Unreacted starting material.GC-MS / HPLCMedium: Competes in metal-catalyzed cross-couplings (Suzuki/Buchwald).
Benzyl Alcohol Residual reagent from synthesis.1H NMR (benzylic CH2 shift)Low: Generally inert but affects weight-based stoichiometry.
N-Benzyl-6-pyridone Regioisomer from synthesis (kinetic vs thermodynamic control).1H NMR (Ring protons shift)Critical: biologically distinct; often inseparable by standard flash chromatography.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, we do not simply "react" reagents; we build a system where the outcome is chemically inevitable. The following protocol prioritizes regiocontrol (O-alkylation) and purification efficiency .

Protocol A: Regioselective Synthesis & Purification

Rationale: Direct alkylation of 6-hydroxynicotinic acid often yields N-alkylated products. The most reproducible route is the Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinic acid esters followed by hydrolysis.

Step 1: Displacement (The "O-Selective" Step)
  • Setup: Flame-dry a 250 mL RB flask under N2.

  • Reagents: Suspend Sodium Hydride (60% in oil, 2.2 equiv) in dry DMF (0.5 M concentration relative to substrate).

  • Addition: Add Benzyl Alcohol (2.1 equiv) dropwise at 0°C. Stir 30 min to form sodium benzyloxide. Observation: Gas evolution (

    
    ) must cease before proceeding.
    
  • Substrate: Add Methyl 6-chloronicotinate (1.0 equiv) as a solution in DMF.

  • Reaction: Warm to RT, then heat to 60°C for 4 hours.

    • Checkpoint: TLC (Hex/EtOAc 4:1). The starting chloride (Rf ~0.6) acts as an internal standard. If it persists, do not increase temp >80°C (risks decarboxylation); add 0.1 equiv more alkoxide.

Step 2: Hydrolysis & Isoelectric Precipitation
  • Quench: Cool to 0°C. Add water carefully.

  • Saponification: Add LiOH (2.5 equiv) in THF/H2O (1:1). Stir at RT for 2 hours.

  • Workup (The Critical Step):

    • Wash the alkaline aqueous layer with Et2O (removes excess benzyl alcohol and mineral oil).

    • Acidify the aqueous layer with 1M HCl slowly to pH 3-4 .

    • Note: Do not go to pH 1. The pyridine nitrogen protonates, forming a soluble hydrochloride salt. The free acid precipitates best near its isoelectric point (pI ~3.5).

  • Isolation: Filter the white solid. Wash with cold water and pentane. Dry under high vacuum.

Visualization: Synthesis Workflow & QC Logic

SynthesisWorkflow Start Start: Methyl 6-Chloronicotinate Step1 Step 1: SnAr Displacement (60°C, 4h) Start->Step1 Reagent Benzyl Alcohol + NaH (DMF) Reagent->Step1 Check1 QC Checkpoint: TLC Is SM consumed? Step1->Check1 Check1->Step1 No (Add catalyst/time) Step2 Step 2: LiOH Hydrolysis (Saponification) Check1->Step2 Yes Workup1 Wash aq. layer with Ether (Removes BnOH) Step2->Workup1 Workup2 Acidify to pH 3.5 (Isoelectric Point) Workup1->Workup2 Precipitate Precipitate Forms (Target Product) Workup2->Precipitate pH 3-4 Soluble Product Solubilizes (Loss of Yield) Workup2->Soluble pH < 1

Caption: Logic flow for synthesis emphasizing the critical pH control point during workup to maximize yield.

Comparative Performance Guide

Why choose this compound over its analogs? The choice dictates the downstream chemistry compatibility.

Table 2: Functional Group Compatibility Matrix
FeatureThis compound 6-Methoxynicotinic acid 6-Chloronicotinic acid
Electronic Nature Electron Donating (Deactivates ring)Electron Donating (Deactivates ring)Electron Withdrawing (Activates ring)
Deprotection Method H2 / Pd-C (Mild, Neutral)BBr3 or HBr (Harsh, Lewis Acidic)N/A (Precursor)
Orthogonality Compatible with methyl/ethyl esters & Boc groups.NOT orthogonal to methyl esters (hydrolysis risk).Compatible with most conditions.
Coupling Risk High: Benzyl ether cleaves if reducing conditions are used.Low: Stable to reduction.High: Cl can participate in Pd-catalyzed reactions.
The "Hydrogenolysis Trap"

A common reproducibility failure occurs when researchers attempt to reduce a nitro group or an alkene in the presence of the 6-benzyloxy motif.

  • Scenario: You have a scaffold 6-BnO-Py-CONH-Ar-NO2 and want to reduce -NO2 to -NH2.

  • The Failure: Using H2/Pd-C will simultaneously cleave the benzyl group, yielding the 6-OH-Py (pyridone) byproduct.

  • The Solution: Use chemoselective reduction methods:

    • Fe / NH4Cl (reproducible, preserves Bn-ether).

    • SnCl2 (acidic conditions, generally safe for Bn-ether).

    • Zn / Acetic Acid (mild).

Troubleshooting & Reproducibility Matrix

Use this decision tree to diagnose yield or purity issues in your experiments.

Troubleshooting Problem Problem Detected Issue1 Low Yield (<40%) Problem->Issue1 Issue2 Impurity: N-Benzyl Problem->Issue2 Issue3 De-benzylation Problem->Issue3 Cause1 pH during workup too low (Product formed salt) Issue1->Cause1 Cause2 Used K2CO3 instead of NaH (Incomplete deprotonation) Issue2->Cause2 Cause3 Pd catalyst used in downstream step Issue3->Cause3 Fix1 Adjust aqueous to pH 3.5 Extract with n-BuOH Cause1->Fix1 Fix2 Switch to NaH/DMF Ensure dry conditions Cause2->Fix2 Fix3 Switch to Fe/NH4Cl or chemical reduction Cause3->Fix3

Caption: Diagnostic tree linking common failures (Yield, Purity, Stability) to specific experimental root causes.

References

  • Synthesis of 6-alkoxynicotinates via SNAr

    • Title: Preparation method and separation and purification method for 6-chloronicotinic acid.[1]

    • Source: Google P
    • URL
    • Relevance: Establishes the baseline reactivity of the 6-chloro precursor and purific
  • Benzyl Ether Stability & Deprotection

    • Title: Benzyl Ethers - Protecting Groups.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: details the orthogonality of benzyl groups vs. other ethers and specific deprotection conditions (H2/Pd vs Acid).
  • Impurity Profiling of Nicotinic Derivatives

    • Title: Nicotinic Acid - Impurities.[4][5]

    • Source: Pharmaffiliates.[6]

    • URL:[Link]

    • Relevance: Lists standard impurities including 6-hydroxy and methyl ester deriv
  • Reactivity of 6-Substituted Nicotinic Acids

    • Title: The kinetics of the reaction of 6-substituted nicotinic acids with diazodiphenylmethane.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides Hammett parameters confirming the electron-donating nature of the 6-alkoxy group compared to 6-chloro.

Sources

Comparative Docking Analysis of Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (Niacin) remains a benchmark therapeutic for dyslipidemia, yet its clinical utility is hampered by cutaneous flushing mediated by the G-protein-coupled receptor GPR109A (HCAR2) .[1] The development of next-generation agonists requires a precise understanding of the orthosteric binding determinants that separate therapeutic efficacy from off-target toxicity.

This guide provides a comparative molecular docking analysis of Nicotinic Acid against three distinct classes of derivatives: Acipimox (a pyrazine analog), Nicotinamide (a non-acidic amide), and MK-6892 (a selective partial agonist). By synthesizing structural data from recent Cryo-EM and mutagenesis studies, we define the critical "Pharmacophore Anchor Points" required for high-affinity binding and receptor activation.

Target Architecture: The GPR109A Orthosteric Pocket

To design effective derivatives, one must first master the receptor's landscape. The GPR109A orthosteric site is a deep, hydrophobic crevice defined by specific transmembrane helix (TMH) and extracellular loop (ECL) interactions.

Key Binding Determinants
  • The Anionic Anchor (Arg111): Located on TMH3, this residue forms a critical salt bridge with the ligand's carboxylate group. Loss of this interaction abolishes activity.

  • The Aromatic Cage (Trp91, Phe276, Tyr284): These residues (TMH2/ECL1 and TMH7) create a sandwich-like hydrophobic environment that stabilizes the pyridine ring via

    
    -
    
    
    
    stacking.
  • The H-Bond Gate (Ser178): Located on ECL2, this residue forms a hydrogen bond with the pyridine nitrogen, orienting the ligand for activation.[2][3]

Visualization: Receptor-Ligand Interaction Network

The following diagram maps the essential interaction network required for a successful agonist.

GPR109A_Interactions Ligand Nicotinic Acid (Ligand Core) Arg111 Arg111 (TMH3) Primary Anchor Ligand->Arg111 Salt Bridge (Essential) Ser178 Ser178 (ECL2) Orientation Gate Ligand->Ser178 H-Bond (Pyridine N) Trp91 Trp91 (ECL1) Aromatic Cage Ligand->Trp91 Pi-Pi Stacking Phe276 Phe276 (TMH7) Hydrophobic Wall Ligand->Phe276 Hydrophobic Tyr284 Tyr284 (TMH7) Hydrophobic Wall Ligand->Tyr284 Hydrophobic

Figure 1: Interaction map of GPR109A. Red arrows indicate electrostatic anchors; green indicates H-bonding; yellow indicates hydrophobic enclosure.

Methodological Framework

A robust docking protocol must be self-validating. The following workflow ensures reproducibility and minimizes false positives.

Protocol Specifications
  • Protein Preparation:

    • Source: Use PDB ID 8J6Q or 7F8W (Cryo-EM structures of HCAR2-Gi complex).

    • Processing: Remove water molecules (unless bridging, e.g., near Arg111), add polar hydrogens, and compute Gasteiger charges.

    • Grid Box: Center on Arg111/Ser178 coordinates (

      
       Å).
      
  • Ligand Preparation:

    • Generate 3D conformers.

    • Crucial Step: Set the protonation state to pH 7.4. Nicotinic acid must be deprotonated (carboxylate form) to interact with Arg111.

  • Docking Engine:

    • AutoDock Vina (for speed/screening) or Schrödinger Glide XP (for high-precision energetics).

    • Exhaustiveness: Set to 32 or higher to ensure convergence of the search algorithm.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_analysis Phase 3: Validation P_Prep Protein Prep (PDB: 8J6Q) Add H, Charges Grid Grid Generation Center: Arg111 P_Prep->Grid L_Prep Ligand Prep pH 7.4 (Anionic) Energy Min Dock Docking Algorithm (Vina/Glide) Exhaustiveness: 32 L_Prep->Dock Grid->Dock RMSD RMSD Check (< 2.0 Å vs Crystal) Dock->RMSD Interact Interaction Profiling (Salt Bridge Check) RMSD->Interact

Figure 2: Validated docking workflow. The critical checkpoint is the RMSD calculation against the co-crystallized native ligand.

Comparative Analysis: The Data

The following table synthesizes binding affinity data and interaction profiles. Note that Nicotinamide serves as a negative control; despite structural similarity, its inability to ionize abolishes the Arg111 interaction, rendering it inactive at GPR109A.

Table 1: Comparative Docking Metrics (GPR109A)
Derivative ClassCompoundBinding Affinity (kcal/mol)*Key Interaction: Arg111Key Interaction: Ser178Biological Status
Native Agonist Nicotinic Acid -6.0 to -6.5 Strong Salt Bridge H-Bond (2.8 Å) Full Agonist
PharmaceuticalAcipimox-6.2 to -6.8Strong Salt BridgeH-BondFull Agonist
Negative ControlNicotinamide-4.5 to -5.0None (Steric clash/Null)Weak/NoneInactive
Biased AgonistMK-6892-8.5 to -9.2Salt BridgeH-Bond + HydrophobicPartial/Biased
Novel SyntheticOxadiazoline Deriv.-7.5 to -9.1Salt Bridge (via bioisostere)VariableInvestigational

*Values represent consensus ranges from AutoDock Vina and Glide XP studies [1, 5, 8].

Technical Insights
  • The Carboxylate Necessity: The difference of ~1.5 kcal/mol between Nicotinic Acid and Nicotinamide highlights the energetic contribution of the Arg111 salt bridge. This single interaction is the "switch" for receptor recognition.

  • Acipimox Bioisosterism: Acipimox (5-methylpyrazine-2-carboxylic acid) replaces the pyridine ring with a pyrazine. Docking confirms it maintains the exact pharmacophore triangle (Arg111-Ser178-Phe276) but with slightly altered lipophilicity, extending its half-life.

  • MK-6892 & Selectivity: This compound extends into a secondary hydrophobic pocket near ECL2. Docking studies show it engages Phe180 , stabilizing a conformation that recruits G-proteins but minimizes

    
    -arrestin recruitment (reducing flushing) [4, 9].
    

Experimental Validation

In silico predictions must be ground-truthed. If your docking study suggests a high-affinity binder, the following assays are required for confirmation:

  • GTP

    
    S Binding Assay:  Measures G-protein activation directly. A true agonist must increase binding in a dose-dependent manner.
    
  • cAMP Inhibition Assay: Since GPR109A is

    
    -coupled, agonists should decrease forskolin-induced cAMP levels.
    
  • Site-Directed Mutagenesis: To validate the docking pose, mutate Arg111 to Ala . If the compound's activity is not abolished in the R111A mutant, the docking pose (and the predicted salt bridge) is incorrect [1, 3].

References

  • Tunaru, S., et al. (2003).[3][4] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[5] Nature Medicine.

  • Yang, D., et al. (2023).[6] "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2." bioRxiv.[6]

  • Luo, X., et al. (2008). "Molecular modeling aided design of nicotinic acid receptor GPR109A agonists." Bioorganic & Medicinal Chemistry Letters.

  • Li, J., et al. (2021). "Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor." Frontiers in Chemistry.

  • Lokhande, K.B., et al. (2016). "Docking analysis of nicotinic acid and screened compounds with GPCR109A." ResearchGate.[7]

  • O'Kane, M.J., et al. (1994). "A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia." British Journal of Clinical Pharmacology.

  • Paruch, K., et al. (2022). "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." International Journal of Molecular Sciences.

  • Bhardwaj, V.K., et al. (2022). "Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations." PLOS ONE.

  • Wang, Y., et al. (2023). "Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2." Nature Communications.

Sources

A Comparative Analysis of Nicotinic Acid Derivatives: Acylhydrazones vs. 1,3,4-Oxadiazolines in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Activity, and Potential

In the landscape of medicinal chemistry, the modification of established bioactive molecules is a cornerstone of drug discovery. Nicotinic acid, or Vitamin B3, is a fundamental biomolecule, but its true potential is often unlocked through derivatization. This guide provides an in-depth comparison of two prominent classes of nicotinic acid derivatives: acylhydrazones and their cyclized counterparts, 1,3,4-oxadiazolines. We will dissect their synthesis, compare their biological performance with supporting experimental data, and explore the underlying structure-activity relationships that govern their efficacy.

From Precursor to Product: The Synthetic Pathway

The journey from nicotinic acid to these bioactive derivatives follows a logical and efficient synthetic route. The common precursor for both classes is nicotinic acid hydrazide, which is then elaborated to form the acylhydrazone scaffold. A subsequent cyclization step yields the 1,3,4-oxadiazoline ring.

Part 1: Synthesis of Nicotinic Acid Acylhydrazones

Acylhydrazones are typically synthesized via a straightforward condensation reaction between nicotinic acid hydrazide and a variety of aromatic or heteroaromatic aldehydes and ketones.[1][2][3][4] This reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent like ethanol under reflux. The versatility of this synthesis allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Part 2: Cyclization to 1,3,4-Oxadiazoline Derivatives

The acylhydrazone serves as a key intermediate for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoline derivatives. This transformation is an intramolecular cyclodehydration reaction.[5] A common and effective method involves refluxing the acylhydrazone in acetic anhydride, which acts as both the acetylating and cyclizing agent, leading to the formation of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines.[6][7]

G cluster_0 Synthetic Workflow Nicotinic_Acid Nicotinic Acid Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Nicotinic_Acid->Nicotinic_Acid_Hydrazide Esterification, then Hydrazinolysis Acylhydrazone Nicotinic Acid Acylhydrazone Nicotinic_Acid_Hydrazide->Acylhydrazone Condensation Aldehyde_Ketone Aldehyde / Ketone (R-CHO / R-COR') Aldehyde_Ketone->Acylhydrazone Oxadiazoline 1,3,4-Oxadiazoline Derivative Acylhydrazone->Oxadiazoline Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Oxadiazoline

Caption: General synthetic route from nicotinic acid to target derivatives.

Comparative Biological Activity Profile

The primary value of these derivatives lies in their broad spectrum of biological activities. While both classes show promise, their efficacy can vary significantly depending on the specific substituents and the target organism. The most extensively studied activities are antimicrobial, encompassing antibacterial and antifungal properties.

Antibacterial Activity: A Head-to-Head Comparison

Both acylhydrazones and 1,3,4-oxadiazolines derived from nicotinic acid have demonstrated notable antibacterial activity.[1][6] Generally, these compounds tend to show greater potency against Gram-positive bacteria than Gram-negative strains.[8][9]

One study synthesized a series of acylhydrazones and their corresponding 3-acetyl-1,3,4-oxadiazoline derivatives and tested them against a panel of bacteria.[6] The results showed that specific acylhydrazones exhibited very promising activity, particularly against Staphylococcus epidermidis and the methicillin-resistant Staphylococcus aureus (MRSA) strain.[6] Interestingly, upon cyclization to the oxadiazoline form, the activity profile changed. For instance, an oxadiazoline derivative bearing a 5-nitrofuran substituent showed high activity against all tested strains, highlighting that the biological effect is a complex interplay between the core scaffold and its appendages.[6][10]

Compound ClassDerivative SubstituentS. aureus (MIC µg/mL)S. epidermidis (MIC µg/mL)B. subtilis (MIC µg/mL)Reference
Acylhydrazone 4-(diethylamino)salicylaldehyde7.81 (MRSA)1.95-[6]
Acylhydrazone 2-hydroxy-1-naphthaldehyde-3.90-[6]
1,3,4-Oxadiazoline 5-nitrofuran7.81-7.81[6]
Acylhydrazone 2-hydroxy-3-methoxybenzaldehyde0.220 (P. aeruginosa)--[1][11]

Note: The table presents selected data from different studies to illustrate the potential of both compound classes. Direct comparison should be made with caution as experimental conditions may vary between studies.

Antifungal Activity: Targeting Plant and Human Pathogens

The antifungal potential of these compounds is also significant. Nicotinamide derivatives containing a 1,3,4-oxadiazole moiety have been synthesized and shown to possess moderate to favorable antifungal activities against plant pathogens like Gibberella zeae and Fusarium oxysporum.[12][13][14] Some of these synthesized compounds exhibited activities comparable to or even higher than the commercial fungicide hymexozol.[12][14]

Similarly, acylhydrazone derivatives of nicotinic acid have been tested against fungi, showing activity against Candida species.[8][9] In some cases, the cyclized 1,3,4-oxadiazole derivatives demonstrated potent and broad-spectrum antifungal activity.[15]

Compound ClassFungal StrainActivity MetricReference
1,3,4-Oxadiazole Gibberella zeae58.3% inhibition at 50 mg/L[12][13][14]
1,3,4-Oxadiazole Fusarium oxysporum63.2% inhibition at 50 mg/L[12][13][14]
Acylhydrazone Candida species"Slightly worse activity" vs Gram+ bacteria[8][9]
1,3,4-Oxadiazole Candida albicansMIC 32 µg/mL[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is not merely a function of the core heterocycle but is heavily influenced by the nature and position of various substituents.

  • Acylhydrazones : The -CO-NH-N= pharmacophore is crucial for activity.[16] The aromatic ring derived from the aldehyde component plays a key role. The presence of electron-withdrawing groups (like nitro or chloro groups) or hydroxyl groups on this ring often enhances antimicrobial activity. The position of these substituents is also critical.

  • 1,3,4-Oxadiazolines : For the oxadiazoline derivatives, the substituent at the 2-position of the ring (derived from the acylhydrazone's aldehyde part) and the 5-position (the nicotinoyl moiety) are pivotal. Studies have shown that introducing specific heterocyclic rings, like a 5-nitrofuran, can confer broad-spectrum antibacterial activity.[6] For antifungal activity, the presence of groups like 4-chloro-6-methyl on a benzene ring was found to enhance efficacy.[14]

Caption: Key structure-activity relationship (SAR) determinants.

Proposed Mechanisms of Action

While the precise mechanisms are often target-specific, general modes of action have been proposed for these classes.

  • Acylhydrazones : The biological activity of acylhydrazones is often attributed to their ability to form chelates with metal ions that are essential for enzymatic functions in microorganisms.[17] The –CO–NH–N= moiety can coordinate with transition metal ions, disrupting cellular processes. Some acylhydrazones have also been shown to modulate the expression of genes responsible for virulence in pathogenic microorganisms.[16]

  • 1,3,4-Oxadiazoles : This scaffold is considered a "privileged structure" in medicinal chemistry.[18] Derivatives are known to act as inhibitors of various enzymes. For example, some have shown potential as inhibitors of thioredoxin reductase in fungi, which disrupts the cell's redox balance.[15] Their bioisosteric similarity to carboxylic acids and amides allows them to interact with a wide range of biological targets.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) for antibacterial screening.

Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Stock Solutions: Dissolve the synthesized compounds (both acylhydrazones and oxadiazolines) in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL.

  • Bacterial Inoculum Preparation: Prepare a fresh culture of the test bacteria (e.g., S. aureus, E. coli) on a suitable agar medium. Incubate for 18-24 hours. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions using Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A well containing only the inoculated broth (to check for bacterial growth).

    • Solvent Control: A well containing the highest concentration of DMSO used (to ensure it has no inhibitory effect).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][11]

Conclusion and Future Perspectives

This guide demonstrates that both acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid are fertile ground for the development of new bioactive agents.

  • Acylhydrazones offer a synthetically accessible and highly versatile scaffold. Their biological activity is potent but can sometimes be narrow-spectrum. The open-chain structure may allow for more conformational flexibility, potentially interacting with a wider range of targets.

  • 1,3,4-Oxadiazolines , representing a more rigid and metabolically stable structure, often exhibit a different and sometimes improved activity profile. The cyclization can lock the molecule into a specific conformation that may be more favorable for binding to a particular enzyme or receptor. The introduction of the oxadiazole ring, a known bioisostere for amide and ester groups, can also enhance pharmacokinetic properties.

The comparative analysis reveals that it is not a matter of one class being definitively superior to the other. Rather, the choice of scaffold depends on the desired therapeutic target. The conversion of a promising acylhydrazone "hit" into an oxadiazoline derivative is a valid lead optimization strategy that can result in compounds with enhanced potency, selectivity, or improved drug-like properties.

Future research should focus on a side-by-side synthesis and evaluation of larger, more diverse libraries of these paired compounds against a broad panel of biological targets. This would allow for a more definitive understanding of the SAR and guide the rational design of next-generation therapeutic agents derived from nicotinic acid.

References

Sources

Comparing timed-release vs. immediate-release niacin formulations.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics and Safety Profiles of Immediate-Release vs. Timed-Release Niacin Formulations Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Dilemma of Niacin Delivery

Niacin (Nicotinic Acid) remains a potent agent for modulating lipid profiles, uniquely capable of significantly raising HDL-C while lowering LDL-C and Triglycerides.[1][2][3][4] However, its clinical utility is governed by a strict pharmacokinetic trade-off between cutaneous flushing and hepatotoxicity .

This guide provides a technical analysis of why formulation kinetics dictate safety outcomes. The core finding for researchers is that Immediate-Release (IR) formulations saturate metabolic pathways to cause flushing, while Sustained-Release (SR) formulations stress hepatic enzymatic capacity to cause liver injury. Extended-Release (ER) formulations (e.g., Niaspan®) are engineered to occupy an intermediate window—slow enough to minimize flushing, yet fast enough to allow a "hepatic holiday," preventing hepatotoxicity.[2]

Mechanistic Foundation: The Dual-Pathway Hypothesis

To understand the formulation differences, one must first understand the saturable metabolism of niacin. Niacin is processed via two distinct pathways with different affinities and capacities.[4][5][6]

The Metabolic Fork
  • Pathway A (Amidation): High-affinity, low-capacity. Converts Niacin to Nicotinamide Adenine Dinucleotide (NAD).[4][7] When this pathway is chronically stressed without a washout period (as in SR formulations), it leads to hepatotoxicity.

  • Pathway B (Conjugation): Low-affinity, high-capacity. Conjugates Niacin with glycine to form Nicotinuric Acid (NUA) .[4] This pathway is only active when Pathway A is saturated (high plasma concentrations). NUA triggers the release of Prostaglandin D2 (PGD2) from Langerhans cells, causing flushing.

Visualizing the Mechanism

NiacinMetabolism cluster_Liver Hepatic Metabolism Niacin Oral Niacin (Nicotinic Acid) Amidation Amidation Pathway (High Affinity / Low Capacity) Niacin->Amidation Low Conc. (SR Profile) Conjugation Conjugation Pathway (Low Affinity / High Capacity) Niacin->Conjugation High Conc. Spike (IR Profile) NAD NAD / NADP (Tissue Repair/Energy) Amidation->NAD Hepatotox Hepatotoxicity (Oxidative Stress/Enzyme Saturation) Amidation->Hepatotox Chronic Saturation (No Washout) NUA Nicotinuric Acid (NUA) Conjugation->NUA PGD2 PGD2 Release (Langerhans Cells) NUA->PGD2 Flushing Cutaneous Flushing (Vasodilation) PGD2->Flushing

Figure 1: The metabolic bifurcation of niacin.[6] Immediate Release (IR) floods the system, spilling over into the Conjugation pathway (Flushing). Sustained Release (SR) avoids the spillover but continuously loads the Amidation pathway, leading to Hepatotoxicity.

Pharmacokinetic Comparison: IR vs. SR vs. ER

The following data synthesizes pharmacokinetic parameters from key bioequivalence studies (e.g., McKenney et al., Pieper et al.).

ParameterImmediate Release (IR)Sustained Release (SR)Extended Release (ER)
Dissolution Rate Rapid (100% < 1-2 hrs)Slow (> 12 hrs)Intermediate (8-12 hrs)
Absorption (

)
30–60 min> 8 hrs~4.6 hrs
Elimination (

)
20–45 minProlonged~1–4 hrs
Primary Metabolite Nicotinuric Acid (NUA) NAD / Pyridones Balanced Profile
Urine Recovery High NUA recoveryHigh Pyridone recoveryMixed
Flushing Risk High (Rapid NUA spike)LowLow/Moderate
Hepatotoxicity Risk Low (Allows hepatic recovery)High (Continuous stress)Low (Comparable to IR)
Dosing Frequency 2-3 times dailyOnce dailyOnce daily (Bedtime)

Key Insight: The safety advantage of ER (Niaspan) lies in its absorption rate (~4.6h peak). It is slow enough to prevent the massive NUA spike seen in IR, but fast enough to clear the liver overnight, avoiding the continuous stress seen in SR.

Experimental Protocols for Comparative Analysis

For researchers developing generic or novel niacin formulations, the following workflows ensure regulatory compliance and mechanistic validation.

A. In Vitro Dissolution Testing (USP Standards)
  • Apparatus: USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 75 rpm.

  • Medium:

    • Acid Stage: 0.1N HCl (900 mL) for 1-2 hours.

    • Buffer Stage: Phosphate buffer pH 6.8 (900 mL).[8][9]

  • Sampling: 1h, 3h, 6h, 12h, 24h.

  • Acceptance Criteria (ER):

    • 1h: < 15% dissolved

    • 4h: 30–60% dissolved

    • 12h: > 75% dissolved[8]

B. In Vivo Bioequivalence & Safety Workflow

To prove "bioequivalence" for niacin, matching AUC is insufficient due to the non-linear metabolism. You must track specific metabolite ratios.

ExperimentalWorkflow cluster_Analytes Target Analytes Start Formulation Input (Test vs. Reference) Dissolution In Vitro Dissolution (USP App 1/2, pH Change) Start->Dissolution Clinical Clinical Study (Healthy Volunteers, n=24+) Dissolution->Clinical If f2 > 50 Bioanalysis LC-MS/MS Bioanalysis Clinical->Bioanalysis Plasma & Urine Endpoints Data Analysis Bioanalysis->Endpoints Targets 1. Niacin (Parent) 2. Nicotinuric Acid (Flushing Marker) 3. N-methyl-2-pyridone (Hepatotox Marker) Bioanalysis->Targets

Figure 2: Experimental workflow for validating niacin formulations. Note the necessity of tracking NUA and Pyridone metabolites to map the safety profile.

Clinical Performance & Safety Analysis

Efficacy (Lipid Modification)

All three formulations (IR, SR, ER) effectively lower LDL-C and raise HDL-C. However, efficacy per milligram varies:

  • IR: Most potent per mg but limited by patient compliance (flushing).

  • SR: Less effective on HDL-C raising compared to IR/ER at equivalent doses.

  • ER: Equivalent efficacy to IR at slightly higher total daily doses (e.g., 2000mg ER ≈ 1500-3000mg IR).

Safety Trade-off Matrix
  • Flushing (Vasodilation):

    • Mechanism: GPR109A activation

      
       Arachidonic Acid 
      
      
      
      PGD2/PGE2.
    • Mitigation: Aspirin (COX inhibitor) 30 mins prior to dosing; gradual titration; use of ER formulations.

  • Hepatotoxicity:

    • Mechanism: Saturation of the amidation pathway; depletion of methyl groups; mitochondrial oxidative stress.

    • Warning: Switching a patient from IR to SR (mg-for-mg) can be fatal. The SR formulation increases hepatic exposure time significantly. ER formulations mitigate this by ensuring the drug is cleared before the next dose (pulsatile recovery).

References

  • Pieper, J. A. (2003). "Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety." American Journal of Health-System Pharmacy. Link

  • McKenney, J. M., et al. (1994).[5] "A comparison of the efficacy and toxic effects of sustained- vs immediate-release niacin in hypercholesterolemic patients." JAMA.[5] Link

  • Kamanna, V. S., & Kashyap, M. L. (2008). "Mechanism of action of niacin." The American Journal of Cardiology.[4] Link

  • Morrow, J. D., et al. (1989). "Release of prostaglandin D2 during flushing induced by nicotinic acid.
  • United States Pharmacopeia (USP). "Niacin Extended-Release Tablets Monograph." USP-NF.[8] Link

  • Kos Pharmaceuticals. (1997). "Niaspan® (niacin extended-release tablets) Prescribing Information." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(Benzyloxy)nicotinic acid

[1][2]

CAS: 19406-00-9 Chemical Family: Pyridine Derivative / Carboxylic Acid Primary Hazard Class: Irritant (Skin/Eye/Respiratory)[1][2]

Operational Safety Profile

As a Senior Application Scientist, I must emphasize that while 6-(Benzyloxy)nicotinic acid is a valuable intermediate in pharmaceutical synthesis, its structural properties dictate a specific safety protocol. It combines the acrid, irritant nature of the pyridine ring with a lipophilic benzyloxy group.[2]

The Precautionary Principle: Specific toxicological data (LD50) for this specific derivative is often sparse compared to its parent, Nicotinic Acid (CAS 59-67-6).[1][2] Therefore, we treat it as a Category 2 Irritant with potential for sensitization .[2] The lipophilic ether tail facilitates dermal absorption more readily than the parent acid, increasing the risk of systemic exposure.[2]

Key Hazards:

  • Inhalation: Dust causes irritation to the upper respiratory tract (mucous membranes).[2]

  • Ocular: High risk of severe eye irritation (H319 equivalent).[2][3][4][5]

  • Dermal: Causes skin irritation; potential for allergic dermatitis upon repeated exposure.[2]

Personal Protective Equipment (PPE) Protocol

This protocol is designed to prevent "permeation breakthrough"—the molecular migration of chemicals through glove material—and aerosol inhalation.[2]

A. Hand Protection (The Double-Barrier Method)

Primary Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness).[2]

  • Logic: Pyridine derivatives can degrade latex.[2] Nitrile offers superior chemical resistance to the aromatic ring structure.[2]

  • Protocol:

    • Inner Layer: Disposable Nitrile (4 mil).[2] Taped to lab coat sleeve if handling large quantities (>10g).[2]

    • Outer Layer: Disposable Nitrile (4-5 mil) or Long-cuff Nitrile if immersing hands in reaction vessels.[2]

    • Change Frequency: Immediately upon splash contact. Every 60 minutes during continuous handling.

B. Respiratory Protection

Engineering Control First: All open-vessel handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.[2]

  • Contingency (Hood Unavailable/Maintenance):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges.[2]

    • Why: Simple N95 masks may fail to seal against fine crystalline dust.[2] P100 provides 99.97% filtration efficiency against particulates.[2]

C. Ocular & Body Protection[1][2][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[2]

    • Note: Safety glasses with side shields are insufficient for synthesis steps involving solvents, as pyridine-based solutions can cause permanent corneal damage.[2]

  • Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic fibers (polyester) should be avoided due to static charge accumulation, which can disperse the powder.[2]

PPE Decision Matrix (Visualization)

The following diagram outlines the logical flow for selecting PPE based on the specific laboratory activity.

PPE_Decision_TreeStartTask IdentificationSolidSolid Handling(Weighing/Transfer)Start->SolidLiquidSolution/Synthesis(Dissolved in Solvent)Start->LiquidHood_YesFume HoodAvailable?Solid->Hood_YesSolvent_TypeSolvent TypeLiquid->Solvent_TypePPE_StdPPE: Nitrile Gloves (Single)+ Safety Glasses+ Lab CoatHood_Yes->PPE_StdYesPPE_RespPPE: P100 Respirator+ Nitrile Gloves+ GogglesHood_Yes->PPE_RespNo (Emergency Only)PPE_DoublePPE: Double Nitrile+ Splash Goggles+ Fume HoodSolvent_Type->PPE_DoubleOrganic/Aqueous

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the chemical and engineering control availability.[1][2]

Operational Workflows
Scenario A: Weighing & Transfer (Solid State)

Risk: Static electricity causing powder dispersal.[2]

  • Preparation: Place an ionizing bar or antistatic gun near the balance inside the fume hood.[2]

  • PPE Check: Don nitrile gloves. Ensure cuffs cover wrists.[2]

  • Transfer: Use a disposable spatula.[2] Do not pour from the stock bottle; transfer small amounts to a secondary weighing boat.

  • Clean: Wipe the balance area with a damp tissue (water/ethanol) immediately after use to capture invisible dust.[2]

Scenario B: Solubilization (Liquid State)

Risk: Exothermic reaction or splashing.[2]

  • Solvent Choice: this compound is soluble in DMSO and Methanol.[2]

  • Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of the powder.[2]

  • Containment: Keep the sash of the fume hood at the lowest operational height (usually 18 inches) to act as a physical shield.[2]

Scenario C: Spill Response

Risk: Contamination of the lab environment.[2]

Quantitative Spill Data:

Spill SizeContainment MaterialNeutralization AgentPPE Requirement
< 5 g (Solid) Wet paper towel (Water)None requiredStandard (Gloves/Glasses)
> 5 g (Solid) Chemical Scoop/Dust PanNone requiredP100 Respirator + Goggles
Liquid Solution Absorbent Pads/VermiculiteWeak Sodium CarbonateDouble Gloves + Goggles
Emergency Disposal Workflow (Visualization)

Proper disposal is critical to prevent environmental contamination.[2] This workflow ensures compliance with hazardous waste regulations.[2]

Spill_ResponseSpillSpill DetectedAssessAssess State:Solid or Liquid?Spill->AssessSolid_PathSolid: Avoid DustAssess->Solid_PathLiquid_PathLiquid: Contain FlowAssess->Liquid_PathClean_SolidScoop gently.Wipe with wet pad.Solid_Path->Clean_SolidClean_LiquidAbsorb with Vermiculite.Do not use paper towels alone.Liquid_Path->Clean_LiquidBaggingDouble Bag inPolyethyleneClean_Solid->BaggingClean_Liquid->BaggingLabelLabel: 'Hazardous Waste:Pyridine Derivative'Bagging->Label

Figure 2: Step-by-step spill response and disposal workflow to ensure containment and regulatory compliance.

References
  • PubChem. (n.d.).[2] Nicotinic Acid (Compound Summary).[2][3][5] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Pyridine.[2][7][8] (General handling for pyridine backbone hazards).[2][8] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.